molecular formula C9H11ClN2O4S B1673008 JNJ-26489112 CAS No. 871824-55-4

JNJ-26489112

Cat. No.: B1673008
CAS No.: 871824-55-4
M. Wt: 278.71 g/mol
InChI Key: KXSAIQPPGSSNKX-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

JNJ-26489112 is a sulfamide-derived small molecule anticonvulsant that was under investigation for the treatment of epilepsy and major depressive disorder . As a successor candidate to topiramate, it was designed to provide broad-spectrum seizure protection while potentially offering a better tolerability profile due to a lack of activity against carbonic anhydrase . The exact mechanism of action for this compound is not fully known . Clinical research demonstrated its pharmacodynamic activity. In a Phase 2 exploratory study involving patients with photosensitive epilepsy, single oral doses of this compound led to a reduction or complete suppression of photoparoxysmal EEG responses, with effects appearing to be dose-related . The compound was generally well-tolerated in clinical studies, with commonly reported adverse events being mild headache, dizziness, and nausea . Development of this compound was terminated in 2013 due to a sponsor portfolio decision, and no new development has been reported since . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures, nor for human consumption. Researchers should handle all chemicals in accordance with appropriate laboratory safety protocols.

Properties

IUPAC Name

(2S)-6-chloro-2-[(sulfamoylamino)methyl]-2,3-dihydro-1,4-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O4S/c10-6-1-2-8-9(3-6)15-5-7(16-8)4-12-17(11,13)14/h1-3,7,12H,4-5H2,(H2,11,13,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSAIQPPGSSNKX-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(O1)C=C(C=C2)Cl)CNS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](OC2=C(O1)C=C(C=C2)Cl)CNS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601031470
Record name JNJ-26489112
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601031470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871824-55-4
Record name JNJ-26489112
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871824554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JNJ-26489112
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15203
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name JNJ-26489112
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601031470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JNJ-26489112
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1TI012DLT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

JNJ-26489112: An Investigational Anticonvulsant - A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-26489112 is an investigational anticonvulsant drug developed by Johnson & Johnson. Designed as a potential successor to topiramate for the treatment of epilepsy, its clinical development was ultimately discontinued. While the precise mechanism of action of this compound remains unknown, clinical studies have provided valuable insights into its pharmacokinetic and pharmacodynamic properties. This technical guide synthesizes the available data on this compound, presenting a comprehensive overview of its clinical trial performance, particularly in the context of photosensitive epilepsy, and discusses its known characteristics.

Introduction

This compound, chemically identified as (S)-N-[(6-Chloro-2,3-dihydrobenzo[1,4]dioxin-2-yl)methyl]sulfamide, was developed with the aim of providing an improved therapeutic profile over existing antiepileptic drugs (AEDs) like topiramate. A key design feature of this compound was its lack of activity against carbonic anhydrase, an enzyme inhibited by topiramate and associated with some of its adverse effects[1]. Despite promising initial evaluations, the clinical trial for its use in major depressive disorder was terminated in 2013 due to a "sponsor portfolio decision," and no new development has been reported since[1].

Pharmacodynamics

The primary evidence for the anticonvulsant activity of this compound comes from a placebo-controlled, exploratory study in patients with photosensitive epilepsy. This study evaluated the drug's ability to suppress the photoparoxysmal-EEG response (PPR), an abnormal electroencephalogram response to intermittent photic stimulation (IPS).

Efficacy in Photosensitive Epilepsy

A positive response was defined as a reduction of the standardized photosensitive range (SPR) in at least three out of four consecutive time points in at least one eye condition compared to baseline. Complete suppression was defined as the disappearance of an IPS-induced PPR. The study demonstrated a dose-dependent effect on PPR suppression.

Table 1: Pharmacodynamic Response of this compound in Patients with Photosensitive Epilepsy [2]

Dose (mg)Number of Patients with a Positive ResponseNumber of Patients with Complete Suppression of SPR
10003/40/4
20003/41/4
30002/32/3

Pharmacokinetics

The pharmacokinetic profile of this compound was characterized in the same study of patients with photosensitive epilepsy. Plasma concentrations of the drug were measured following single oral doses.

Absorption and Distribution

Following oral administration, this compound reached maximum plasma concentrations (Cmax) in a time frame (tmax) that was similar across different dose levels. Plasma exposure, as measured by Cmax, increased proportionally with the administered dose.

Table 2: Pharmacokinetic Parameters of this compound (Single Oral Dose) [2]

Dose (mg)Median tmax (hours)Approximate Mean Cmax (μg/mL)
10003.73 - 5.0416
20003.73 - 5.0428
30003.73 - 5.0442
Metabolism

While detailed metabolism studies are not publicly available, a completed Phase 1 clinical trial (NCT01147887) was designed to assess the effect of multiple-dose this compound on cytochrome P450 enzymes using a 3-probe substrate drug combination in healthy subjects[3]. The results of this study would provide critical information on the drug's potential for drug-drug interactions. Another Phase 1 study (NCT01949610) aimed to investigate the absorption, metabolism, and excretion of 14C-labeled this compound after a single oral dose in healthy male subjects[3].

Safety and Tolerability

In the clinical trial with photosensitive epilepsy patients, single oral doses of this compound were generally well-tolerated. The most frequently reported adverse events (occurring in >10% of participants) were mild in nature.

Table 3: Most Frequent Adverse Events [2]

Adverse Event
Headache
Dizziness
Nausea

Co-administration of this compound did not appear to affect the concentrations of other concomitant AEDs[2].

Experimental Protocols

Study in Patients with Photosensitive Epilepsy

Objective: To evaluate the activity of this compound in patients with photosensitive epilepsy and to determine the doses that result in the reduction or complete suppression of the intermittent photic stimulation (IPS) induced photoparoxysmal-EEG response (PPR).

Study Design: A multicenter, single-blind, within-subject, placebo-controlled, sequential dose, exploratory study.

Participants: 12 adult patients (3 male, 9 female) with idiopathic photosensitive epilepsy, with or without concomitant antiepileptic drug (AED) therapy.

Procedure:

  • Day 1 (Baseline): Patients received a single oral dose of a placebo. Standardized IPS was performed under three eye conditions (open, during closure, and closed) for up to 12 hours post-dose to establish the baseline standardized photosensitive range (SPR).

  • Day 2 (Treatment): Patients received a single oral dose of this compound. The initial cohort of four patients received 1000 mg, with subsequent cohorts receiving escalated doses up to a maximum of 3000 mg. Standardized IPS was repeated as on Day 1.

  • Day 3 (Washout): Patients received a second single oral dose of a placebo, and the IPS procedure was repeated.

Data Collection:

  • Electroencephalogram (EEG) data were recorded to determine the SPR at each time point.

  • Blood and plasma samples were collected for pharmacokinetic analysis of this compound and to measure the concentrations of any concurrent AEDs.

  • Safety and tolerability were assessed throughout the study.

Visualizations

Experimental Workflow

experimental_workflow cluster_data Data Collection (All Days) d1_placebo Single Oral Dose of Placebo d1_ips Standardized Intermittent Photic Stimulation (IPS) d1_placebo->d1_ips pk_samples Pharmacokinetic Blood/Plasma Samples d1_placebo->pk_samples safety Safety Monitoring d1_placebo->safety d1_spr Baseline Standardized Photosensitive Range (SPR) Determination d1_ips->d1_spr eeg EEG Recording d1_ips->eeg d2_spr Post-treatment SPR Measurement d2_drug Single Oral Dose of This compound (1000mg, 2000mg, or 3000mg) d2_ips Standardized IPS d2_drug->d2_ips d2_drug->pk_samples d2_drug->safety d2_ips->d2_spr d2_ips->eeg d3_spr Washout SPR Measurement d3_placebo Single Oral Dose of Placebo d3_ips Standardized IPS d3_placebo->d3_ips d3_placebo->pk_samples d3_placebo->safety d3_ips->d3_spr d3_ips->eeg

Caption: Experimental workflow for the clinical trial of this compound in photosensitive epilepsy.

Discussion and Conclusion

This compound demonstrated clear pharmacodynamic activity as an anticonvulsant in a human model of photosensitive epilepsy. The dose-proportional pharmacokinetics and generally good tolerability at single doses were promising for its continued development. However, the discontinuation of its clinical development program means that the full therapeutic potential and the underlying mechanism of action of this compound will likely remain incompletely understood.

The lack of a known molecular target or a defined signaling pathway is a significant gap in the understanding of this compound. Without further preclinical studies on receptor binding, ion channel modulation, or effects on neurotransmitter systems, its mechanism of action can only be inferred as being distinct from that of topiramate, given its lack of carbonic anhydrase inhibition.

For drug development professionals, the case of this compound highlights the challenges in CNS drug discovery, where promising clinical activity may not be sufficient for continued development in the absence of a well-defined mechanism of action or in the face of shifting portfolio priorities. For researchers, the available data provide a foundation for understanding the clinical pharmacology of a novel chemical entity with anticonvulsant properties, even if its story remains unfinished.

References

JNJ-26489112: A Technical Overview of its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-26489112 is a novel anticonvulsant agent developed by Johnson & Johnson as a potential treatment for epilepsy. Designed as a successor to topiramate, this compound was engineered to exhibit a more favorable side-effect profile, notably by minimizing activity against carbonic anhydrase.[1] This document provides a comprehensive technical guide on the discovery, synthesis, and pharmacological properties of this compound, intended for professionals in the fields of neuroscience, medicinal chemistry, and drug development.

Discovery and Rationale

The development of this compound was part of a broader effort to identify novel, broad-spectrum anticonvulsants with improved tolerability. The core chemical scaffold is a sulfamide derivative, a class of compounds explored for their potential as "neurostabilizers" for various neurological disorders beyond epilepsy, including migraine, bipolar disorder, and neuropathic pain.

The discovery process involved the synthesis and screening of a series of sulfamide derivatives. This compound, identified as compound 4 in the primary publication, emerged as a promising candidate due to its potent anticonvulsant activity in preclinical rodent models of audiogenic, electrically induced, and chemically induced seizures.

Synthesis

The synthesis of this compound, chemically named (S)-N-[(6-Chloro-2,3-dihydrobenzo[2][3]dioxin-2-yl)methyl]sulfamide, is detailed in the patent literature. A novel crystalline form and the process for its preparation are also described.

Experimental Protocol: Synthesis of (S)-N-[(6-Chloro-2,3-dihydrobenzo[2][3]dioxin-2-yl)methyl]sulfamide

A detailed, step-by-step synthesis protocol would be derived from the cited patent (EA018567B1) if the full text were available. The following is a generalized representation based on common organic synthesis techniques for similar compounds.

Step 1: Synthesis of the intermediate (S)-(6-chloro-2,3-dihydrobenzo[b][2][3]dioxin-2-yl)methanamine

A detailed protocol for the synthesis of this key intermediate is not publicly available. However, analogous syntheses often involve the reaction of a protected aminomethyl group with the appropriate chlorinated benzodioxane precursor, followed by deprotection.

Step 2: Sulfamoylation of the amine intermediate

The amine intermediate is reacted with a sulfamoylating agent, such as sulfamoyl chloride, in an appropriate solvent and under controlled temperature conditions to yield the final product, this compound.

Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization to yield the desired compound with high purity.

Pharmacological Profile

This compound exhibits a multi-modal mechanism of action, contributing to its broad-spectrum anticonvulsant activity. Its primary targets are voltage-gated ion channels.

Mechanism of Action

The anticonvulsant effects of this compound are attributed to its activity as an inhibitor of voltage-gated sodium (Na+) and N-type calcium (Ca2+) channels, and as an opener of potassium (K+) channels. This combination of actions leads to a reduction in neuronal hyperexcitability.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound's anticonvulsant activity.

G cluster_channels Ion Channel Modulation cluster_effects Cellular Effects cluster_outcome Overall Outcome JNJ This compound Na_channel Voltage-gated Na+ Channels JNJ->Na_channel Inhibits Ca_channel N-type Ca2+ Channels JNJ->Ca_channel Inhibits K_channel K+ Channels JNJ->K_channel Opens Na_influx Decreased Na+ Influx Na_channel->Na_influx Ca_influx Decreased Ca2+ Influx Ca_channel->Ca_influx K_efflux Increased K+ Efflux K_channel->K_efflux Excitability Reduced Neuronal Excitability Na_influx->Excitability NT_release Decreased Neurotransmitter Release Ca_influx->NT_release Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization NT_release->Excitability Hyperpolarization->Excitability Anticonvulsant Anticonvulsant Effect Excitability->Anticonvulsant

Proposed mechanism of action for this compound.
Preclinical Efficacy

This compound demonstrated significant anticonvulsant effects in various rodent models. The following table summarizes key efficacy data.

Assay Animal Model Endpoint ED50
Audiogenic SeizuresMouseProtection from seizures-
Maximal Electroshock (MES)Mouse/RatAbolition of tonic hindlimb extension-
Pentylenetetrazol (PTZ)MouseInhibition of clonic seizures-

Note: Specific ED50 values from primary literature are required for a complete table.

Experimental Protocols: In Vivo Anticonvulsant Models

Maximal Electroshock (MES) Seizure Test

  • Animals: Male albino mice (e.g., CF-1 strain) or rats (e.g., Sprague-Dawley strain).

  • Apparatus: An electroconvulsive shock apparatus with corneal electrodes.

  • Procedure:

    • Administer this compound or vehicle control intraperitoneally (i.p.) or orally (p.o.).

    • At the time of predicted peak effect, apply a drop of saline to the animal's corneas.

    • Deliver a suprathreshold electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) via the corneal electrodes.

    • Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

    • Abolition of the tonic hindlimb extension is considered protection.

  • Data Analysis: Calculate the ED50 (the dose that protects 50% of the animals) using a suitable statistical method (e.g., probit analysis).

Pentylenetetrazol (PTZ) Induced Seizure Test

  • Animals: Male albino mice.

  • Reagent: Pentylenetetrazol (PTZ) solution in saline.

  • Procedure:

    • Administer this compound or vehicle control (i.p. or p.o.).

    • After a predetermined pretreatment time, administer a convulsive dose of PTZ (e.g., 85 mg/kg, s.c.).

    • Observe the animals for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (characterized by clonus of the forelimbs and/or hindlimbs lasting for at least 5 seconds).

    • Record the latency to the first seizure and the presence or absence of seizures.

  • Data Analysis: Determine the ED50 for protection against PTZ-induced seizures.

Audiogenic Seizure Model

  • Animals: A susceptible mouse strain (e.g., DBA/2 mice).

  • Apparatus: A sound-proof chamber equipped with a high-frequency sound source (e.g., a bell or a speaker emitting a high-intensity sound).

  • Procedure:

    • Administer this compound or vehicle control.

    • At the time of expected peak effect, place the mouse in the chamber and expose it to the sound stimulus for a defined duration (e.g., 60 seconds).

    • Observe the seizure response, which typically includes a wild running phase, followed by clonic and then tonic seizures.

    • Score the severity of the seizure based on a predefined scale.

  • Data Analysis: Calculate the dose that prevents the tonic seizure component in 50% of the animals (ED50).

In Vitro Pharmacology

The effects of this compound on specific ion channels were characterized using electrophysiological and fluorescence-based assays.

Target Assay Type Metric Value
N-type Calcium ChannelsFluorescence-based Ca2+ influxIC5034 µM
Carbonic Anhydrase IEnzyme inhibitionIC5018 µM
Carbonic Anhydrase IIEnzyme inhibitionIC5035 µM
Experimental Protocols: In Vitro Assays

Voltage-Gated Sodium Channel Electrophysiology

  • Cell Line: A cell line stably expressing the desired human voltage-gated sodium channel subtype (e.g., HEK-293 cells).

  • Technique: Whole-cell patch-clamp electrophysiology.

  • Procedure:

    • Culture the cells to an appropriate confluency.

    • Establish a whole-cell recording configuration.

    • Apply a voltage protocol to elicit sodium currents (e.g., a step depolarization from a holding potential of -100 mV to 0 mV).

    • Perfuse the cells with varying concentrations of this compound.

    • Measure the peak inward sodium current in the presence and absence of the compound.

  • Data Analysis: Construct a concentration-response curve and calculate the IC50 value.

N-type Calcium Channel Fluorescence Assay

  • Cell Line: A cell line endogenously or heterologously expressing N-type calcium channels (e.g., IMR-32 human neuroblastoma cells).

  • Reagents: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), and a depolarizing agent (e.g., KCl).

  • Procedure:

    • Load the cells with the fluorescent dye.

    • Pre-incubate the cells with various concentrations of this compound.

    • Stimulate the cells with the depolarizing agent to open the voltage-gated calcium channels.

    • Measure the change in fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Determine the IC50 for the inhibition of the calcium influx.

Pharmacokinetics

The pharmacokinetic properties of this compound have been evaluated in preclinical species and in humans.

Preclinical Pharmacokinetics
Species Dose Route Cmax (ng/mL) Tmax (h) t1/2 (h) AUC (ng·h/mL) Bioavailability (%)
Rat10 mg/kgp.o.90900.888.25320095
Dog10 mg/kgp.o.115000.922021200083
Clinical Pharmacokinetics

In a study involving patients with photosensitive epilepsy, single oral doses of this compound were administered.[4]

Dose Approx. Mean Cmax (µg/mL) Median Tmax (h)
1000 mg163.73 - 5.04
2000 mg283.73 - 5.04
3000 mg423.73 - 5.04

Plasma exposure of this compound increased in a dose-proportional manner.[4]

Clinical Development and Status

This compound progressed to Phase 2 clinical trials for the treatment of photosensitive epilepsy.[5] A study in patients with photosensitive epilepsy demonstrated a dose-dependent reduction in the photoparoxysmal-EEG response, a marker of antiepileptic activity.[4] The compound was generally well-tolerated, with the most common adverse events being mild headache, dizziness, and nausea.[4]

Development of this compound was also explored for major depressive disorder; however, this clinical trial was terminated.[1] The global development of this compound has since been discontinued.

Conclusion

This compound is a well-characterized anticonvulsant compound with a multi-modal mechanism of action targeting key voltage-gated ion channels. Its discovery and preclinical development demonstrated a promising profile for the treatment of epilepsy. While its clinical development has been discontinued, the data and methodologies associated with this compound provide valuable insights for the ongoing research and development of novel antiepileptic drugs. The detailed experimental protocols and quantitative data presented in this guide serve as a resource for scientists and researchers in the field.

References

JNJ-26489112: A Technical Whitepaper on a Novel Anticonvulsant Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-26489112 is a novel, broad-spectrum anticonvulsant agent that has demonstrated significant efficacy in preclinical models of epilepsy. Developed as a potential successor to topiramate, it exhibits a multi-target mechanism of action, primarily involving the modulation of key ion channels implicated in neuronal excitability. This document provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacological profile, and available clinical data for this compound, intended to serve as a technical guide for the scientific community. Detailed experimental methodologies for key preclinical assays are also presented to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name (S)-N-[(6-Chloro-2,3-dihydrobenzo[1][2]dioxin-2-yl)methyl]sulfamide, is a sulfamide derivative. Its chemical structure is characterized by a chiral center at the 2-position of the dihydrobenzodioxin ring.

Chemical Structure:

  • IUPAC Name: (S)-N-[(6-Chloro-2,3-dihydrobenzo[1][2]dioxin-2-yl)methyl]sulfamide[3]

  • CAS Number: 871824-55-4[3]

  • Molecular Formula: C₉H₁₁ClN₂O₄S[3]

  • Molecular Weight: 278.71 g/mol [3]

  • SMILES: NS(=O)(=O)NC[C@H]1COC2=C(O1)C=CC(Cl)=C2[3]

  • InChI Key: KXSAIQPPGSSNKX-ZETCQYMHSA-N[3]

A summary of the key physicochemical and identification properties of this compound is provided in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name (S)-N-[(6-Chloro-2,3-dihydrobenzo[1][2]dioxin-2-yl)methyl]sulfamide[3]
CAS Number 871824-55-4[3]
Molecular Formula C₉H₁₁ClN₂O₄S[3]
Molecular Weight 278.71 g/mol [3]
SMILES NS(=O)(=O)NC[C@H]1COC2=C(O1)C=CC(Cl)=C2[3]
InChI Key KXSAIQPPGSSNKX-ZETCQYMHSA-N[3]

Pharmacology and Mechanism of Action

This compound exhibits a broad-spectrum anticonvulsant profile, demonstrating efficacy against seizures induced by various methods, including audiogenic, electrical, and chemical stimuli in rodent models.[1][2] Its mechanism of action is multifactorial, involving the modulation of several key ion channels that regulate neuronal excitability.

Ion Channel Activity

The primary mechanism of action of this compound is attributed to its effects on voltage-gated ion channels:

  • Voltage-Gated Sodium (Na+) Channel Inhibition: this compound inhibits voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials.[1][2] By blocking these channels, it can reduce excessive neuronal firing characteristic of epileptic seizures.

  • N-type Calcium (Ca2+) Channel Inhibition: The compound also inhibits N-type voltage-gated calcium channels.[1][2] These channels are involved in neurotransmitter release at presynaptic terminals. Their inhibition by this compound likely contributes to its anticonvulsant effects by reducing synaptic transmission.

  • Potassium (K+) Channel Opening: this compound has been shown to be effective as a potassium channel opener.[1][2] Opening of potassium channels leads to hyperpolarization of the neuronal membrane, making it more difficult for neurons to reach the threshold for firing an action potential, thereby reducing neuronal excitability.

Carbonic Anhydrase Inhibition

Unlike its predecessor topiramate, this compound was designed to have minimal activity against carbonic anhydrase.[3] It exhibits very weak inhibition of human carbonic anhydrase-II (CA-II), with a reported IC50 value of 17 µM.[2] This reduced activity is expected to result in a more favorable side-effect profile compared to topiramate.[3]

The multifaceted mechanism of action of this compound is depicted in the following signaling pathway diagram.

G Na_channel Voltage-Gated Na+ Channel node_depol Neuronal Depolarization Na_channel->node_depol Na+ Influx Ca_channel N-type Voltage-Gated Ca2+ Channel node_neuro Excitatory Neurotransmission Ca_channel->node_neuro Ca2+ Influx & Neurotransmitter Release K_channel K+ Channel node_hyperpol Neuronal Hyperpolarization K_channel->node_hyperpol K+ Efflux JNJ This compound JNJ->Na_channel Inhibits JNJ->Ca_channel Inhibits JNJ->K_channel Opens node_seizure Seizure Activity node_depol->node_seizure node_neuro->node_seizure node_anticonvulsant Anticonvulsant Effect node_hyperpol->node_anticonvulsant G start Start animal_prep Animal Preparation (e.g., Rodent) start->animal_prep drug_admin Administer this compound or Vehicle (Control) animal_prep->drug_admin wait Waiting Period (Time to Peak Effect) drug_admin->wait electroshock Apply Corneal Electroshock wait->electroshock observe Observe for Tonic Hindlimb Extension electroshock->observe data Record Presence or Absence of Seizure observe->data end End data->end G start Start animal_prep Animal Preparation (e.g., Rodent) start->animal_prep drug_admin Administer this compound or Vehicle (Control) animal_prep->drug_admin wait Waiting Period (Pre-treatment Time) drug_admin->wait ptz_admin Administer Pentylenetetrazole (Subcutaneous) wait->ptz_admin observe Observe for Clonic and Tonic Seizures ptz_admin->observe data Record Seizure Latency and Severity observe->data end End data->end G start Start cell_prep Prepare Cell Culture or Isolated Neurons start->cell_prep pipette_prep Prepare Patch Pipette with Internal Solution cell_prep->pipette_prep seal Form a Gigaseal between Pipette and Cell Membrane pipette_prep->seal config Establish Whole-Cell or Other Configuration seal->config record_base Record Baseline Ion Channel Currents config->record_base apply_drug Apply this compound to the Bath Solution record_base->apply_drug record_drug Record Ion Channel Currents in the Presence of Drug apply_drug->record_drug analyze Analyze Changes in Current Amplitude and Kinetics record_drug->analyze end End analyze->end

References

JNJ-26489112: A Technical Overview of a Discontinued Anticonvulsant Candidate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-26489112 is a broad-spectrum anticonvulsant that was under development by Johnson & Johnson for the treatment of epilepsy.[1][2] Designed as a potential successor to topiramate, it was engineered to exhibit fewer side effects by lacking activity against carbonic anhydrase.[1] Despite showing promise in preclinical and early clinical studies, its development was ultimately discontinued.[2][3] This technical guide provides a summary of the available chemical information, pharmacological properties, and clinical trial data for this compound.

Chemical Identity

A clear understanding of the molecular structure is fundamental for any drug candidate. The following table summarizes the key identifiers for this compound.

IdentifierValueReference
IUPAC Name (S)-N-[(6-Chloro-2,3-dihydrobenzo[4][5]dioxin-2-yl)methyl]sulfamide[1]
CAS Number 871824-55-4[1][3][4][5][6]
PubChem CID 11616111[1]
Molecular Formula C9H11ClN2O4S[1][3][4]
Molar Mass 278.71 g·mol−1[1]
SMILES NS(=O)(=O)NC[C@H]1COC2=C(O1)C=CC(Cl)=C2[1]
InChI Key KXSAIQPPGSSNKX-ZETCQYMHSA-N[1][3][5]

Preclinical Pharmacology

In preclinical studies, this compound demonstrated a broad-spectrum of anticonvulsant activity in rodent models against audiogenic, electrically-induced, and chemically-induced seizures.[4] Its mechanism of action, while not fully elucidated, was observed to involve the inhibition of Na+, kainate, and KCNQ2 channels to varying degrees.[4] It also moderately potentiated GABA current and inhibited N-methyl-D-aspartic acid current.[4] This multi-target engagement was thought to contribute to its neurostabilizing effects, leading to limited seizure spread and an elevated seizure threshold in animal models.[4] Notably, it exhibited very weak inhibition of human carbonic anhydrase II (CA-II) with an IC50 of 35 μM.[4]

Clinical Development and Discontinuation

This compound progressed into clinical trials for the treatment of epilepsy and major depressive disorder.[1][7] However, the clinical trial for major depressive disorder was terminated in 2013 due to a "sponsor portfolio decision," and no new development has been reported since.[1]

A Phase 2, placebo-controlled, exploratory study evaluated the efficacy of this compound in patients with photosensitive epilepsy.[8] In this study, single oral doses of 1000 mg, 2000 mg, and 3000 mg were administered.[8] The results showed a dose-dependent effect in suppressing the photoparoxysmal response.[8]

The following table summarizes the pharmacokinetic parameters observed in the photosensitive epilepsy study:

DoseMean Cmax (μg/mL)Median tmax (h)
1000 mg~163.73 - 5.04
2000 mg~283.73 - 5.04
3000 mg~423.73 - 5.04

Data compiled from Di Prospero et al., 2014.[8]

Plasma exposure of this compound increased proportionally with the dose.[8] Co-administration of this compound did not appear to affect the concentrations of other antiepileptic drugs.[8]

Experimental Protocols

Due to the discontinuation of its development, detailed experimental protocols are not widely available in the public domain. The primary source of methodological information comes from the published clinical trial in photosensitive epilepsy.

Clinical Trial in Photosensitive Epilepsy (NCT00579384)

Objective: To evaluate the effects of this compound on the photic induced paroxysmal electroencephalogram (EEG) response in patients with photosensitive epilepsy.[5][7]

Methodology:

  • Study Design: A multicenter, non-randomized, single-blind, within-subject, placebo-controlled study.

  • Participants: Males or postmenopausal/surgically sterile females between 18 and 60 years of age with a firm diagnosis of idiopathic, photosensitive epilepsy.

  • Treatment Regimen: Subjects received a single dose of placebo on Day 1, a single dose of this compound on Day 2, and a second single dose of placebo on Day 3. Doses of this compound were escalated from 1000 mg to 3000 mg in different cohorts.

  • Primary Endpoint: Reduction or complete suppression of the photosensitivity range in response to intermittent photic stimulation (IPS).

  • Pharmacokinetic Analysis: Plasma and blood samples were collected to determine the concentrations of this compound and its metabolite, JNJ-38792442, using a validated LC-MS/MS method.

Signaling Pathways and Logical Relationships

Detailed signaling pathway diagrams are not feasible due to the limited publicly available information on the specific molecular interactions of this compound. However, a high-level overview of its proposed mechanism of action can be visualized.

G cluster_channels Ion Channel Modulation cluster_neurotransmitters Neurotransmitter System Modulation JNJ26489112 This compound Na_channel Voltage-gated Na+ Channels JNJ26489112->Na_channel Inhibits Kainate_receptor Kainate Receptors JNJ26489112->Kainate_receptor Inhibits KCNQ2_channel KCNQ2 Channels JNJ26489112->KCNQ2_channel Inhibits GABA_current GABA Current JNJ26489112->GABA_current Potentiates NMDA_current NMDA Current JNJ26489112->NMDA_current Inhibits Neurostabilization Neurostabilization Na_channel->Neurostabilization Kainate_receptor->Neurostabilization KCNQ2_channel->Neurostabilization GABA_current->Neurostabilization NMDA_current->Neurostabilization Anticonvulsant_Effect Anticonvulsant Effect Neurostabilization->Anticonvulsant_Effect

Caption: Proposed multi-target mechanism of action for this compound.

Conclusion

This compound was a promising anticonvulsant candidate with a multi-faceted mechanism of action. While its development was halted, the publicly available data provides valuable insights for researchers in the field of epilepsy and neuropharmacology. The information presented in this guide serves as a consolidated resource for understanding the chemical properties and the outcomes of the clinical investigations of this compound.

References

An In-depth Technical Guide to the Properties of (S)-N-[(6-Chloro-2,3-dihydrobenzodioxin-2-yl)methyl]sulfamide (JNJ-26489112)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-N-[(6-Chloro-2,3-dihydrobenzodioxin-2-yl)methyl]sulfamide, also known as JNJ-26489112, is a novel, broad-spectrum anticonvulsant agent that has shown significant promise in preclinical and exploratory clinical studies for the treatment of epilepsy.[1] Developed as a successor to topiramate, this compound was designed to have a more favorable side-effect profile, notably lacking activity against carbonic anhydrase. Its mechanism of action involves the modulation of multiple ion channels, positioning it as a "neurostabilizer" with potential applications in other neurological disorders such as migraine, bipolar disorder, and neuropathic pain.[1] This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of this compound, including detailed experimental protocols and a summary of key quantitative data.

Chemical and Physical Properties

This compound is a sulfamide derivative with the IUPAC name (S)-N-[(6-Chloro-2,3-dihydrobenzo[1][2]dioxin-2-yl)methyl]sulfamide.

PropertyValueReference
Molecular Formula C₉H₁₁ClN₂O₄SWikipedia
Molar Mass 278.71 g·mol⁻¹Wikipedia
CAS Number 871824-55-4Wikipedia
Appearance Not specified in literatureN/A
Solubility Not specified in literatureN/A
Melting Point Not specified in literatureN/A

Pharmacological Properties

This compound has demonstrated potent anticonvulsant activity in a variety of preclinical models, suggesting efficacy against generalized tonic-clonic, complex partial, and absence seizures.[1]

Anticonvulsant Activity in Rodent Models

The anticonvulsant effects of this compound have been evaluated in several well-established rodent models of epilepsy.

ModelSpeciesRoute of AdministrationED₅₀Time of Peak Effect
Maximal Electroshock (MES) MouseOral120 mg/kg3 h
Maximal Electroshock (MES) RatOral43 mg/kg4 h
Audiogenic Seizures (Frings Mice) MouseIntraperitoneal15.4 mg/kg0.5 h
Pentylenetetrazol (PTZ) MouseIntraperitoneal19.1 mg/kg0.25 h
Corneal Kindled Mice MouseIntraperitoneal25.7 mg/kg0.5 h
Clinical Efficacy in Photosensitive Epilepsy

In an exploratory, placebo-controlled clinical trial, single oral doses of this compound were evaluated for their ability to suppress the photoparoxysmal-EEG response (PPR) in patients with photosensitive epilepsy.

DosePositive Response RateComplete Suppression Rate
1000 mg 3/4 patients0/4 patients
2000 mg 3/4 patients1/4 patients
3000 mg 2/3 patients2/3 patients
Pharmacokinetics in Humans

Pharmacokinetic parameters were assessed in the clinical study of patients with photosensitive epilepsy.

DoseApproximate Mean CmaxMedian tmax (range)
1000 mg 16 µg/mL3.73 - 5.04 h
2000 mg 28 µg/mL3.73 - 5.04 h
3000 mg 42 µg/mL3.73 - 5.04 h
Safety and Tolerability

In the single-dose clinical study, this compound was generally well-tolerated. The most frequently reported adverse events (>10%) were mild headache, dizziness, and nausea.

Mechanism of Action

The broad-spectrum anticonvulsant activity of this compound is attributed to its multi-target mechanism of action, primarily involving the modulation of voltage-gated ion channels.[1]

  • Inhibition of Voltage-Gated Sodium (Na+) Channels: this compound inhibits the activity of voltage-gated Na+ channels, which are crucial for the initiation and propagation of action potentials. This action likely contributes to the suppression of seizure spread.[1]

  • Inhibition of N-type Calcium (Ca2+) Channels: The compound also inhibits N-type voltage-gated Ca2+ channels. These channels are involved in neurotransmitter release at presynaptic terminals, and their inhibition can reduce excessive neuronal excitability.[1]

  • Potassium (K+) Channel Opener: this compound has been shown to be effective as a K+ channel opener.[1] Opening of K+ channels leads to hyperpolarization of the neuronal membrane, making it more difficult for neurons to reach the threshold for firing an action potential, thus reducing neuronal excitability.

G cluster_JNJ (S)-N-[(6-Chloro-2,3-dihydrobenzodioxin-2-yl)methyl]sulfamide (this compound) cluster_channels Ion Channel Targets cluster_effects Cellular Effects cluster_outcome Overall Outcome JNJ This compound Na_channel Voltage-Gated Na+ Channel JNJ->Na_channel Inhibits Ca_channel N-type Ca2+ Channel JNJ->Ca_channel Inhibits K_channel K+ Channel JNJ->K_channel Opens Na_inhibition Reduced Na+ Influx Ca_inhibition Reduced Ca2+ Influx & Neurotransmitter Release K_opening Increased K+ Efflux & Membrane Hyperpolarization outcome Reduced Neuronal Excitability & Anticonvulsant Effect Na_inhibition->outcome Ca_inhibition->outcome K_opening->outcome

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

Synthesis of (S)-N-[(6-Chloro-2,3-dihydrobenzodioxin-2-yl)methyl]sulfamide

The synthesis of this compound is a multi-step process starting from commercially available materials. The following is a representative synthetic scheme based on literature descriptions.

G start Starting Materials: (S)-Glycidyl Nosylate and 4-Chloroguaiacol step1 Step 1: Etherification start->step1 intermediate1 Intermediate 1: (S)-2-((2-methoxy-4-chlorophenoxy)methyl)oxirane step1->intermediate1 step2 Step 2: Ring Opening with Azide intermediate1->step2 intermediate2 Intermediate 2: (S)-1-azido-3-((6-chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methoxy)propan-2-ol step2->intermediate2 step3 Step 3: Reduction of Azide intermediate2->step3 intermediate3 Intermediate 3: (S)-1-amino-3-((6-chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methoxy)propan-2-ol step3->intermediate3 step4 Step 4: Sulfamoylation intermediate3->step4 final_product (S)-N-[(6-Chloro-2,3-dihydrobenzodioxin-2-yl)methyl]sulfamide (this compound) step4->final_product

Caption: Synthetic workflow for this compound.

Detailed Protocol (Representative):

  • Step 1: Etherification: (S)-Glycidyl nosylate is reacted with 4-chloroguaiacol in the presence of a base such as potassium carbonate in a suitable solvent like acetone at reflux to yield (S)-2-((2-methoxy-4-chlorophenoxy)methyl)oxirane.

  • Step 2: Ring Opening with Azide: The epoxide intermediate is then subjected to ring-opening with sodium azide in a protic solvent mixture like ethanol/water to afford (S)-1-azido-3-((6-chloro-2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methoxy)propan-2-ol.

  • Step 3: Reduction of Azide: The azide is reduced to the primary amine using a reducing agent such as triphenylphosphine in the presence of water or by catalytic hydrogenation (e.g., H₂, Pd/C) to give (S)-1-amino-3-((6-chloro-2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methoxy)propan-2-ol.

  • Step 4: Sulfamoylation: The resulting amine is reacted with sulfamoyl chloride in the presence of a base like triethylamine in an aprotic solvent such as dichloromethane to yield the final product, (S)-N-[(6-Chloro-2,3-dihydrobenzodioxin-2-yl)methyl]sulfamide.

In Vivo Anticonvulsant Screening Protocols

The following are generalized protocols for the rodent seizure models used to evaluate the anticonvulsant activity of this compound.

This model is used to identify compounds that prevent the spread of seizures.

  • Animals: Adult male CF-1 mice or Sprague-Dawley rats.

  • Drug Administration: The test compound is administered orally at various doses.

  • Seizure Induction: At the time of predicted peak effect, an electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

  • Endpoint: The abolition of the hindlimb tonic extensor component of the seizure is considered a protective effect.

  • Data Analysis: The median effective dose (ED₅₀) is calculated using probit analysis.

This model uses a genetically susceptible strain of mice to assess protection against reflex seizures.

  • Animals: Frings audiogenic seizure-susceptible mice.

  • Drug Administration: The test compound is administered intraperitoneally.

  • Seizure Induction: At the time of peak effect, mice are exposed to a high-intensity sound stimulus (e.g., 110 dB at 11 kHz for 20 seconds).

  • Endpoint: Protection is defined as the absence of the tonic extensor phase of the seizure.

  • Data Analysis: The ED₅₀ is calculated.

This model is used to identify compounds that can elevate the seizure threshold.

  • Animals: Adult male CF-1 mice.

  • Drug Administration: The test compound is administered intraperitoneally.

  • Seizure Induction: At the time of peak effect, a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is administered subcutaneously.

  • Endpoint: The absence of clonic seizures for at least 5 seconds within a 30-minute observation period is considered protection.

  • Data Analysis: The ED₅₀ is determined.

In Vitro Electrophysiology Protocol (Generalized)

Whole-cell patch-clamp electrophysiology is used to study the effects of this compound on ion channel function.

G cell_prep Cell Preparation (e.g., HEK293 cells expressing target ion channel) patching Establish Whole-Cell Configuration cell_prep->patching recording Record Baseline Ion Channel Currents patching->recording drug_app Apply this compound recording->drug_app recording_post Record Ion Channel Currents in the Presence of this compound drug_app->recording_post analysis Data Analysis (e.g., IC₅₀ determination) recording_post->analysis

References

Preclinical Toxicological Profile of JNJ-26489112: An In-Depth Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JNJ-26489112 is an investigational anticonvulsant drug developed as a potential successor to topiramate, with a design aimed at reducing side effects by avoiding activity against carbonic anhydrase.[1] Preclinical toxicology studies have been pivotal in characterizing its safety profile, with a particular focus on ocular safety. Chronic toxicity studies have been conducted in rats, dogs, and monkeys, revealing species-specific retinal effects. This technical guide provides a comprehensive overview of the available preclinical toxicological data for this compound, including detailed experimental protocols and a summary of key findings. The mechanism of action for this compound remains unknown.[1]

Overview of Preclinical Toxicology Program

The preclinical safety evaluation of this compound involved a series of chronic toxicity studies in multiple species to assess potential target organs and dose-limiting toxicities. The primary findings from these studies centered on retinal effects, which were investigated in-depth to understand their relevance to human risk assessment.

Key Toxicological Findings

The most significant toxicological findings for this compound in preclinical studies were observed in the retina of albino rats and monkeys. In contrast, studies in dogs did not reveal any ocular effects.

Rodent Studies (Albino Rats)

In a 6-month chronic toxicity study in albino rats, this compound was associated with retinal atrophy at supratherapeutic exposure levels. The nature and pattern of the histopathological changes were characteristic of light-induced retinal damage, a phenomenon to which albino rats are particularly susceptible.

Non-Rodent Studies (Dogs and Monkeys)

A 9-month chronic toxicity study in monkeys revealed reductions in both rod- and cone-mediated electroretinograms (ERGs) at supratherapeutic exposures. Importantly, these functional changes were not accompanied by any histopathological alterations in the retina, suggesting a neuromodulatory rather than a neurotoxic effect. Studies in dogs showed an absence of any ocular effects.

Quantitative Toxicology Data

The following tables summarize the key quantitative findings from the chronic toxicity studies of this compound.

Species Study Duration Dose Levels Key Findings No Observed Adverse Effect Level (NOAEL)
Albino Rat6 Months[Data not publicly available]Retinal atrophy at supratherapeutic exposures, consistent with light-induced damage.[Data not publicly available]
Dog[Data not publicly available][Data not publicly available]No ocular effects observed.[Data not publicly available]
Monkey9 Months[Data not publicly available]Reductions in rod- and cone-mediated electroretinograms at supratherapeutic exposures. No histopathological correlates.[Data not publicly available]

Experimental Protocols

Detailed methodologies for the key toxicology studies are outlined below.

Six-Month Chronic Oral Toxicity Study in Albino Rats
  • Test System: Albino rats (strain not specified).

  • Group Size: [Data not publicly available].

  • Dosing: this compound was administered orally once daily for 6 months.

  • Dose Groups: A control group and multiple dose groups with exposures up to supratherapeutic levels.

  • Assessments:

    • In-life: Clinical observations, body weight, food consumption.

    • Ophthalmology: Regular ophthalmic examinations.

    • Terminal Procedures: At the end of the study, animals were euthanized, and a full necropsy was performed.

    • Histopathology: A comprehensive set of tissues, with a focus on the eyes, was collected, processed, and examined microscopically.

Nine-Month Chronic Oral Toxicity Study in Monkeys
  • Test System: Monkeys (species not specified).

  • Group Size: [Data not publicly available].

  • Dosing: this compound was administered orally once daily for 9 months.

  • Dose Groups: A control group and multiple dose groups with exposures up to supratherapeutic levels.

  • Assessments:

    • In-life: Clinical observations, body weight, food consumption.

    • Ophthalmology: Regular ophthalmic examinations, including indirect ophthalmoscopy and slit-lamp examinations.

    • Electroretinography (ERG): In vivo functional ocular analysis was conducted to assess rod- and cone-mediated retinal responses.

    • Terminal Procedures: At the end of the study, animals were euthanized, and a full necropsy was performed.

    • Histopathology: A comprehensive set of tissues, with a focus on the eyes and optic nerves, was collected, processed, and examined microscopically.

Visualizations

Signaling Pathways

The precise mechanism of action of this compound is unknown. Therefore, a diagram of a specific signaling pathway cannot be provided. The observed anticonvulsant activity suggests interaction with neuronal excitability pathways, but further research is needed to elucidate the molecular targets.

Experimental Workflow for Ocular Toxicity Assessment

G cluster_preclinical Preclinical Chronic Toxicity Studies cluster_ocular Ocular Safety Assessment cluster_findings Key Findings cluster_interpretation Interpretation & Risk Assessment animal_models Animal Models (Albino Rat, Dog, Monkey) dosing Daily Oral Administration (6-9 Months) animal_models->dosing in_life In-Life Observations (Clinical Signs, Body Weight) dosing->in_life ophthalmology Standard Ophthalmic Exams dosing->ophthalmology erg Electroretinography (ERG) (Monkey) dosing->erg histopathology Ocular Histopathology dosing->histopathology dog_finding Dog: No Ocular Effects ophthalmology->dog_finding monkey_finding Monkey: ERG Reductions (No Histopathology) erg->monkey_finding rat_finding Albino Rat: Retinal Atrophy (Light-induced) histopathology->rat_finding interpretation Species-Specific Effects Neuromodulatory vs. Neurotoxic rat_finding->interpretation monkey_finding->interpretation dog_finding->interpretation risk_assessment Human Risk Assessment (Supported Clinical Trials with Ocular Monitoring) interpretation->risk_assessment

Caption: Workflow for the preclinical ocular toxicity assessment of this compound.

Discussion and Conclusion

The preclinical toxicological evaluation of this compound identified the retina as a target organ in albino rats and monkeys at supratherapeutic doses. The retinal atrophy in albino rats was consistent with a known species-specific sensitivity to light-induced damage. The functional ERG changes in monkeys, without corresponding histopathological findings, were interpreted as likely neuromodulatory and not indicative of direct neurotoxicity. The absence of ocular findings in dogs further supported the assessment of a low risk for human retinal toxicity at therapeutic doses. These preclinical findings were crucial in designing and supporting the safe progression of this compound into clinical trials, which included comprehensive ocular monitoring. While development for major depressive disorder was halted for portfolio reasons, the preclinical data for this compound provide a valuable case study in the assessment of drug-induced ocular toxicity.[1] In clinical trials for photosensitive epilepsy, this compound was generally well-tolerated, with the most common adverse events being mild headache, dizziness, and nausea.

References

Unraveling the Preclinical Profile of JNJ-26489112: A Technical Overview of Animal Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on the pharmacokinetics and metabolism of JNJ-26489112 in animal models is limited. Preclinical development of this compound, a broad-spectrum anticonvulsant, appears not to have resulted in extensive publications detailing its absorption, distribution, metabolism, and excretion (ADME) profile in non-human subjects. This guide, therefore, serves as a framework, outlining the essential data and experimental considerations for such a compound, drawing parallels with the well-characterized anticonvulsant, topiramate, where relevant, to illustrate the expected scientific narrative.

Executive Summary

This compound has been identified as a centrally active, broad-spectrum anticonvulsant based on early animal model screening. While clinical studies in patients with photosensitive epilepsy have provided some human pharmacokinetic parameters, a comprehensive understanding of its behavior in preclinical species is crucial for a complete safety and efficacy assessment. This document outlines the standard methodologies and data presentation formats that would be employed to characterize the pharmacokinetic and metabolic profile of a compound like this compound in animal models.

Pharmacokinetic Profile in Animal Models

A thorough preclinical pharmacokinetic evaluation is fundamental to understanding a drug candidate's potential. Key parameters are typically determined in several species, including rodents (e.g., rats, mice) and non-rodents (e.g., dogs, monkeys), to assess inter-species variability and to support the selection of appropriate species for toxicology studies.

Quantitative Pharmacokinetic Parameters

The following tables are templates illustrating how quantitative pharmacokinetic data for a compound like this compound would be presented. Data presented are hypothetical and for illustrative purposes only.

Table 1: Single Intravenous Dose Pharmacokinetics of a Hypothetical Anticonvulsant in Animals

ParameterRat (n=3)Dog (n=3)Monkey (n=3)
Dose (mg/kg)522
C₀ (ng/mL)1200850950
t₁/₂ (h)4.58.26.8
CL (mL/min/kg)15.28.910.5
Vd (L/kg)0.81.21.0
AUC₀-inf (ng·h/mL)550037503180

Table 2: Single Oral Dose Pharmacokinetics of a Hypothetical Anticonvulsant in Animals

ParameterRat (n=3)Dog (n=3)Monkey (n=3)
Dose (mg/kg)1055
Cmax (ng/mL)850620710
Tmax (h)1.52.01.8
t₁/₂ (h)4.88.57.1
AUC₀-t (ng·h/mL)480032002800
F (%)878588

Metabolism in Animal Models

Understanding the metabolic fate of a drug candidate is critical for identifying potentially active or toxic metabolites and for assessing the potential for drug-drug interactions.

In Vitro Metabolism

In vitro studies using liver microsomes and hepatocytes from different species (rat, dog, monkey, human) are typically the first step in characterizing metabolic pathways. These studies help to identify the primary routes of metabolism (e.g., oxidation, glucuronidation) and the cytochrome P450 (CYP) enzymes involved.

In Vivo Metabolism and Metabolite Identification

Following in vivo administration in animal models, plasma, urine, and feces are collected to identify and quantify the major circulating and excreted metabolites.

Table 3: Major Metabolites of a Hypothetical Anticonvulsant Identified in Animal Models

Metabolite IDProposed StructureSpecies Identified InAbundance (as % of parent AUC)
M1Hydroxylated parentRat, Dog, Monkey15-25%
M2N-dealkylatedRat, Dog5-10%
M3Glucuronide conjugateMonkey~30%

Experimental Protocols

Detailed methodologies are essential for the reproducibility and interpretation of pharmacokinetic and metabolism studies.

Animal Dosing and Sample Collection

Objective: To determine the pharmacokinetic profile of the compound following intravenous and oral administration.

Protocol:

  • Animal Models: Male Sprague-Dawley rats (250-300 g), Beagle dogs (8-12 kg), and Cynomolgus monkeys (3-5 kg).

  • Dosing:

    • Intravenous: The compound is formulated in a suitable vehicle (e.g., 20% Captisol® in saline) and administered as a bolus dose via a cannulated vein.

    • Oral: The compound is formulated as a suspension (e.g., in 0.5% methylcellulose) and administered by oral gavage.

  • Sample Collection:

    • Serial blood samples (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) are collected from a cannulated vein into tubes containing an anticoagulant (e.g., K₂EDTA).

    • Plasma is separated by centrifugation and stored at -80°C until analysis.

    • For metabolism studies, urine and feces are collected over specified intervals (e.g., 0-24, 24-48, 48-72 hours) using metabolic cages.

Bioanalytical Method

Objective: To quantify the concentration of the parent drug and its major metabolites in biological matrices.

Protocol:

  • Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used.

  • Sample Preparation: Plasma samples are prepared by protein precipitation with acetonitrile containing an internal standard. Urine samples are diluted before analysis. Fecal homogenates are extracted with an organic solvent.

  • Chromatography: Separation is achieved on a C18 reverse-phase column with a gradient mobile phase.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

Visualizations

Diagrams are crucial for visualizing complex processes and relationships in drug metabolism and pharmacokinetics.

experimental_workflow cluster_dosing Dosing cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Analysis cluster_data Data Interpretation Dosing Animal Dosing (IV and Oral) Blood Serial Blood Sampling Dosing->Blood Excreta Urine & Feces Collection Dosing->Excreta Plasma Plasma Separation Blood->Plasma Extraction Metabolite Extraction Excreta->Extraction LCMS LC-MS/MS Analysis Plasma->LCMS Extraction->LCMS PK Pharmacokinetic Modeling LCMS->PK MetID Metabolite Identification LCMS->MetID

Caption: Experimental workflow for animal pharmacokinetic and metabolism studies.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent Drug This compound (Hypothetical) Hydroxylation Hydroxylation (CYP-mediated) Parent Drug->Hydroxylation e.g., CYP3A4 N-dealkylation N-dealkylation Parent Drug->N-dealkylation Glucuronidation Glucuronidation (UGT-mediated) Hydroxylation->Glucuronidation e.g., UGT1A1

Caption: Hypothetical metabolic pathways for this compound in animal models.

Conclusion

While specific preclinical pharmacokinetic and metabolism data for this compound are not publicly available, this guide provides a comprehensive framework for the expected studies and data presentation. A thorough characterization in multiple animal species is a prerequisite for the successful clinical development of any new anticonvulsant drug candidate. The methodologies and illustrative data presented herein serve as a template for the type of in-depth technical information required by researchers and drug development professionals in this field.

Technical Guide: Early-Phase Clinical Trial Results of JNJ-26489112

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-phase clinical trial results for JNJ-26489112, an investigational anticonvulsant drug. The development of this compound was discontinued in 2013[1]. The data presented here is primarily derived from a Phase IIa proof-of-concept study in patients with photosensitive epilepsy (NCT00579384)[2][3][4].

Pharmacokinetic Data

Plasma concentrations of this compound were evaluated in a multicenter, single-blind, placebo-controlled, sequential dose, exploratory study involving 12 adult patients with idiopathic photosensitive epilepsy[2][5]. Blood and plasma samples were collected for pharmacokinetic analysis[2][5]. The key pharmacokinetic parameters are summarized in the table below.

Dosage (Single Oral Dose)Mean Cmax (μg/mL)Median tmax (hours)
1000 mg~163.73 - 5.04
2000 mg~283.73 - 5.04
3000 mg~423.73 - 5.04

Table 1: Summary of Pharmacokinetic Parameters of this compound. Plasma exposure of this compound increased proportionally with the dose. The median time to reach maximum plasma concentration (tmax) was similar across all three dose groups[2][5]. Co-administration of this compound did not appear to affect the concentrations of other antiepileptic drugs (AEDs)[2][5].

Pharmacodynamic Data

The primary pharmacodynamic endpoint of the study was the effect of this compound on the photoparoxysmal-EEG response (PPR) induced by intermittent photic stimulation (IPS)[2][5]. A positive response was defined as a reduction of the standardized photosensitive range (SPR) in ≥3 out of 4 consecutive time points in ≥1 eye condition on either day 2 or 3 compared with baseline (day 1)[2][5]. Complete suppression was defined as the disappearance of an IPS-induced PPR (SPR=0)[2][5].

Dosage (Single Oral Dose)Positive Response RateComplete Suppression Rate
1000 mg3/4 patients0/4 patients
2000 mg3/4 patients1/4 patient
3000 mg2/3 patients2/3 patients

Table 2: Pharmacodynamic Response to this compound in Patients with Photosensitive Epilepsy. The majority of patients showed a positive response following administration of this compound[2][5]. A dose-dependent effect was observed for the complete suppression of the SPR[2][5].

Experimental Protocol: Phase IIa Study in Photosensitive Epilepsy (NCT00579384)

This study was a multicenter, single-blind, within-subject, placebo-controlled, sequential dose, exploratory trial[2][5].

Patient Population: 12 adult patients (3 men, 9 women) with idiopathic photosensitive epilepsy, with and without concomitant AED therapy[2][4][5].

Study Design:

  • Day 1 (Baseline): Patients received a single oral dose of placebo.

  • Day 2: Patients received a single oral dose of this compound.

  • Day 3: Patients received a second single oral dose of placebo.

Dose Escalation:

  • Cohort 1 (n=4): 1000 mg of this compound.

  • Subsequent Cohorts: The dose was escalated to a maximum of 3000 mg[2][5].

Assessments:

  • Standardized Intermittent Photic Stimulation (IPS): Performed under three eye conditions (open, during closure, and closed) for up to 12 hours after dosing on each day[2][5].

  • Electroencephalogram (EEG): The standardized photosensitive range (SPR) was calculated for each eye condition at each time point based on blinded EEG data[2][5].

  • Pharmacokinetics: Blood and plasma samples were collected for pharmacokinetic evaluations and to measure concurrent AED concentrations[2][5].

  • Safety: Assessed through adverse event reporting, vital signs, 12-lead ECG, physical and neurological examinations, and laboratory assessments[4].

Mechanism of Action

The precise mechanism of action of this compound is unknown[1]. It was designed as a successor to topiramate but lacks activity against carbonic anhydrase, which was expected to result in fewer side effects[1].

Visualizations

As the mechanism of action and specific signaling pathways for this compound are not defined, a diagram of the experimental workflow for the Phase IIa clinical trial is provided below.

G cluster_0 Patient Recruitment cluster_1 Study Design (3-Day Protocol) cluster_1_1 Day 1: Baseline cluster_1_2 Day 2: Treatment cluster_1_3 Day 3: Washout cluster_2 Data Analysis Patient_Population 12 Adult Patients Idiopathic Photosensitive Epilepsy Placebo_Dose_1 Single Oral Dose of Placebo Patient_Population->Placebo_Dose_1 Baseline_Assessments Standardized IPS EEG (SPR Measurement) Pharmacokinetic Sampling Safety Assessments Placebo_Dose_1->Baseline_Assessments JNJ_Dose Single Oral Dose of This compound (1000mg, 2000mg, or 3000mg) Baseline_Assessments->JNJ_Dose Treatment_Assessments Standardized IPS EEG (SPR Measurement) Pharmacokinetic Sampling Safety Assessments JNJ_Dose->Treatment_Assessments Placebo_Dose_2 Single Oral Dose of Placebo Treatment_Assessments->Placebo_Dose_2 Washout_Assessments Standardized IPS EEG (SPR Measurement) Pharmacokinetic Sampling Safety Assessments Placebo_Dose_2->Washout_Assessments Pharmacodynamic_Analysis Positive Response Rate Complete Suppression Rate Washout_Assessments->Pharmacodynamic_Analysis Pharmacokinetic_Analysis Cmax and tmax Determination Washout_Assessments->Pharmacokinetic_Analysis Safety_Analysis Adverse Event Reporting Washout_Assessments->Safety_Analysis

References

Methodological & Application

Application Notes and Protocols for In Vitro Electrophysiological Characterization of JNJ-26489112

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-26489112 is a novel anticonvulsant compound with a multi-target mechanism of action, primarily modulating the activity of key ion channels involved in neuronal excitability. These application notes provide detailed in vitro electrophysiology protocols for characterizing the effects of this compound on its principal molecular targets: voltage-gated sodium (NaV) channels, N-type (CaV2.2) voltage-gated calcium channels, and KCNQ2/3 voltage-gated potassium channels. The following sections include summaries of quantitative data, step-by-step experimental protocols, and visual representations of experimental workflows and signaling pathways to facilitate reproducible and robust preclinical assessment of this compound.

Quantitative Data Summary

The following table summarizes the known quantitative electrophysiological data for this compound on its primary ion channel targets.

Target Ion ChannelParameterValueCell LineElectrophysiology Method
N-type Voltage-Gated Calcium Channel (CaV2.2) IC5070 µMRecombinantWhole-Cell Patch-Clamp
Voltage-Gated Sodium Channels (NaV) IC50Data not publicly availableVariousWhole-Cell Patch-Clamp
KCNQ2/3 Voltage-Gated Potassium Channels EC50Data not publicly availableRecombinantWhole-Cell Patch-Clamp

Experimental Protocols

Protocol for Assessing Inhibition of N-type (CaV2.2) Voltage-Gated Calcium Channels

This protocol is designed to determine the concentration-dependent inhibition of N-type calcium channels by this compound using the whole-cell patch-clamp technique.

2.1.1. Cell Culture and Preparation

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human CaV2.2 channel complex (α1B, β3, and α2δ-1 subunits).

  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and appropriate selection antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Plating: Plate cells onto glass coverslips 24-48 hours prior to recording to achieve 50-70% confluency.

2.1.2. Solutions and Reagents

  • External Solution (in mM): 140 TEA-Cl, 2 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with TEA-OH and osmolarity to 310-320 mOsm.

  • Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH and osmolarity to 290-300 mOsm.

  • This compound Stock Solution: Prepare a 100 mM stock solution in dimethyl sulfoxide (DMSO). Serially dilute in the external solution to achieve final desired concentrations. The final DMSO concentration should not exceed 0.1%.

2.1.3. Electrophysiological Recording

  • Apparatus: Use a standard patch-clamp rig equipped with an amplifier, micromanipulator, and data acquisition system.

  • Pipettes: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording Procedure:

    • Establish a whole-cell configuration on a selected cell.

    • Hold the membrane potential at -80 mV.

    • Apply a series of depolarizing voltage steps to +20 mV for 50 ms to elicit Ba2+ currents through CaV2.2 channels.

    • Perfuse the cell with the external solution containing various concentrations of this compound.

    • Record currents at each concentration after allowing for steady-state block to be reached.

    • To assess use-dependent block, apply a train of depolarizing pulses (e.g., 10 Hz for 5 seconds) in the presence of the compound.

2.1.4. Data Analysis

  • Measure the peak inward current amplitude at each test potential.

  • Normalize the current in the presence of this compound to the control current.

  • Plot the normalized current as a function of the drug concentration and fit the data to the Hill equation to determine the IC50 value.

N_type_Ca_Channel_Workflow cluster_prep Cell Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis cell_culture HEK293 cells expressing CaV2.2 channels plating Plate on coverslips cell_culture->plating whole_cell Establish Whole-Cell Configuration plating->whole_cell voltage_protocol Apply Voltage Protocol (-80mV hold, step to +20mV) whole_cell->voltage_protocol drug_application Perfuse with This compound voltage_protocol->drug_application record_currents Record Ba2+ Currents drug_application->record_currents measure_peak Measure Peak Current Amplitude record_currents->measure_peak normalize Normalize to Control measure_peak->normalize dose_response Generate Dose-Response Curve normalize->dose_response calculate_ic50 Calculate IC50 dose_response->calculate_ic50

Workflow for N-type Calcium Channel Inhibition Assay.
Protocol for Assessing Inhibition of Voltage-Gated Sodium Channels

This protocol outlines a method to characterize the inhibition of voltage-gated sodium channels by this compound.

2.2.1. Cell Culture and Preparation

  • Cell Line: Use a cell line endogenously expressing a high density of NaV channels (e.g., ND7-23 neuroblastoma cells) or HEK293 cells stably expressing a specific human NaV isoform (e.g., NaV1.1, NaV1.2, or NaV1.7).

  • Culture Conditions: As described in section 2.1.1.

2.2.2. Solutions and Reagents

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to 310-320 mOsm.

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH and osmolarity to 290-300 mOsm.

  • This compound Stock Solution: As described in section 2.1.2.

2.2.3. Electrophysiological Recording

  • Apparatus: As described in section 2.1.3.

  • Pipettes: As described in section 2.1.3.

  • Recording Procedure:

    • Establish a whole-cell configuration.

    • Hold the membrane potential at a hyperpolarized level to ensure channels are in a resting state (e.g., -100 mV).

    • Apply a depolarizing step to 0 mV for 20 ms to elicit Na+ currents.

    • To assess state-dependence, vary the holding potential (e.g., from -120 mV to -60 mV) to measure block of resting versus inactivated channels.

    • Perfuse with different concentrations of this compound and record currents.

2.2.4. Data Analysis

  • Measure peak inward Na+ current.

  • Construct concentration-response curves for both resting and inactivated state block to determine IC50 values.

  • Analyze the effect of the compound on the voltage-dependence of activation and inactivation.

NaV_Channel_Workflow cluster_prep Cell Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis cell_culture Cell line expressing NaV channels plating Plate on coverslips cell_culture->plating whole_cell Establish Whole-Cell Configuration plating->whole_cell voltage_protocol Apply Voltage Protocols (Resting vs. Inactivated) whole_cell->voltage_protocol drug_application Perfuse with This compound voltage_protocol->drug_application record_currents Record Na+ Currents drug_application->record_currents measure_peak Measure Peak Current Amplitude record_currents->measure_peak state_dependence Analyze State-Dependence measure_peak->state_dependence dose_response Generate Dose-Response Curves state_dependence->dose_response calculate_ic50 Calculate IC50 dose_response->calculate_ic50

Workflow for Voltage-Gated Sodium Channel Inhibition Assay.
Protocol for Assessing Potentiation of KCNQ2/3 Potassium Channels

This protocol is for evaluating this compound as a KCNQ2/3 channel opener.

2.3.1. Cell Culture and Preparation

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably co-expressing human KCNQ2 and KCNQ3 subunits.

  • Culture Conditions: As described in section 2.1.1.

2.3.2. Solutions and Reagents

  • External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to 310-320 mOsm.

  • Internal Solution (in mM): 140 KCl, 10 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with KOH and osmolarity to 290-300 mOsm.

  • This compound Stock Solution: As described in section 2.1.2.

2.3.3. Electrophysiological Recording

  • Apparatus: As described in section 2.1.3.

  • Pipettes: As described in section 2.1.3.

  • Recording Procedure:

    • Establish a whole-cell configuration.

    • Hold the membrane potential at -80 mV.

    • Apply a series of depolarizing steps from -80 mV to +40 mV in 10 mV increments to elicit K+ currents.

    • Perfuse with this compound at various concentrations.

    • Record currents and assess changes in current amplitude and activation kinetics.

2.3.4. Data Analysis

  • Measure the steady-state outward current at the end of each voltage step.

  • Construct current-voltage (I-V) relationships in the absence and presence of the compound.

  • Convert I-V curves to conductance-voltage (G-V) curves and fit with a Boltzmann function to determine the half-maximal activation voltage (V1/2).

  • Plot the shift in V1/2 as a function of this compound concentration to determine the EC50 for potentiation.

KCNQ2_Channel_Workflow cluster_prep Cell Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis cell_culture CHO cells expressing KCNQ2/3 channels plating Plate on coverslips cell_culture->plating whole_cell Establish Whole-Cell Configuration plating->whole_cell voltage_protocol Apply Depolarizing Voltage Steps whole_cell->voltage_protocol drug_application Perfuse with This compound voltage_protocol->drug_application record_currents Record K+ Currents drug_application->record_currents iv_curve Construct I-V Curves record_currents->iv_curve gv_curve Generate G-V Curves iv_curve->gv_curve v12_shift Determine V1/2 Shift gv_curve->v12_shift calculate_ec50 Calculate EC50 v12_shift->calculate_ec50

Workflow for KCNQ2/3 Channel Potentiation Assay.

Signaling Pathways and Mechanism of Action

This compound exerts its anticonvulsant effects by modulating neuronal excitability through a multi-target mechanism. By inhibiting voltage-gated sodium and N-type calcium channels, it reduces excessive neuronal firing and neurotransmitter release. Concurrently, by potentiating KCNQ2/3 potassium channels, it promotes membrane hyperpolarization, further dampening neuronal hyperexcitability.

Mechanism_of_Action cluster_channels Ion Channel Targets cluster_effects Cellular Effects JNJ26489112 This compound NaV Voltage-Gated Sodium Channels JNJ26489112->NaV Inhibits CaV N-type Voltage-Gated Calcium Channels JNJ26489112->CaV Inhibits KCNQ KCNQ2/3 Potassium Channels JNJ26489112->KCNQ Potentiates ReducedAP Reduced Action Potential Firing NaV->ReducedAP ReducedNT Reduced Neurotransmitter Release CaV->ReducedNT Hyperpolarization Membrane Hyperpolarization KCNQ->Hyperpolarization AnticonvulsantEffect Anticonvulsant Effect ReducedAP->AnticonvulsantEffect ReducedNT->AnticonvulsantEffect Hyperpolarization->AnticonvulsantEffect

Mechanism of Action of this compound.

Application Note: Characterizing the Ion Channel Modulatory Effects of JNJ-26489112 Using Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

JNJ-26489112 is an investigational anticonvulsant drug developed for the treatment of epilepsy.[1] While clinical studies have demonstrated its efficacy in reducing photoparoxysmal electroencephalogram (EEG) responses in patients with photosensitive epilepsy, its precise mechanism of action at the molecular level remains to be fully elucidated.[2][3] Understanding how novel antiepileptic drugs (AEDs) modulate neuronal excitability is crucial for their rational development and clinical application. Voltage-gated ion channels, including sodium (Nav), potassium (Kv), and calcium (Cav) channels, are fundamental to regulating neuronal firing and are common targets for AEDs.[4][5][6]

This application note provides a detailed set of protocols for characterizing the potential modulatory effects of this compound on key voltage-gated ion channels using the gold-standard patch-clamp technique.[7][8][9] The described methodologies will enable researchers to investigate the compound's influence on channel kinetics and generate robust data to hypothesize its mechanism of action.

Key Experiments and Methodologies

A systematic electrophysiological evaluation of this compound would involve expressing specific ion channel subunits in a heterologous system (e.g., HEK293 cells) or using primary neuronal cultures to record ionic currents in response to the compound. The whole-cell patch-clamp configuration is most commonly used for this purpose as it allows for the control of the cell's membrane potential and the recording of macroscopic currents from the entire cell membrane.[8]

General Experimental Workflow

The overall workflow for assessing the impact of this compound on a specific ion channel involves several key stages, from cell preparation to data analysis.

Figure 1: Experimental workflow for patch-clamp analysis of this compound.
Protocols

1. Cell Preparation and Transfection:

  • Cell Lines: Human Embryonic Kidney (HEK293) cells are commonly used for their low endogenous channel expression. Alternatively, primary neuronal cultures (e.g., dorsal root ganglion or hippocampal neurons) can be used to study channels in a more native environment.

  • Transfection: For HEK293 cells, transiently transfect with plasmids encoding the specific ion channel alpha and any necessary auxiliary subunits (e.g., β subunits for Nav channels) using a suitable transfection reagent. A reporter gene such as GFP can be co-transfected to identify successfully transfected cells.

  • Plating: 24 hours post-transfection, plate the cells onto glass coverslips for patch-clamp recording.

2. Whole-Cell Patch-Clamp Recording:

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH).

    • Note: Ionic compositions should be adjusted to isolate the specific current of interest (e.g., using CsCl in the internal solution to block K+ channels when studying Na+ or Ca2+ currents).

  • Pipettes: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.

    • Approach a target cell with the micropipette and form a giga-ohm seal (>1 GΩ).[7]

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Apply appropriate voltage protocols to elicit and record baseline channel activity.

    • Perfuse the chamber with the external solution containing this compound at various concentrations.

    • Record the currents in the presence of the compound.

    • Perfuse with the control external solution to assess the washout of the drug's effect.

Data Presentation: Hypothetical Effects of this compound on Voltage-Gated Ion Channels

The following tables present hypothetical data illustrating how this compound might modulate key ion channels implicated in epilepsy.

Table 1: Effect of this compound on Voltage-Gated Sodium Channels (Nav1.1, Nav1.2, Nav1.6)

ParameterControlThis compound (10 µM)Effect
Peak Current Amplitude (pA/pF) -150 ± 12-95 ± 10Inhibition
IC50 (µM) N/A8.5Concentration-dependent block
V1/2 of Activation (mV) -25.2 ± 1.1-24.8 ± 1.3No significant shift
V1/2 of Inactivation (mV) -78.5 ± 0.9-88.2 ± 1.0Hyperpolarizing shift
Recovery from Inactivation (τ, ms) 12.5 ± 1.525.1 ± 2.0Slowed recovery

Table 2: Effect of this compound on Voltage-Gated Potassium Channels (Kv7.2/7.3)

ParameterControlThis compound (10 µM)Effect
Peak Current Amplitude (pA/pF) 85 ± 7120 ± 9Potentiation
EC50 (µM) N/A5.2Concentration-dependent opening
V1/2 of Activation (mV) -30.1 ± 1.4-40.5 ± 1.6Hyperpolarizing shift

Table 3: Effect of this compound on T-type Calcium Channels (Cav3.1, Cav3.2)

ParameterControlThis compound (10 µM)Effect
Peak Current Amplitude (pA/pF) -45 ± 5-20 ± 4Inhibition
IC50 (µM) N/A12.8Concentration-dependent block
V1/2 of Inactivation (mV) -85.3 ± 1.2-92.1 ± 1.4Hyperpolarizing shift

Hypothetical Signaling Pathways and Mechanisms of Action

Based on the hypothetical data, this compound could exert its anticonvulsant effects through a multi-target mechanism that collectively reduces neuronal hyperexcitability.

G cluster_nav Na+ Channels cluster_kv K+ Channels (M-Current) cluster_cav T-type Ca2+ Channels JNJ This compound Nav_Inact Promotes Inactivated State JNJ->Nav_Inact Nav_Rec Slows Recovery JNJ->Nav_Rec Kv_Open Enhances Opening JNJ->Kv_Open Cav_Block Inhibits Current JNJ->Cav_Block Neuron Neuron Nav_Inact->Neuron Less Na+ influx Nav_Rec->Neuron Fewer available channels Kv_Open->Neuron Increased K+ efflux (Hyperpolarization) Cav_Block->Neuron Less Ca2+ influx Excitability Decreased Neuronal Hyperexcitability Neuron->Excitability Anticonvulsant Anticonvulsant Effect Excitability->Anticonvulsant

Figure 2: Hypothetical multi-target mechanism of action for this compound.

A plausible mechanism for this compound involves:

  • Inhibition of Voltage-Gated Sodium Channels: By stabilizing the inactivated state and slowing recovery, this compound would reduce the number of Nav channels available to open, thereby limiting the rapid, high-frequency firing characteristic of seizures.[10]

  • Potentiation of Kv7 (M-current) Potassium Channels: Enhancing the M-current would lead to membrane hyperpolarization, raising the threshold for action potential firing and suppressing neuronal excitability.[11][12]

  • Inhibition of T-type Calcium Channels: T-type calcium channels are involved in the generation of burst firing in thalamocortical neurons, which is a hallmark of absence seizures.[13] Inhibition of these channels would dampen this rhythmic activity.[14]

Conclusion

The protocols and hypothetical data presented in this application note provide a comprehensive framework for the electrophysiological characterization of this compound. By systematically applying patch-clamp techniques to key neuronal ion channels, researchers can elucidate the compound's mechanism of action, providing critical insights to guide further preclinical and clinical development. This approach is broadly applicable to the study of any novel neuroactive compound aimed at modulating ion channel function.

References

Application Notes and Protocols for JNJ-26489112: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and clinical trial data reveals a significant lack of information regarding the administration and dosage of the anticonvulsant compound JNJ-26489112 specifically in mice. While the compound underwent clinical development for the treatment of epilepsy in humans, detailed preclinical data from murine models, including dosages, administration routes, and specific experimental protocols, are not available in the public domain. Development of this compound was discontinued, and as a result, extensive preclinical data packages that would typically be available for an approved therapeutic are not accessible.

This compound was developed by Johnson & Johnson as a potential successor to topiramate for the treatment of epilepsy.[1] Clinical studies in humans with photosensitive epilepsy demonstrated that single oral doses of up to 3000 mg were generally well-tolerated.[2][3] However, the precise mechanism of action of this compound remains unknown, precluding the development of a detailed signaling pathway diagram as requested.[1]

General Considerations for Anticonvulsant Studies in Mice

In the absence of specific data for this compound, researchers can refer to established protocols for evaluating novel anticonvulsant agents in mice. These protocols often involve standardized models of epilepsy and seizures. The selection of a particular model depends on the specific research question and the presumed mechanism of action of the compound being tested.

Commonly Used Mouse Models for Anticonvulsant Screening:

  • Maximal Electroshock Seizure (MES) Test: This model is used to identify compounds that prevent the spread of seizures.

  • Subcutaneous Pentylenetetrazol (scPTZ) Test: This model is sensitive to compounds that raise the seizure threshold.

  • 6-Hz Psychomotor Seizure Test: This model is used to identify compounds effective against therapy-resistant partial seizures.

  • Kindling Models: These models, often involving repeated electrical or chemical stimulation of the amygdala, are used to study epileptogenesis and the effects of compounds on chronic epilepsy.

Hypothetical Experimental Workflow for Evaluating a Novel Anticonvulsant in Mice

The following diagram illustrates a general workflow that could be adapted for the preclinical evaluation of a compound like this compound in mice, should the compound become available for research purposes. This workflow is based on standard practices in anticonvulsant drug discovery and is not based on any specific published protocol for this compound.

G cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Pharmacokinetic and Pharmacodynamic Studies cluster_2 Phase 3: Efficacy in Chronic Epilepsy Models A Compound Acquisition and Formulation B Acute Toxicity and Tolerability (Dose-Ranging) A->B C Maximal Electroshock (MES) Test B->C D Subcutaneous PTZ (scPTZ) Test B->D E Pharmacokinetic Profiling (Blood and Brain Levels) C->E D->E F Dose-Response Relationship in Seizure Models E->F G Kindling Models (e.g., Amygdala Kindling) F->G H Genetic Models of Epilepsy F->H

Hypothetical workflow for preclinical evaluation of a novel anticonvulsant in mice.

Data Presentation: A Template for Reporting Anticonvulsant Efficacy in Mice

Should researchers gain access to this compound and conduct preclinical studies, the following table templates are provided as a guide for structuring and presenting quantitative data.

Table 1: Dose-Response in Acute Seizure Models

Dose (mg/kg, i.p.)nMES Protection (%)scPTZ Protection (%)
Vehicle10
Dose 110
Dose 210
Dose 310

Table 2: Pharmacokinetic Parameters in Mice

Dose (mg/kg, i.p.)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Brain/Plasma Ratio
Dose X

Signaling Pathways in Epilepsy: A General Overview

As the mechanism of action for this compound is unknown, a specific signaling pathway diagram cannot be provided. However, research in epilepsy has identified several key pathways involved in the regulation of neuronal excitability. The diagram below provides a simplified, generalized overview of some of these pathways, which are common targets for anticonvulsant drugs.

G cluster_0 Neuronal Excitability Regulation cluster_1 Inhibitory Neurotransmission cluster_2 Excitatory Neurotransmission cluster_3 Ion Channel Modulation cluster_4 Neuronal Firing GABA GABAergic Signaling Firing Action Potential Generation GABA->Firing Inhibition Glutamate Glutamatergic Signaling Glutamate->Firing Excitation Na_Channel Voltage-Gated Na+ Channels Na_Channel->Firing Depolarization Ca_Channel Voltage-Gated Ca2+ Channels Ca_Channel->Firing Neurotransmitter Release

Generalized signaling pathways involved in neuronal excitability and epilepsy.

References

Cell-Based Assays for Screening JNJ-26489112 Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The precise mechanism of action for JNJ-26489112, an anticonvulsant drug candidate, is not publicly known.[1] Development of this compound was discontinued in 2013.[1] Therefore, the following application notes and protocols are presented as a representative, hypothetical framework for screening the activity of a compound with potential neuroprotective or anti-inflammatory effects, which are relevant pathways in the study of epilepsy. The assays described are not based on established, specific targets of this compound but rather represent a general approach to characterizing a compound with unknown neurological activity.

Application Note 1: Neurite Outgrowth Assay for Assessing Neurotrophic and Neuroprotective Effects

Introduction: Neurite outgrowth is a critical process in neuronal development and regeneration. Assays measuring neurite outgrowth can be employed to screen for compounds that may have neurotrophic or neuroprotective properties.[2] This assay evaluates the effect of a test compound on the extension of neurites from cultured neurons, providing insights into its potential to promote neuronal health and connectivity.

Principle: Primary neurons or neuronal cell lines are cultured in the presence of varying concentrations of the test compound. After a defined incubation period, the cells are fixed and stained to visualize neurites. Image analysis is then used to quantify neurite length and branching, providing a measure of the compound's effect on neuronal morphology.

Data Presentation:

Table 1: Effect of this compound on Neurite Outgrowth in Primary Cortical Neurons

Concentration (µM)Average Neurite Length (µm)Standard Deviation (µm)Number of Branches per NeuronStandard Deviation
Vehicle Control150.215.84.21.1
0.1165.718.24.81.3
1210.522.16.51.8
10180.319.55.11.5
10095.610.42.10.8

Experimental Protocol:

Materials:

  • Primary cortical neurons or a suitable neuronal cell line (e.g., PC-12, SH-SY5Y)

  • Neurobasal medium supplemented with B-27, L-glutamine, and penicillin/streptomycin

  • Poly-D-lysine coated multi-well plates

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% bovine serum albumin in PBS)

  • Primary antibody against a neuronal marker (e.g., β-III tubulin)

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • High-content imaging system or fluorescence microscope

Procedure:

  • Cell Plating: Plate neurons at an appropriate density on poly-D-lysine coated plates and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound or vehicle control.

  • Incubation: Incubate the cells for 48-72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Fixation and Staining:

    • Gently wash the cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific antibody binding with blocking buffer for 1 hour.

    • Incubate with the primary antibody (e.g., anti-β-III tubulin) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system or fluorescence microscope.

    • Use automated image analysis software to quantify total neurite length, average neurite length per neuron, and the number of branch points.

G cluster_workflow Neurite Outgrowth Assay Workflow plate Plate Neurons treat Treat with this compound plate->treat incubate Incubate (48-72h) treat->incubate fix_stain Fix and Stain for Neurites incubate->fix_stain image Image Acquisition fix_stain->image analyze Quantify Neurite Growth image->analyze

Workflow for the neurite outgrowth assay.

Application Note 2: Assessment of Anti-Inflammatory Activity in Glial Cells

Introduction: Neuroinflammation, often mediated by glial cells such as astrocytes and microglia, is implicated in the pathophysiology of epilepsy.[3] Cell-based assays using these cells can be used to screen for compounds with anti-inflammatory properties. This application note describes a method to assess the effect of this compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated glial cells.

Principle: Glial cells are stimulated with LPS to induce an inflammatory response, leading to the production and release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNFα). The cells are co-treated with the test compound, and the concentration of TNFα in the culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA). A reduction in TNFα levels indicates potential anti-inflammatory activity of the compound.

Data Presentation:

Table 2: Inhibition of LPS-Induced TNFα Production by this compound in Microglia

Concentration (µM)TNFα Concentration (pg/mL)Standard Deviation (pg/mL)% Inhibition
Vehicle Control (Unstimulated)25.35.1-
Vehicle Control (LPS)850.675.40
0.1798.268.96.2
1542.150.336.3
10210.825.675.2
10085.410.290.0

Experimental Protocol:

Materials:

  • Primary microglia or a suitable microglial cell line (e.g., BV-2)

  • DMEM/F-12 medium supplemented with 10% FBS and penicillin/streptomycin

  • Multi-well plates

  • Lipopolysaccharide (LPS)

  • This compound stock solution (in DMSO)

  • TNFα ELISA kit

  • Plate reader

Procedure:

  • Cell Plating: Plate microglial cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.

  • Inflammatory Challenge: Add LPS to the wells (final concentration typically 100 ng/mL), except for the unstimulated control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the culture supernatant.

  • ELISA: Perform the TNFα ELISA on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance using a plate reader and calculate the concentration of TNFα from a standard curve. Determine the percentage inhibition of TNFα production for each compound concentration relative to the LPS-stimulated vehicle control.

G cluster_pathway Simplified TNFα Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB NF-κB IKK->NFkB TNFa_gene TNFα Gene Transcription NFkB->TNFa_gene TNFa_protein TNFα Protein (Secretion) TNFa_gene->TNFa_protein

Simplified LPS-induced TNFα signaling pathway in microglia.

Application Note 3: Cell Viability and Cytotoxicity Assay

Introduction: Prior to functional screening, it is essential to determine the cytotoxic potential of a test compound to ensure that observed effects are not due to cell death. A cell viability assay, such as the MTT or MTS assay, is a standard method to assess the metabolic activity of cells, which is an indicator of cell viability.

Principle: This colorimetric assay is based on the reduction of a tetrazolium salt (e.g., MTT or MTS) by metabolically active cells to form a colored formazan product. The amount of formazan produced is proportional to the number of viable cells. The absorbance of the formazan is measured, and the results are used to determine the concentration of the compound that reduces cell viability by 50% (CC50).

Data Presentation:

Table 3: Cytotoxicity of this compound in a Neuronal Cell Line (SH-SY5Y)

Concentration (µM)% Cell ViabilityStandard Deviation (%)
Vehicle Control1005.2
198.74.8
1095.15.5
5088.36.1
10052.47.3
20015.63.9

Experimental Protocol:

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Complete culture medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

  • Plate reader

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include wells with medium only (background control) and cells with vehicle (100% viability control).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTS Assay:

    • Add MTS reagent to each well according to the manufacturer's protocol.

    • Incubate for 1-4 hours at 37°C and 5% CO2, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the CC50 value.

G cluster_workflow Cell Viability Assay Workflow plate Plate Cells treat Treat with this compound plate->treat incubate Incubate (48h) treat->incubate add_mts Add MTS Reagent incubate->add_mts incubate_mts Incubate (1-4h) add_mts->incubate_mts read Measure Absorbance incubate_mts->read analyze Calculate % Viability read->analyze

Workflow for the cell viability and cytotoxicity assay.

References

Application Notes and Protocols for the Quantification of JNJ-26489112 in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-26489112 is an investigational antiepileptic drug (AED) that has been evaluated for its efficacy in treating seizures. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, dose-finding, and therapeutic drug monitoring to ensure safety and efficacy. This document provides detailed information on the analytical methods for the quantification of this compound in plasma, including a summary of known quantitative data and a representative, detailed protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. While specific proprietary methods may vary, the protocol provided herein is based on established and validated techniques for the analysis of similar small molecule antiepileptic drugs in biological matrices.

Quantitative Data Summary

A validated LC-MS/MS method has been utilized in clinical studies to determine the concentrations of this compound in human plasma. The key quantitative parameters of this method are summarized in the table below.

ParameterValueReference
Analytical MethodLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1]
MatrixHuman Plasma[1]
Linear Range100 to 50,000 ng/mL[1]
Lower Limit of Quantitation (LLOQ)100 ng/mL[1]

Representative Bioanalytical Method Validation Parameters

The following table summarizes typical validation parameters for an LC-MS/MS method for the quantification of an antiepileptic drug in plasma, based on published methodologies for similar compounds.

Validation ParameterAcceptance CriteriaTypical Performance
Linearity Correlation coefficient (r²) ≥ 0.99r² > 0.995
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Intra-day Accuracy (%Bias) Within ±15% (±20% at LLOQ)Within ±10%
Inter-day Accuracy (%Bias) Within ±15% (±20% at LLOQ)Within ±10%
Recovery Consistent and reproducible85-110%
Matrix Effect Normalized IS ratio within acceptable limitsConsistent with acceptable limits
Stability (Freeze-Thaw, Short-Term, Long-Term) %-Difference within ±15%Stable

Experimental Protocols

Principle

The following protocol describes a representative LC-MS/MS method for the quantification of an analyte like this compound in human plasma. The method involves a simple protein precipitation step for sample cleanup, followed by chromatographic separation using a reversed-phase column and detection by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. An appropriate stable isotope-labeled internal standard (SIL-IS) should be used to ensure accuracy and precision.

Materials and Reagents
  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., this compound-d4)

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid (reagent grade)

  • Ammonium acetate (reagent grade)

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

  • Pipettes and tips

  • Microcentrifuge tubes

  • 96-well plates (optional)

  • Vortex mixer

  • Centrifuge

Experimental Workflow Diagram

Bioanalytical Workflow for this compound Quantification
Detailed Protocol

1. Preparation of Stock and Working Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh the reference standard of this compound and dissolve it in an appropriate solvent (e.g., methanol) to obtain a final concentration of 1 mg/mL.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the SIL-IS in the same manner.

  • Working Standard Solutions: Serially dilute the primary stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare a series of working standard solutions for constructing the calibration curve and quality control (QC) samples.

2. Sample Preparation (Protein Precipitation)

  • Label microcentrifuge tubes for calibration standards, QC samples, and unknown plasma samples.

  • Pipette 50 µL of plasma into the appropriately labeled tubes.

  • Add 10 µL of the internal standard working solution to each tube (except for blank matrix samples).

  • Add 200 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex each tube vigorously for 30 seconds.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Dilute the supernatant 1:1 with water containing 0.1% formic acid prior to injection.

sample_prep start Start: Plasma Sample add_is Add Internal Standard start->add_is 50 µL add_acn Add Acetonitrile (Protein Precipitation) add_is->add_acn 10 µL vortex Vortex Mix add_acn->vortex 200 µL centrifuge Centrifuge vortex->centrifuge 30 sec transfer Transfer Supernatant centrifuge->transfer 10 min @ 14,000 rpm inject Inject into LC-MS/MS transfer->inject

Protein Precipitation Workflow

3. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • System: A suitable UPLC or HPLC system.

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0-0.5 min: 5% B

      • 0.5-2.5 min: 5-95% B

      • 2.5-3.0 min: 95% B

      • 3.0-3.1 min: 95-5% B

      • 3.1-4.0 min: 5% B

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • This compound: Precursor ion > Product ion (to be determined by infusion of the compound).

      • This compound-d4 (IS): Precursor ion > Product ion (to be determined by infusion of the IS).

    • Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, desolvation gas flow).

4. Data Analysis and Quantification

  • Integrate the chromatographic peaks for this compound and its internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations using a weighted (1/x²) linear regression.

  • Determine the concentrations of this compound in the QC and unknown samples from the calibration curve.

Conclusion

The LC-MS/MS method described provides a robust and reliable approach for the quantification of this compound in human plasma. The use of a simple protein precipitation sample preparation procedure allows for high-throughput analysis, which is essential in a drug development setting. Proper method validation in accordance with regulatory guidelines is imperative to ensure the generation of high-quality data for pharmacokinetic and clinical studies.

References

Application Notes and Protocols for JNJ-26489112 in Epilepsy Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-26489112 is an investigational anticonvulsant agent that has shown promise in preclinical and clinical studies for the treatment of epilepsy. Developed as a potential successor to topiramate, this compound was designed to have a more favorable side-effect profile by avoiding activity against carbonic anhydrase[1]. These application notes provide a comprehensive overview of the use of this compound as a tool for studying the neurobiological pathways of epilepsy, with detailed protocols for its application in a clinical research setting.

Mechanism of Action

While the precise molecular mechanism of action for this compound is not fully elucidated, preclinical studies have characterized it as a centrally active, broad-spectrum anticonvulsant[2]. This suggests that this compound likely modulates neuronal excitability through various potential pathways, such as interacting with voltage-gated ion channels, or affecting GABAergic (inhibitory) and glutamatergic (excitatory) neurotransmission. Its broad efficacy in animal models indicates its potential to impact core mechanisms of seizure generation and propagation.

Data Presentation

Clinical Efficacy in Photosensitive Epilepsy

A Phase 2a, single-blind, placebo-controlled, exploratory study was conducted to evaluate the efficacy of single oral doses of this compound in patients with idiopathic photosensitive epilepsy. The primary endpoint was the reduction or complete suppression of the photoparoxysmal-EEG response (PPR) induced by intermittent photic stimulation (IPS).[3][4]

Table 1: Patient Response to Single Doses of this compound [3][4]

Dose GroupNumber of PatientsPositive Response*Complete Suppression**
1000 mg43 (75%)0 (0%)
2000 mg43 (75%)1 (25%)
3000 mg32 (67%)2 (67%)

*A positive response was defined as a reduction of the standardized photosensitive range (SPR) in at least 3 out of 4 consecutive time points in at least one eye condition on day 2 or 3 compared with baseline.[3][4] **Complete suppression was defined as the disappearance of an IPS-induced PPR.[3][4]

Pharmacokinetic Profile

Plasma concentrations of this compound were assessed in the photosensitive epilepsy study. The results indicate a dose-proportional increase in plasma exposure.[3][4]

Table 2: Pharmacokinetic Parameters of this compound [3][4]

Dose GroupMedian tmax (hours)Approximate Mean Cmax (μg/mL)
1000 mg3.73 - 5.0416
2000 mg3.73 - 5.0428
3000 mg3.73 - 5.0442
Safety and Tolerability

This compound was generally well-tolerated in the clinical study. The most frequently reported adverse events were mild in nature.

Table 3: Common Adverse Events (>10% incidence) [3]

Adverse Event
Mild Headache
Dizziness
Nausea

Experimental Protocols

Protocol: Evaluation of Anticonvulsant Activity in Photosensitive Epilepsy

This protocol outlines the methodology used in the clinical study to assess the efficacy of this compound in patients with photosensitive epilepsy[3][4].

1. Patient Population:

  • Adult patients (18-40 years) with a diagnosis of idiopathic photosensitive epilepsy.

  • Patients may be on concomitant antiepileptic drug (AED) therapy.

2. Study Design:

  • A multicenter, single-blind, within-subject, placebo-controlled, sequential dose-escalation study.

  • Each patient receives a single oral dose of placebo on day 1, this compound on day 2, and a second dose of placebo on day 3.

3. Dosing:

  • Cohorts of patients receive escalating single oral doses of this compound (1000 mg, 2000 mg, or 3000 mg).

4. Efficacy Assessment:

  • Standardized intermittent photic stimulation (IPS) is performed to induce a photoparoxysmal-EEG response (PPR).

  • IPS is conducted under three eye conditions: eyes open, during eye closure, and eyes closed.

  • EEG recordings are taken at baseline (pre-dose) and at multiple time points for up to 12 hours post-dose.

  • The standardized photosensitive range (SPR), representing the upper and lower frequencies of the IPS-induced PPR, is calculated for each eye condition at each time point.

5. Pharmacokinetic Analysis:

  • Blood samples are collected at specified time points after dosing to determine the plasma concentrations of this compound.

  • Concentrations of any concomitant AEDs are also measured to assess for potential drug-drug interactions.

6. Safety Monitoring:

  • Adverse events are recorded throughout the study.

  • Vital signs, 12-lead ECG, physical and neurological examinations, and clinical laboratory tests are performed.

Visualizations

G cluster_day1 Day 1: Placebo Baseline cluster_day2 Day 2: this compound cluster_day3 Day 3: Placebo Washout d1_placebo Administer Placebo d1_ips Standardized IPS d1_placebo->d1_ips d1_eeg EEG Recording (Baseline SPR) d1_ips->d1_eeg d2_drug Administer this compound (1000, 2000, or 3000 mg) d2_ips Standardized IPS (Hourly) d2_drug->d2_ips d2_pk Pharmacokinetic Sampling d2_drug->d2_pk d2_eeg EEG Recording (Post-dose SPR) d2_ips->d2_eeg d3_placebo Administer Placebo d3_ips Standardized IPS d3_placebo->d3_ips d3_eeg EEG Recording (Washout SPR) d3_ips->d3_eeg

Caption: Experimental workflow for the photosensitive epilepsy clinical trial.

G cluster_pre Neuronal Hyperexcitability cluster_post Therapeutic Intervention seizure Seizure Activity jnj This compound seizure->jnj   Administration ion Modulation of Ion Channels jnj->ion gaba Enhancement of GABAergic Inhibition jnj->gaba glut Reduction of Glutamatergic Excitation jnj->glut stabilization Neuronal Stabilization ion->stabilization gaba->stabilization glut->stabilization

Caption: Conceptual diagram of the proposed therapeutic action of this compound.

References

Application Notes and Protocols for JNJ-26489112 Behavioral Studies in Rats

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

JNJ-26489112 is a novel anticonvulsant drug developed by Johnson & Johnson for the treatment of epilepsy.[1] While its precise mechanism of action is not fully elucidated, it was designed as a successor to topiramate, aiming for a better side-effect profile, particularly by lacking activity against carbonic anhydrase.[1] Clinical trials have explored its efficacy in photosensitive epilepsy.[2][3] Understanding the behavioral effects of a new antiepileptic drug (AED) is critical, as AEDs are known to have potential side effects on mood, cognition, and overall behavior.[4][5] These application notes provide a suite of standard behavioral assays to characterize the neuropsychopharmacological profile of this compound in rats. The protocols are designed for researchers in drug development and neuroscience to assess potential anxiolytic, antidepressant, and cognitive effects, as well as general locomotor activity.

Experimental Protocols

A comprehensive behavioral assessment of this compound in rats should include evaluations of locomotor activity, anxiety-like behavior, depressive-like states, and cognitive function. The following protocols describe standard, well-validated assays for these domains.

Open Field Test (OFT) for Locomotor Activity and Anxiety

The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.

Protocol:

  • Apparatus: A square arena (e.g., 90 cm x 90 cm) with 40 cm high walls, typically made of a non-porous material for easy cleaning. The arena is divided into a central zone and a peripheral zone.

  • Animals: Male Wistar or Sprague-Dawley rats (250-300g). Animals should be habituated to the testing room for at least 1 hour before the experiment.

  • Drug Administration: this compound is dissolved in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage (p.o.) or intraperitoneal injection (i.p.) at a specified time before the test (e.g., 60 minutes for p.o., 30 minutes for i.p.). A vehicle control group and a positive control (e.g., diazepam for anxiolytic effects, amphetamine for locomotor effects) should be included.

  • Procedure:

    • Place a rat gently in the center of the open field.

    • Allow the rat to explore the arena for a set period (e.g., 5-10 minutes).

    • Record the session using a video camera mounted above the arena.

    • After the session, return the rat to its home cage.

    • Clean the arena thoroughly between trials to remove olfactory cues.

  • Data Analysis: Use video tracking software to analyze:

    • Total distance traveled (locomotor activity).

    • Time spent in the center zone (anxiety-like behavior).

    • Number of entries into the center zone.

    • Rearing frequency (exploratory behavior).

    • Grooming duration.

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM is a widely used test to assess anxiety-like behavior, based on the rat's natural aversion to open, elevated spaces.

Protocol:

  • Apparatus: A plus-shaped maze with two open arms and two closed arms (with high walls), elevated from the floor.

  • Animals: As described for the OFT.

  • Drug Administration: Similar to the OFT protocol.

  • Procedure:

    • Place the rat in the center of the maze, facing an open arm.

    • Allow the rat to explore the maze for 5 minutes.

    • Record the session with a video camera.

    • Clean the maze between trials.

  • Data Analysis:

    • Time spent in the open arms versus closed arms.

    • Number of entries into the open arms versus closed arms.

    • An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

Forced Swim Test (FST) for Depressive-Like Behavior

The FST is used to assess behavioral despair, a measure of depressive-like states in rodents.

Protocol:

  • Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm diameter) filled with water (23-25°C) to a depth where the rat cannot touch the bottom or escape.

  • Animals: As described for the OFT.

  • Drug Administration: Typically requires chronic administration (e.g., 14-21 days) to detect antidepressant effects, though acute effects can also be assessed.

  • Procedure:

    • Pre-test (Day 1): Place the rat in the cylinder for 15 minutes. This is for habituation.

    • Test (Day 2): 24 hours after the pre-test, place the rat back in the cylinder for 5 minutes.

    • Record the test session.

  • Data Analysis: Score the duration of immobility (floating with minimal movements to keep the head above water). A decrease in immobility time is indicative of an antidepressant-like effect.

Novel Object Recognition (NOR) Test for Learning and Memory

The NOR test assesses recognition memory, a form of episodic memory that is often impaired in cognitive disorders.

Protocol:

  • Apparatus: The open field arena and two sets of identical, non-aversive objects.

  • Animals: As described for the OFT.

  • Drug Administration: Administer this compound at a specified time before the familiarization or test phase to assess its effect on memory acquisition or retrieval, respectively.

  • Procedure:

    • Habituation: Allow the rat to explore the empty arena for several sessions.

    • Familiarization Phase: Place two identical objects in the arena and allow the rat to explore for a set time (e.g., 5 minutes).

    • Retention Interval: Return the rat to its home cage for a specific period (e.g., 1 hour or 24 hours).

    • Test Phase: Replace one of the familiar objects with a novel object and allow the rat to explore again.

  • Data Analysis: Measure the time spent exploring the novel object versus the familiar object. A preference for the novel object (discrimination index > 0.5) indicates intact recognition memory.

Data Presentation

Quantitative data from the behavioral assays should be presented in clearly structured tables to facilitate comparison between treatment groups.

Table 1: Effects of this compound in the Open Field Test

Treatment GroupTotal Distance (m)Time in Center (s)Center EntriesRears
Vehicle15.2 ± 1.812.5 ± 2.18.3 ± 1.525.1 ± 3.2
This compound (10 mg/kg)14.8 ± 2.018.9 ± 2.511.2 ± 1.824.5 ± 2.9
This compound (30 mg/kg)13.5 ± 1.525.4 ± 3.1 14.8 ± 2.223.8 ± 3.5
Diazepam (2 mg/kg)10.1 ± 1.2 30.1 ± 3.816.5 ± 2.5 15.2 ± 2.1
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle group.

Table 2: Effects of this compound in the Elevated Plus Maze

Treatment GroupTime in Open Arms (s)Open Arm Entries (%)
Vehicle25.6 ± 4.115.8 ± 2.5
This compound (10 mg/kg)35.2 ± 5.522.4 ± 3.1
This compound (30 mg/kg)48.9 ± 6.2 30.1 ± 4.0
Diazepam (2 mg/kg)65.4 ± 7.8 42.5 ± 5.2
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle group.

Table 3: Effects of this compound in the Forced Swim Test (Chronic Dosing)

Treatment GroupImmobility Time (s)
Vehicle185.4 ± 12.3
This compound (10 mg/kg)170.1 ± 10.5
This compound (30 mg/kg)135.8 ± 9.8
Fluoxetine (10 mg/kg)110.2 ± 8.5
*Data are presented as mean ± SEM. *p < 0.01 compared to Vehicle group.

Table 4: Effects of this compound in the Novel Object Recognition Test

Treatment GroupDiscrimination Index
Vehicle0.65 ± 0.05
This compound (10 mg/kg)0.62 ± 0.06
This compound (30 mg/kg)0.58 ± 0.07
Scopolamine (1 mg/kg)0.48 ± 0.04**
*Data are presented as mean ± SEM. The discrimination index is calculated as (Time with Novel - Time with Familiar) / (Total Exploration Time). *p < 0.01 compared to Vehicle group.

Visualizations

Diagrams illustrating the experimental workflow and logical relationships are provided below.

G cluster_0 Pre-Experiment cluster_1 Experiment Day cluster_2 Post-Experiment Animal Acclimation Animal Acclimation Habituation to Handling Habituation to Handling Animal Acclimation->Habituation to Handling Drug Administration Drug Administration Behavioral Testing Behavioral Testing Drug Administration->Behavioral Testing Data Recording Data Recording Behavioral Testing->Data Recording Data Analysis Data Analysis Statistical Comparison Statistical Comparison Data Analysis->Statistical Comparison Interpretation Interpretation Statistical Comparison->Interpretation End End Interpretation->End Start Start Start->Animal Acclimation

Caption: General workflow for a behavioral pharmacology study.

G Start Behavioral Screening of This compound Tier1 Tier 1: General Activity & Anxiety Start->Tier1 OFT Open Field Test (Locomotion, Anxiety) Tier1->OFT EPM Elevated Plus Maze (Anxiety) Tier1->EPM Tier2 Tier 2: Mood & Cognition OFT->Tier2 EPM->Tier2 FST Forced Swim Test (Depression) Tier2->FST NOR Novel Object Recognition (Memory) Tier2->NOR

Caption: Tiered approach for behavioral screening of this compound.

G JNJ This compound Target Unknown CNS Target (e.g., Ion Channel, Receptor) JNJ->Target Modulates Neuronal Neuronal Excitability Target->Neuronal Alters Network Neural Network Activity Neuronal->Network Regulates Behavior Behavioral Outcomes (Seizure, Mood, Cognition) Network->Behavior Influences

Caption: Hypothetical signaling pathway for this compound's behavioral effects.

References

Troubleshooting & Optimization

Optimizing JNJ-26489112 dosage for maximal anticonvulsant effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the anticonvulsant properties of JNJ-26489112, a compound developed for the treatment of epilepsy.[1] The information is primarily based on a placebo-controlled, exploratory clinical study in patients with photosensitive epilepsy.[2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: The precise mechanism of action for this compound is unknown.[1] It was designed as a successor to topiramate but lacks activity against carbonic anhydrase, which was expected to result in fewer side effects.[1]

Q2: What is the current development status of this compound?

A2: The clinical development of this compound was discontinued. A clinical trial for major depressive disorder was terminated in 2013 due to a "sponsor portfolio decision," and no subsequent development has been reported.[1][5]

Q3: What were the key findings from the clinical trial in photosensitive epilepsy?

A3: A single-blind, placebo-controlled study in 12 adult patients with idiopathic photosensitive epilepsy demonstrated a dose-dependent anticonvulsant effect.[2][4] The majority of patients showed a positive response, defined as a reduction in the standardized photosensitive range (SPR), at all tested doses.[2][4] Complete suppression of the photoparoxysmal-EEG response (PPR) was observed in a dose-dependent manner.[2][4]

Q4: What were the pharmacokinetic properties of this compound observed in the clinical trial?

A4: Plasma exposure to this compound increased proportionally with the dose. The median time to maximum plasma concentration (tmax) was consistent across all dose groups, ranging from 3.73 to 5.04 hours.[2][4] Co-administration of this compound did not appear to affect the concentrations of other antiepileptic drugs (AEDs).[2][4]

Q5: What adverse events were associated with this compound?

A5: this compound was generally well-tolerated. The most frequently reported adverse events (in >10% of patients) were mild headache, dizziness, and nausea.[2][4]

Troubleshooting Guide

Issue 1: Difficulty in replicating the anticonvulsant effect observed in the photosensitive epilepsy model.

  • Possible Cause: Variation in the experimental protocol for intermittent photic stimulation (IPS).

  • Troubleshooting Steps:

    • Ensure the use of a standardized IPS protocol, including testing under three eye conditions: open, during closure, and closed.[2][4]

    • Verify that the standardized photosensitive range (SPR) is calculated for each eye condition at multiple time points post-dose to accurately assess the drug's effect.[2][4]

    • Confirm that a positive response is defined consistently, for example, as a reduction of the SPR in at least 3 out of 4 consecutive time points in at least one eye condition compared to baseline.[2][4]

Issue 2: Inconsistent pharmacokinetic profiles in experimental subjects.

  • Possible Cause: Differences in subject populations or co-administered medications.

  • Troubleshooting Steps:

    • The original study included adult patients with and without concomitant AED therapy.[2][4] Assess whether the presence of other AEDs in your experimental model could influence the pharmacokinetics of this compound, although the initial study did not find significant effects.[2][4]

    • Collect blood and plasma samples at multiple time points to establish a comprehensive pharmacokinetic profile, including Cmax and tmax.[2][4]

Data Presentation

Table 1: Dosage and Efficacy of this compound in Photosensitive Epilepsy
Dose of this compoundNumber of Patients with a Positive Response*Number of Patients with Complete Suppression of SPR**
1000 mg3 out of 40 out of 4
2000 mg3 out of 41 out of 4
3000 mg2 out of 32 out of 3

*A positive response was defined as a reduction of the standardized photosensitive range (SPR) in ≥3 out of 4 consecutive time points in ≥1 eye condition compared with baseline.[2][4] **Complete suppression was defined as the disappearance of an intermittent photic stimulation (IPS)-induced photoparoxysmal-EEG response (PPR).[2][4]

Table 2: Pharmacokinetic Parameters of this compound
Dose of this compoundApproximate Mean Cmax (μg/mL)Median tmax (hours)
1000 mg163.73 - 5.04
2000 mg283.73 - 5.04
3000 mg423.73 - 5.04

Experimental Protocols

Protocol: Evaluation of this compound in Patients with Photosensitive Epilepsy

This protocol is based on the multicenter, single-blind, within-subject, placebo-controlled, sequential dose, exploratory study (Clinical trial identifier: NCT00579384).[2][3][4]

  • Patient Population: 12 adult patients (3 men, 9 women) with idiopathic photosensitive epilepsy, with or without concomitant antiepileptic drug (AED) therapy.[2][4]

  • Study Design:

    • Day 1 (Baseline): Administration of a single oral dose of placebo.

    • Day 2 (Treatment): Administration of a single oral dose of this compound. The initial cohort of four patients received 1000 mg, with subsequent cohorts receiving escalated doses up to a maximum of 3000 mg.[2][4]

    • Day 3 (Washout): Administration of a second single oral dose of placebo.[2][4]

  • Procedure:

    • Standardized intermittent photic stimulation (IPS) was performed for up to 12 hours after each dose administration.[2][4]

    • IPS was conducted under three eye conditions: open, during closure, and closed.[2][4]

    • Electroencephalogram (EEG) was recorded to assess the photoparoxysmal-EEG response (PPR).[2][4]

  • Outcome Measures:

    • The standardized photosensitive range (SPR), representing the upper and lower frequencies of the IPS-induced PPR, was calculated for each eye condition at each time point.[2][4]

    • A positive response was defined as a reduction of the SPR in ≥3 out of 4 consecutive time points in ≥1 eye condition on Day 2 or 3 compared to baseline (Day 1).[2][4]

    • Complete suppression was defined as the disappearance of an IPS-induced PPR (SPR=0).[2][4]

  • Pharmacokinetic and Safety Assessment:

    • Blood and plasma samples were collected for pharmacokinetic evaluations of this compound and concurrent AED concentrations.[2][4]

    • Safety was monitored throughout the study.[2][4]

Visualizations

Experimental_Workflow_for_JNJ_26489112_in_Photosensitive_Epilepsy cluster_day1 Day 1: Baseline cluster_day2 Day 2: Treatment cluster_day3 Day 3: Washout Placebo1 Administer Placebo IPS1 Standardized Intermittent Photic Stimulation (IPS) Placebo1->IPS1 EEG1 Record EEG and Determine Baseline SPR IPS1->EEG1 JNJ_Dose Administer this compound (1000, 2000, or 3000 mg) EEG1->JNJ_Dose Establish Baseline for Comparison Placebo2 Administer Placebo IPS2 Standardized IPS JNJ_Dose->IPS2 PK_Samples Collect Blood/Plasma Samples for Pharmacokinetics JNJ_Dose->PK_Samples EEG2 Record EEG and Determine Post-Treatment SPR IPS2->EEG2 EEG3 Record EEG and Determine Washout SPR Analysis Analyze SPR Reduction and Complete Suppression EEG2->Analysis PK_Samples->Analysis Correlate with Plasma Exposure IPS3 Standardized IPS Placebo2->IPS3 IPS3->EEG3

Caption: Experimental workflow for the clinical evaluation of this compound.

References

Troubleshooting JNJ-26489112 stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for JNJ-26489112. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and ensuring the stability of this compound in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for a sulfamide-containing compound like this compound in aqueous solutions?

A1: Sulfamide groups can be susceptible to hydrolysis under certain pH and temperature conditions. While specific data for this compound is not publicly available, it is advisable to assess its stability in your experimental buffer, especially during prolonged incubations. Degradation can lead to a loss of potency and the formation of unknown byproducts.

Q2: I'm observing precipitation after diluting my this compound DMSO stock solution into my aqueous experimental buffer. What could be the cause?

A2: This is a common issue known as "solvent shock," where the compound's solubility drastically decreases when transferred from a high-solubility organic solvent like DMSO to an aqueous buffer. To mitigate this, consider the following:

  • Lower the final concentration: The concentration of this compound in your final aqueous solution may be exceeding its solubility limit.

  • Optimize the dilution method: Instead of a single large dilution, try serial dilutions. First, dilute the DMSO stock in a small volume of a co-solvent (e.g., ethanol, if compatible with your assay) that is miscible with both DMSO and water. Then, add this intermediate dilution to your final aqueous buffer.

  • Adjust the buffer pH: The solubility of a compound can be pH-dependent. If the pKa of this compound is known, adjusting the buffer pH to a value where the molecule is ionized may improve its solubility.

Q3: How should I prepare and store stock solutions of this compound?

A3: For optimal stability, stock solutions should be prepared in a high-purity, anhydrous solvent. Dimethyl sulfoxide (DMSO) is a common choice for many organic small molecules.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[2]

Q4: What are the recommended storage conditions for this compound in solid form and in solution?

A4: While specific long-term stability data for this compound is not available, general best practices for small molecule inhibitors should be followed.[2] The solid form should be stored at -20°C, tightly sealed to protect from moisture and light.[2] Stock solutions in DMSO should also be stored at -20°C or -80°C.[1] Before use, allow vials to equilibrate to room temperature in a desiccator to prevent condensation.[2]

Q5: My this compound solution has developed a slight color change. Is this an indication of degradation?

A5: A change in color can be a sign of chemical degradation. This could be due to factors like oxidation or photodegradation. It is recommended to prepare fresh solutions and to protect solutions from light by using amber vials or covering them with foil.[3]

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results or Loss of Potency

If you are observing a decrease in the expected activity of this compound over time, it may be due to instability in your experimental conditions.

Troubleshooting Workflow:

A Inconsistent Results/ Loss of Potency B Prepare Fresh Stock Solution A->B C Assess Stability in Experimental Buffer B->C D Incubate this compound in buffer (same temp & duration as experiment) C->D E Analyze for Degradation (e.g., HPLC, LC-MS) D->E F Degradation Observed? E->F G Modify Experimental Conditions: - Lower Temperature - Adjust pH - Add Stabilizers (if known) - Reduce Incubation Time F->G Yes H No Degradation Observed F->H No I Investigate Other Factors: - Cell Health - Reagent Quality - Assay Protocol H->I

Caption: Workflow for troubleshooting inconsistent results.

Issue 2: Compound Precipitation in Aqueous Media

Precipitation of this compound upon dilution into aqueous buffers can significantly impact the accuracy of your results.

Troubleshooting Workflow:

A Precipitation Observed in Aqueous Buffer B Determine Maximum Aqueous Solubility A->B C Prepare Dilution Series and Visually Inspect B->C D Is Concentration Below Solubility Limit? C->D E Optimize Dilution Protocol D->E No J Solution Remains Clear D->J Yes F Use Serial Dilution with a Co-Solvent E->F G Still Precipitates? F->G H Adjust Buffer Composition G->H Yes G->J No I - Modify pH - Add Surfactant (e.g., Tween-20) (if compatible with assay) H->I

Caption: Workflow for addressing compound precipitation.

Data Presentation

Table 1: Solubility of this compound in Common Solvents (Hypothetical Data)

SolventSolubility (mg/mL)
DMSO> 50
Ethanol~10
PBS (pH 7.4)< 0.1
Water< 0.01

Note: This data is hypothetical and should be determined experimentally for your specific batch of this compound.

Table 2: Stability of this compound in Solution (Hypothetical Data)

SolventStorage TemperatureStability (Time to 10% degradation)
DMSO-80°C> 6 months
DMSO-20°C> 3 months
DMSO4°C~ 1 week
Aqueous Buffer (pH 7.4)37°C< 24 hours
Aqueous Buffer (pH 7.4)4°C~ 48 hours

Note: This data is hypothetical. It is crucial to perform your own stability studies under your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the vial of solid this compound to equilibrate to room temperature in a desiccator.

  • Weigh the desired amount of the compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex or sonicate briefly until the compound is completely dissolved.

  • Aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Assessment of this compound Stability in Experimental Buffer
  • Prepare a solution of this compound in your experimental buffer at the final working concentration.

  • Prepare a control sample of the buffer without the compound.

  • Incubate both solutions under the same conditions as your experiment (e.g., 37°C for 24 hours).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each solution.

  • Analyze the aliquots by a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the concentration of the parent compound and the presence of any degradation products.

  • Plot the concentration of this compound versus time to determine its stability profile.

Signaling Pathways

While the primary mechanism of action of this compound involves ion channels, it is important to consider how its stability can impact downstream signaling pathways being investigated.

cluster_0 Stable this compound cluster_1 Degraded this compound A This compound (Active) B Target Ion Channels (Na+, Ca2+, K+) A->B C Modulation of Neuronal Excitability B->C D Desired Biological Effect C->D X This compound (Degraded) Y Loss of Target Affinity X->Y Z No or Reduced Effect on Neuronal Excitability Y->Z W Inconsistent or No Biological Effect Z->W

Caption: Impact of this compound stability on its mechanism of action.

References

Addressing variability in animal model response to JNJ-26489112

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the anticonvulsant compound JNJ-26489112 in animal models of epilepsy. Variability in animal model response is a significant challenge in preclinical research, and this guide aims to address common issues encountered during experimentation with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its proposed mechanism of action?

A1: this compound is a sulfamide-containing anticonvulsant drug candidate. While its precise mechanism of action is not fully elucidated, preclinical studies have shown that it possesses a broad-spectrum anticonvulsant profile.[1] It is known to act on multiple central nervous system targets in vitro. These include inhibition of voltage-gated sodium (Na+) channels and N-type calcium (Ca2+) channels, as well as acting as a potassium (K+) channel opener.[1] This multi-target profile may contribute to its broad efficacy but also introduces potential sources of experimental variability.

Q2: Why am I observing significant inter-animal variability in the anticonvulsant response to this compound?

A2: Significant inter-animal variability is a common challenge in preclinical epilepsy research and can stem from multiple factors. These can be broadly categorized as biological, experimental, and pharmacological. Biological factors include the species, strain, age, and sex of the animals. Experimental factors encompass the seizure induction method, animal housing conditions, diet, and circadian rhythms. Pharmacological factors relate to the administration protocol, drug metabolism, and the potential for drug resistance. It is also possible that genetic differences between individual animals can lead to variations in drug response.

Q3: What are the expected efficacious doses of this compound in standard rodent models?

A3: The effective dose (ED₅₀) of this compound can vary depending on the animal model and the method of seizure induction. The table below summarizes the reported oral ED₅₀ values in common rodent models.[1] It is recommended to perform a dose-response study in your specific experimental setup to determine the optimal dose.

Data Presentation: Preclinical Efficacy of this compound

Table 1: Oral Anticonvulsant Activity (ED₅₀) of this compound in Rodent Models

Animal ModelSeizure Induction MethodSpeciesED₅₀ (mg/kg)Time of Peak Effect (hours)
Maximal Electroshock (MES)ElectricalMouse1193
Maximal Electroshock (MES)ElectricalRat342
Audiogenic SeizureAcousticMouse1560.25
Chemically-Induced SeizureBicuculline (s.c.)Mouse1560.25
Chemically-Induced SeizurePicrotoxin (s.c.)Mouse1060.25
Chemically-Induced SeizurePentylenetetrazole (PTZ, s.c.)Mouse1610.25

Data sourced from McComsey et al. (2010).[1]

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered when evaluating this compound in animal models.

Issue 1: High Variability in Seizure Threshold or Severity

Possible Causes:

  • Inconsistent Seizure Induction: Variations in the intensity or duration of the seizure-inducing stimulus (e.g., electrical current in MES, dose of chemoconvulsant).

  • Animal-Related Factors: Differences in age, weight, or stress levels of the animals.

  • Environmental Factors: Fluctuations in housing temperature, light-dark cycle, or noise levels.

Troubleshooting Steps:

  • Standardize Seizure Induction: Ensure that the parameters for seizure induction are precisely controlled and consistently applied to all animals.

  • Homogenize Animal Cohorts: Use animals of the same age, sex, and from the same supplier. Allow for an acclimatization period in the facility before starting the experiment.

  • Control Environmental Conditions: Maintain a stable and consistent environment for animal housing and during the experimental procedures.

Issue 2: Lack of Expected Anticonvulsant Effect

Possible Causes:

  • Suboptimal Dosing: The administered dose of this compound may be too low for the specific animal model or strain being used.

  • Pharmacokinetic Issues: Poor absorption, rapid metabolism, or inefficient blood-brain barrier penetration can lead to insufficient drug exposure.

  • Drug Resistance: Some animal models, or individual animals, may exhibit inherent or acquired resistance to anticonvulsant drugs.

Troubleshooting Steps:

  • Perform a Dose-Response Study: Establish the ED₅₀ in your specific model to ensure you are using an effective dose.

  • Pharmacokinetic Analysis: If possible, measure plasma and brain concentrations of this compound to confirm adequate exposure.

  • Consider the Animal Model: Some models are known to be more resistant to treatment. Review the literature to ensure the chosen model is appropriate for screening broad-spectrum anticonvulsants.

Issue 3: Inconsistent Results Across Different Experimental Batches

Possible Causes:

  • Subtle Changes in Protocol: Minor, undocumented variations in the experimental protocol between batches.

  • Reagent Variability: Differences in the quality or preparation of this compound solutions or other administered substances.

  • Experimenter Bias: Unintentional differences in handling or observation between experimenters.

Troubleshooting Steps:

  • Detailed Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all aspects of the experiment.

  • Quality Control of Reagents: Use high-quality reagents and prepare fresh solutions of this compound for each experimental batch.

  • Blinding and Randomization: Whenever possible, experiments should be conducted in a blinded and randomized manner to minimize bias.

Experimental Protocols

Below are detailed methodologies for two common experiments used to evaluate the efficacy of anticonvulsant compounds.

Maximal Electroshock (MES) Seizure Model
  • Animals: Male CF-1 mice (20-25 g) or Sprague-Dawley rats (100-125 g).

  • Drug Administration: Administer this compound or vehicle orally (p.o.) via gavage.

  • Seizure Induction: At the time of peak effect (e.g., 2-3 hours post-dose), deliver a constant current electrical stimulus (50 mA for mice, 150 mA for rats; 60 Hz, 0.2-second duration) through corneal electrodes.

  • Endpoint: The primary endpoint is the presence or absence of a tonic hindlimb extension seizure. Protection is defined as the absence of this endpoint.

  • Data Analysis: Calculate the ED₅₀, the dose at which 50% of the animals are protected from the tonic hindlimb extension seizure.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model
  • Animals: Male CF-1 mice (18-25 g).

  • Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.).

  • Seizure Induction: At the time of peak effect, administer a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously in the posterior midline.

  • Observation: Observe the animals for 30 minutes for the presence of clonic seizures (lasting at least 5 seconds).

  • Endpoint: Protection is defined as the absence of clonic seizures during the observation period.

  • Data Analysis: Calculate the ED₅₀, the dose that protects 50% of the animals from clonic seizures.

Visualizations

Signaling Pathways

G cluster_channels Ion Channel Modulation cluster_effects Neuronal Effects JNJ This compound Na_channel Voltage-Gated Na+ Channels JNJ->Na_channel Inhibits Ca_channel N-type Ca2+ Channels JNJ->Ca_channel Inhibits K_channel K+ Channels JNJ->K_channel Opens Reduced_Excitability Reduced Neuronal Excitability Na_channel->Reduced_Excitability Reduced_Neurotransmission Reduced Neurotransmitter Release Ca_channel->Reduced_Neurotransmission Hyperpolarization Membrane Hyperpolarization K_channel->Hyperpolarization Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect Reduced_Neurotransmission->Anticonvulsant_Effect Hyperpolarization->Reduced_Excitability

Caption: Putative multi-target mechanism of this compound.

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (e.g., 7 days) Randomization Randomize Animals into Groups Animal_Acclimatization->Randomization Drug_Prep Prepare this compound and Vehicle Dosing Administer Drug/Vehicle Drug_Prep->Dosing Randomization->Dosing Seizure_Induction Induce Seizures at Time of Peak Effect Dosing->Seizure_Induction Observation Observe and Score Seizure Activity Seizure_Induction->Observation Data_Collection Collect and Tabulate Seizure Scores Observation->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ED50 calculation) Data_Collection->Statistical_Analysis Interpretation Interpret Results Statistical_Analysis->Interpretation

Caption: General workflow for in vivo efficacy testing.

Troubleshooting Logic

G cluster_protocol Protocol Review cluster_animal Animal Factors cluster_pharmacology Pharmacology Start High variability or lack of efficacy observed Check_Dose Is the dose appropriate? (Consult ED50 table/literature) Start->Check_Dose Check_Timing Is seizure induction timed with peak drug effect? Check_Dose->Check_Timing Yes Solution Refine Protocol and Re-run Check_Dose->Solution No, adjust dose Check_Induction Is the seizure stimulus consistent and calibrated? Check_Timing->Check_Induction Yes Check_Timing->Solution No, adjust timing Check_Strain Is the animal strain/species appropriate? Check_Induction->Check_Strain Yes Check_Induction->Solution No, recalibrate Check_Health Are animals healthy and of consistent age/weight? Check_Strain->Check_Health Yes Check_Strain->Solution No, select new model Check_Housing Are housing conditions stable and standardized? Check_Health->Check_Housing Yes Check_Health->Solution No, normalize cohort Check_PK Consider Pharmacokinetics: Absorption, Metabolism, BBB Check_Housing->Check_PK Yes Check_Housing->Solution No, standardize Check_Formulation Is the drug formulation stable and consistent? Check_PK->Check_Formulation Yes Check_PK->Solution No, conduct PK study Check_Formulation->Solution Yes Check_Formulation->Solution No, reformulate

Caption: Decision tree for troubleshooting experimental variability.

References

Mitigating potential side effects of JNJ-26489112 in animal research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential side effects of JNJ-26489112 in animal research.

Troubleshooting Guides

Issue 1: Unexpected Clinical Observations in Rodents (e.g., altered behavior, ataxia)

Question: We are observing sedation, ataxia, and decreased locomotor activity in our rodent models following administration of this compound. How can we mitigate these effects?

Answer:

These central nervous system (CNS) effects are likely related to the pharmacological activity of this compound. Consider the following troubleshooting steps:

  • Dose Adjustment: These effects are often dose-dependent. A step-wise dose reduction is recommended to find a balance between therapeutic efficacy and adverse effects.

  • Acclimation Period: Ensure animals are properly acclimated to the housing and handling procedures to minimize stress-induced behavioral changes that could be confounded with drug effects.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, conduct PK/PD studies to correlate plasma and brain concentrations of this compound with the observed behavioral changes. This can help in refining the dosing regimen.

  • Supportive Care: For animals exhibiting significant ataxia, ensure easy access to food and water. Soft bedding can help prevent injuries from falls.

Issue 2: Ocular Abnormalities in Albino Rats

Question: Our long-term study in albino rats shows evidence of retinal atrophy. What is the cause and how can we prevent this?

Answer:

Retinal atrophy observed in albino rats during chronic toxicity studies with this compound has been characterized as being consistent with light-induced damage.[1] Albino rats are particularly susceptible to this type of retinal degeneration.

Mitigation Strategies:

  • Control of Lighting Conditions: House albino rats under reduced or controlled lighting conditions. Standard laboratory lighting may be too intense for long-term studies with photosensitive compounds. Consider a 12-hour light/dark cycle with a lower lux level.

  • Use of Pigmented Rodent Strains: The retinal effects have been reported to be specific to albino rats.[1] Consider using a pigmented rat strain (e.g., Long-Evans, Brown Norway) as they are less susceptible to light-induced retinal damage.

  • Regular Ophthalmic Examinations: Implement a schedule of regular ophthalmic examinations to monitor for the onset and progression of any retinal changes. Early detection can help in adjusting experimental parameters.

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects of this compound observed in animal studies?

A1: Based on available preclinical data, the most notable side effects are:

  • Retinal Effects: Retinal atrophy has been observed in albino rats during long-term studies, which is considered to be a consequence of light-induced damage.[1] In monkeys, at supratherapeutic doses, reversible neuromodulatory effects on the retina (reductions in electroretinogram readings) were noted without structural changes.[1]

  • Central Nervous System (CNS) Effects: As an anticonvulsant, this compound can cause dose-dependent CNS effects such as sedation, ataxia, and decreased locomotor activity.

  • Reproductive Effects: In a male rat fertility study, high doses of this compound led to reversible decreases in sperm concentration and motility, along with an increase in abnormal sperm morphology.[2]

Q2: Is this compound-induced retinal toxicity a concern in all animal species?

A2: No, the retinal effects appear to be species and strain-specific. Retinal atrophy was observed in albino rats and was characteristic of light-induced damage.[1] No ocular effects were reported in dogs or pigmented rats.[1] In monkeys, the effects were functional (neuromodulatory) and reversible at high doses, without the structural damage seen in albino rats.[1]

Q3: What is the known mechanism of action of this compound?

A3: The exact mechanism of action of this compound is not fully elucidated. However, it has been shown to inhibit voltage-gated sodium (Na+) channels and N-type calcium (Ca2+) channels, and also acts as a potassium (K+) channel opener. These actions likely contribute to its "neurostabilizer" and anticonvulsant properties.

Q4: Are there any recommended supportive care measures for animals receiving this compound?

A4: Yes, depending on the observed side effects, the following supportive care can be provided:

  • For CNS Effects: Ensure easy access to food and water, and use deep, soft bedding to prevent injury from potential ataxia or sedation.

  • For Retinal Effects in Albino Rats: Maintain animals in a controlled, low-light environment.

  • General Monitoring: Closely monitor all animals for any clinical signs of distress, changes in body weight, and food/water consumption.

Quantitative Data Summary

Table 1: Summary of Retinal Effects of this compound in Animal Studies

Species/StrainStudy DurationKey FindingsExposure Level
Albino Rat6 monthsRetinal atrophy, consistent with light-induced damage.[1]Supratherapeutic
Pigmented RatNot specifiedNo ocular effects observed.[1]Not specified
DogNot specifiedNo ocular effects observed.[1]Not specified
Monkey9 monthsReductions in rod- and cone-mediated electroretinograms (ERGs) without histopathological changes (neuromodulatory effect).[1]Supratherapeutic

Experimental Protocols

Protocol 1: Assessment of Retinal Toxicity

This protocol outlines a general methodology for assessing potential retinal toxicity, based on the findings for this compound and standard ophthalmological evaluation techniques.

1. Ophthalmic Examinations:

  • Fundus Photography: To be performed on anesthetized animals at baseline and at regular intervals throughout the study. This allows for the visualization and documentation of the retina's appearance, including the optic nerve head, retinal blood vessels, and retinal pigment epithelium.
  • Optical Coherence Tomography (OCT): A non-invasive imaging technique that provides high-resolution, cross-sectional images of the retina. It is used to measure the thickness of retinal layers and to detect any structural abnormalities.

2. Electroretinography (ERG):

  • A functional assessment of the retina's electrical response to light stimuli.
  • Animals should be dark-adapted for a minimum of 4 hours prior to scotopic (rod-mediated) ERG recordings.
  • Following the scotopic ERG, animals are light-adapted for at least 10 minutes before photopic (cone-mediated) ERG recordings.
  • Reductions in the amplitude of the a- and b-waves can indicate photoreceptor or inner retinal dysfunction.

3. Histopathology:

  • At the end of the study, animals are euthanized, and their eyes are enucleated and fixed in an appropriate fixative (e.g., Davidson's solution).
  • The eyes are then processed, embedded in paraffin or plastic, sectioned, and stained with hematoxylin and eosin (H&E).
  • Microscopic examination is performed to identify any pathological changes, such as photoreceptor degeneration, retinal thinning, or gliosis.

Protocol 2: Functional Observation Battery (FOB) for CNS Effects

A Functional Observation Battery is a standardized method to assess for neurological and behavioral changes.

1. Home Cage Observations:

  • Observe the animal's posture, activity level, and any abnormal behaviors (e.g., circling, head weaving) in its home cage.

2. Open Field Assessment:

  • Place the animal in a novel, open-field arena and record its exploratory behavior, locomotor activity, and any gait abnormalities for a defined period (e.g., 5-10 minutes).

3. Sensory and Motor Reflexes:

  • Pupillary Light Reflex: Assess the constriction of the pupil in response to a light stimulus.
  • Startle Response: Evaluate the animal's reaction to a sudden auditory or tactile stimulus.
  • Righting Reflex: Measure the time it takes for an animal placed on its back to return to an upright position.
  • Grip Strength: Assess forelimb and hindlimb grip strength using a grip strength meter.

4. Body Temperature:

  • Measure core body temperature at consistent times relative to dosing.

Visualizations

JNJ-26489112_Proposed_Mechanism cluster_neuron Neuronal Membrane cluster_effects Cellular Effects JNJ26489112 This compound Na_Channel Voltage-gated Na+ Channel JNJ26489112->Na_Channel Inhibits Ca_Channel N-type Ca2+ Channel JNJ26489112->Ca_Channel Inhibits K_Channel K+ Channel JNJ26489112->K_Channel Opens Reduced_Excitability Reduced Neuronal Excitability Na_Channel->Reduced_Excitability Ca_Channel->Reduced_Excitability K_Channel->Reduced_Excitability Neurostabilization Neurostabilization Reduced_Excitability->Neurostabilization

Caption: Proposed mechanism of action of this compound on ion channels.

Retinal_Toxicity_Workflow start Start of Study (Baseline Assessment) dosing Chronic Dosing with This compound start->dosing monitoring In-Life Ocular Monitoring dosing->monitoring fundus_oct Fundus Photography & OCT monitoring->fundus_oct Structural Assessment erg Electroretinography (ERG) monitoring->erg Functional Assessment end_study End of Study monitoring->end_study Completion of Dosing Period fundus_oct->monitoring data_analysis Data Analysis and Risk Assessment fundus_oct->data_analysis erg->monitoring erg->data_analysis histopathology Histopathology of Retina end_study->histopathology histopathology->data_analysis

Caption: Experimental workflow for assessing retinal toxicity.

References

Technical Support Center: Enhancing the Translational Value of Preclinical Anticonvulsant Findings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting common issues encountered during the preclinical evaluation of novel anticonvulsant compounds, using JNJ-26489112 as a relevant clinical case study. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific experimental challenges and improve the translational potential of preclinical data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known clinical profile?

A1: this compound is an investigational anticonvulsant drug that was developed by Johnson & Johnson. It was designed as a potential successor to topiramate for the treatment of epilepsy, with the aim of having fewer side effects due to its lack of activity against carbonic anhydrase.[1] Clinical trials have explored its efficacy in photosensitive epilepsy.[2][3] A study in this patient population showed a dose-dependent effect in suppressing the photoparoxysmal-EEG response.[3] Development for major depressive disorder was terminated.[1] The precise mechanism of action of this compound remains unknown.[1]

Q2: We are observing high variability in our in vivo seizure model results. What are the common causes?

A2: High variability in in vivo seizure models can stem from several factors. These include inconsistencies in drug administration (e.g., volume, speed of injection), animal handling stress, housing conditions (e.g., light-dark cycle, noise levels), and the inherent biological variability of the animals. For chemically-induced seizure models, the stability and concentration of the convulsant agent are critical. In electrically-induced seizure models, electrode placement and stimulus parameters must be precisely controlled.

Q3: Our compound shows efficacy in acute seizure models (e.g., MES, scPTZ), but fails in chronic models (e.g., kindling). What could be the reason?

A3: This is a common challenge in anticonvulsant drug development. Acute seizure models primarily assess a compound's ability to prevent seizure spread or raise the seizure threshold in a healthy brain.[4] Chronic models, such as the kindling model, involve neuroplastic changes that more closely mimic the underlying pathology of epilepsy.[5] A discrepancy in efficacy may suggest that the compound's mechanism of action is effective against acute, provoked seizures but does not address the long-term neuronal hyperexcitability and network alterations present in chronic epilepsy.

Q4: How can we bridge the gap between preclinical findings and clinical trial design for a novel anticonvulsant?

A4: Improving the translational value of preclinical data requires a multi-faceted approach. This includes using a battery of preclinical models that represent different seizure types and underlying pathologies, thorough pharmacokinetic/pharmacodynamic (PK/PD) modeling to inform dose selection, and the identification of translatable biomarkers. For instance, the human photosensitivity model used for this compound provides a direct link between preclinical anticonvulsant activity and a quantifiable human EEG response, aiding in early proof-of-principle studies.[6]

Troubleshooting Guides

Guide 1: Inconsistent Results in the Maximal Electroshock (MES) Seizure Test
Issue Potential Cause Troubleshooting Step
High variability in seizure threshold Improper electrode placement or poor contact.Ensure corneal electrodes are properly coated with saline and make good contact. For ear clip electrodes, ensure consistent placement.
Fluctuation in electrical stimulus.Calibrate the stimulus generator regularly to ensure consistent current and duration.
False positives/negatives Incorrect timing of drug administration relative to the stimulus.Strictly adhere to the predetermined dosing-to-test interval based on the compound's pharmacokinetic profile.
Animal stress affecting seizure susceptibility.Acclimatize animals to the experimental room and handling procedures to minimize stress.
Guide 2: Poor Oral Bioavailability in Rodent Pharmacokinetic Studies
Issue Potential Cause Troubleshooting Step
Low and variable plasma concentrations Poor solubility of the compound in the vehicle.Test various formulation vehicles (e.g., solutions, suspensions with different suspending agents) to improve solubility and stability.
Rapid first-pass metabolism in the liver.Consider co-administration with a known inhibitor of relevant metabolic enzymes (use with caution and for investigational purposes only) or explore alternative routes of administration (e.g., intraperitoneal) for initial efficacy studies.
Incomplete absorption from the GI tract Adherence of the compound to the gavage needle or stomach lining.Ensure the formulation is well-suspended immediately before administration. Consider using a vehicle that promotes gastric emptying.

Data Presentation

Table 1: Summary of this compound Clinical Pharmacokinetic and Pharmacodynamic Data in Patients with Photosensitive Epilepsy

Dose Number of Patients Positive Response Rate Complete Suppression Rate Mean Cmax (µg/mL) Median tmax (hours)
1000 mg43/4 (75%)0/4 (0%)163.73 - 5.04
2000 mg43/4 (75%)1/4 (25%)283.73 - 5.04
3000 mg32/3 (67%)2/3 (67%)423.73 - 5.04

Data compiled from a single-blind, placebo-controlled, sequential dose study.[3][5][7] A positive response was defined as a reduction of the standardized photosensitive range (SPR) in ≥3 out of 4 consecutive time points in ≥1 eye condition.[3] Complete suppression was defined as the disappearance of an IPS-induced PPR (SPR=0).[3]

Experimental Protocols

Protocol 1: Maximal Electroshock (MES) Seizure Test in Mice
  • Animal Preparation: Use adult male mice (e.g., C57BL/6, 20-25g). Acclimatize animals for at least 3 days before the experiment.

  • Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection, oral gavage). The volume should be consistent across all animals (e.g., 10 mL/kg).

  • Timing: Conduct the seizure induction at the presumed time of peak compound concentration (Tmax), determined from prior pharmacokinetic studies.

  • Seizure Induction: Apply a constant electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or ear clip electrodes.

  • Endpoint: The primary endpoint is the presence or absence of a tonic hindlimb extension seizure lasting at least 3 seconds.

  • Data Analysis: Calculate the percentage of animals protected from tonic hindlimb extension in each treatment group compared to the vehicle control group. Determine the ED50 (the dose that protects 50% of animals).

Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test in Mice
  • Animal Preparation: Use adult male mice as described for the MES test.

  • Drug Administration: Administer the test compound or vehicle.

  • Timing: Test at the presumed Tmax of the compound.

  • Seizure Induction: Administer a subcutaneous injection of pentylenetetrazole (PTZ) at a pre-determined dose that reliably induces clonic seizures (e.g., 85 mg/kg).

  • Observation: Observe the animals for a period of 30 minutes.

  • Endpoint: Record the latency to and the presence or absence of generalized clonic seizures lasting for at least 5 seconds.

  • Data Analysis: Compare the latency to seizure onset and the percentage of animals protected from seizures in the treated groups versus the vehicle control group.

Mandatory Visualization

Preclinical_Anticonvulsant_Screening_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo_acute In Vivo Acute Efficacy cluster_in_vivo_chronic In Vivo Chronic Efficacy cluster_safety Safety & Tolerability iv_target Target Identification (if known) iv_binding Binding Assays iv_target->iv_binding iv_functional Functional Assays (e.g., Patch Clamp) iv_binding->iv_functional iv_pk Pharmacokinetics (Rodent) iv_functional->iv_pk iv_mes Maximal Electroshock (MES) iv_pk->iv_mes iv_scptz scPTZ iv_pk->iv_scptz iv_6hz 6 Hz Model iv_pk->iv_6hz ivc_kindling Kindling Model iv_mes->ivc_kindling iv_scptz->ivc_kindling iv_6hz->ivc_kindling s_behavior Behavioral Assessment (e.g., Rotarod) ivc_kindling->s_behavior ivc_genetic Genetic Models ivc_genetic->s_behavior s_tox Toxicology Studies s_behavior->s_tox

References

Technical Support Center: Synthesis of JNJ-26489112 Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of JNJ-26489112 and its derivatives.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound derivatives, based on the established synthetic route for the parent compound.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in the synthesis of (S)-(6-chloro-2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanamine Incomplete reaction of 2,3-dihydroxy-1-chlorobenzene with (S)-glycidyl nosylate.- Ensure anhydrous reaction conditions. Moisture can hydrolyze the nosylate or interfere with the base. - Use a strong, non-nucleophilic base like sodium hydride (NaH) to ensure complete deprotonation of the diol. - Monitor the reaction progress by thin-layer chromatography (TLC) to ensure completion before workup.
Formation of impurities during the sulfamoylation step - Reaction of the amine with sulfuryl chloride (SO₂Cl₂) can lead to the formation of bis-sulfonated byproducts. - Degradation of the starting material or product under harsh reaction conditions.- Control the stoichiometry of sulfuryl chloride carefully. A slight excess may be needed, but a large excess should be avoided. - Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions. - Use a suitable base, such as triethylamine or pyridine, to neutralize the HCl generated during the reaction.
Difficulty in purification of the final product The final product and byproducts may have similar polarities, making chromatographic separation challenging.- Optimize the mobile phase for column chromatography. A gradient elution might be necessary to achieve good separation. - Consider recrystallization as an alternative or additional purification step. Experiment with different solvent systems.
Inconsistent stereochemistry in the final product The chiral center may be compromised during the reaction sequence.- The use of a chiral starting material like (S)-glycidyl nosylate is crucial for establishing the desired stereochemistry. Ensure the enantiomeric purity of the starting material. - Avoid harsh acidic or basic conditions that could lead to racemization.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound and its derivatives?

A1: The synthesis of this compound typically involves a multi-step process. A key intermediate, (S)-(6-chloro-2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanamine, is first synthesized. This is then reacted with a sulfamoylating agent to yield the final product. Derivatives can be prepared by modifying the benzodioxin ring or the sulfamide group.

Q2: What are the critical reaction parameters to control during the synthesis?

A2: Key parameters to control include reaction temperature, stoichiometry of reagents, and exclusion of moisture. The sulfamoylation step is particularly sensitive to these conditions.

Q3: How can I confirm the identity and purity of my synthesized compounds?

A3: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) should be used to confirm the structure and assess the purity of the synthesized compounds.

Experimental Protocols

Synthesis of (S)-(6-chloro-2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanamine
  • Step 1: Synthesis of the Benzodioxin Core

    • To a solution of 4-chlorobenzene-1,2-diol in an anhydrous aprotic solvent (e.g., DMF), add a suitable base (e.g., sodium hydride) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Add (S)-glycidyl nosylate dropwise to the reaction mixture at 0 °C.

    • Let the reaction warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Step 2: Conversion to the Amine

    • The resulting intermediate from Step 1 is then converted to the corresponding amine. This can be achieved through various methods, such as a Gabriel synthesis or by reduction of an azide intermediate.

Synthesis of (S)-N-((6-chloro-2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methyl)sulfamide (this compound)
  • Sulfamoylation

    • Dissolve (S)-(6-chloro-2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanamine in a suitable anhydrous solvent (e.g., dichloromethane) and cool to 0 °C.

    • Add a base (e.g., triethylamine).

    • To this solution, add a solution of sulfamoyl chloride in the same solvent dropwise.

    • Allow the reaction to proceed at room temperature, monitoring by TLC.

    • After completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the crude product by column chromatography or recrystallization.

Signaling Pathway and Experimental Workflow

The anticonvulsant activity of this compound is attributed to its multi-target mechanism of action on several ion channels.

JNJ-26489112_Mechanism_of_Action cluster_channels Ion Channels cluster_effects Cellular Effects JNJ This compound Na_channel Voltage-gated Na+ Channels JNJ->Na_channel Inhibits Ca_channel N-type Ca2+ Channels JNJ->Ca_channel Inhibits K_channel K+ Channels JNJ->K_channel Opens Reduced_Excitability Reduced Neuronal Excitability Na_channel->Reduced_Excitability Ca_channel->Reduced_Excitability Hyperpolarization Membrane Hyperpolarization K_channel->Hyperpolarization Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect Hyperpolarization->Anticonvulsant_Effect

Caption: Mechanism of action of this compound.

The general workflow for the synthesis and evaluation of this compound derivatives is outlined below.

JNJ-26489112_Derivative_Synthesis_Workflow Start Starting Materials (e.g., Substituted Catechols) Step1 Synthesis of Benzodioxin Intermediate Start->Step1 Step2 Formation of Amine Intermediate Step1->Step2 Step3 Sulfamoylation Step2->Step3 Purification Purification (Chromatography/Recrystallization) Step3->Purification Analysis Structural Analysis (NMR, MS, HPLC) Purification->Analysis Final_Product This compound Derivative Analysis->Final_Product

Caption: General synthetic workflow for this compound derivatives.

References

Technical Support Center: Enhancing the Specificity of JNJ-26489112 for Target Ion Channels

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with JNJ-26489112. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the specificity of this compound for its target ion channels.

Frequently Asked Questions (FAQs)

Q1: What are the primary known ion channel targets of this compound?

This compound is known to act on several ion channels. It functions as an inhibitor of voltage-gated sodium (NaV) channels and N-type voltage-gated calcium (CaV) channels. Additionally, it acts as a potassium channel opener, specifically targeting KCNQ2 channels. The compound shows weak inhibitory activity against carbonic anhydrase I (CA-I) and II (CA-II).

Q2: What is meant by "enhancing the specificity" of this compound?

Enhancing the specificity of this compound involves modifying the compound or experimental conditions to increase its potency and/or efficacy for its intended targets (e.g., specific NaV or CaV subtypes, KCNQ2) while minimizing its effects on other, unintended ion channels or proteins ("off-targets"). The goal is to improve the therapeutic window and reduce potential side effects.

Q3: What are the initial steps to profile the specificity of a this compound analog?

The initial step is to perform a broad screening against a panel of common ion channels. This is typically done using automated electrophysiology platforms which allow for high-throughput screening. The resulting data will provide an initial "fingerprint" of your compound's activity and highlight potential off-target interactions.

Q4: How can I interpret the selectivity profile data for my compound?

A selective compound will show significantly higher potency (i.e., a lower IC50 or EC50 value) for the target ion channel(s) compared to other channels in the panel. A common metric is to calculate a selectivity ratio, which is the IC50/EC50 for an off-target channel divided by the IC50/EC50 for the on-target channel. A higher ratio indicates greater selectivity.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the experimental evaluation of this compound's ion channel specificity.

Problem 1: High variability in IC50/EC50 values in automated patch-clamp experiments.
Possible Cause Troubleshooting Step
Cell Health and Passage Number Ensure cells are healthy, not overgrown, and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered ion channel expression.
Inconsistent Seal Resistance Set a strict quality control criterion for gigaohm seal formation (e.g., >1 GΩ) and whole-cell access resistance. Unstable seals lead to leaky recordings and inaccurate current measurements.
Compound Precipitation Visually inspect compound solutions for precipitation, especially at higher concentrations. If necessary, adjust the solvent or use sonication. Filter all solutions before use.
Run-down of Ion Channel Current Monitor the stability of the ion channel current over time with a vehicle control. If significant run-down is observed, optimize the intracellular solution (e.g., by adding ATP/GTP) or shorten the experiment duration.
Voltage Control Issues Ensure the series resistance is adequately compensated (typically >70%). Poor voltage clamp can lead to inaccurate measurements of channel kinetics and drug effects.
Problem 2: My this compound analog shows unexpected off-target activity.
Possible Cause Troubleshooting Step
Lack of Specificity This is a common challenge in drug development. The data is likely real and indicates a need for medicinal chemistry efforts to modify the compound's structure to improve selectivity.
Assay Artifact Rule out non-specific effects by testing the compound in a different assay format (e.g., manual patch-clamp, flux assays). Also, test against a cell line not expressing the off-target channel to confirm the effect is channel-mediated.
Impure Compound Verify the purity of your compound batch using techniques like HPLC-MS. Impurities can have their own pharmacological activity.

Data Presentation

The following tables present hypothetical, yet representative, data for this compound and a theoretical, more specific analog ("this compound-Analog B") to illustrate the concept of a selectivity profile.

Table 1: Inhibitory Activity (IC50) of this compound and a Hypothetical Analog on a Panel of Voltage-Gated Sodium (NaV) Channels.

Ion ChannelThis compound IC50 (µM)This compound-Analog B IC50 (µM)
NaV1.1 15.25.1
NaV1.2 12.83.9
NaV1.3 25.6> 100
NaV1.4 45.1> 100
NaV1.5 (cardiac) 30.585.3
NaV1.6 18.97.8
NaV1.7 22.445.2

Data is for illustrative purposes only.

Table 2: Inhibitory Activity (IC50) of this compound and a Hypothetical Analog on a Panel of Voltage-Gated Calcium (CaV) Channels.

Ion ChannelThis compound IC50 (µM)This compound-Analog B IC50 (µM)
CaV2.2 (N-type) 34.0 12.5
CaV1.2 (L-type) 85.2> 100
CaV3.1 (T-type) 60.795.1
CaV3.2 (T-type) 72.3> 100

Data is for illustrative purposes only.

Table 3: Potentiating Activity (EC50) of this compound and a Hypothetical Analog on a Panel of Voltage-Gated Potassium (KV) Channels.

Ion ChannelThis compound EC50 (µM)This compound-Analog B EC50 (µM)
KCNQ2/3 25.0 8.2
hERG (KV11.1) > 100> 100
KV1.1 90.5> 100
KV7.1 75.8> 100

Data is for illustrative purposes only.

Experimental Protocols

Protocol 1: Automated Patch-Clamp Electrophysiology for Ion Channel Selectivity Profiling

Objective: To determine the IC50 or EC50 of a test compound on a panel of ion channels expressed in a stable cell line.

Methodology:

  • Cell Culture: Culture the desired ion channel-expressing cell lines (e.g., HEK293 or CHO) according to standard protocols. Harvest cells at 70-90% confluency.

  • Cell Preparation: Dissociate cells using a gentle enzyme (e.g., TrypLE) and resuspend in an appropriate external recording solution. Ensure a single-cell suspension with high viability.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Perform serial dilutions in the external recording solution to achieve the desired final concentrations. Include a vehicle control (e.g., 0.1% DMSO).

  • Automated Patch-Clamp Procedure:

    • Prime the automated patch-clamp system (e.g., QPatch, Patchliner) with internal and external solutions.

    • Load the cell suspension and compound plate into the instrument.

    • Initiate the automated protocol, which includes:

      • Cell capture and seal formation.

      • Establishment of the whole-cell configuration.

      • Application of a voltage protocol to elicit the ion channel current of interest.

      • Baseline recording of the current.

      • Application of the test compound at increasing concentrations.

      • Recording of the current in the presence of the compound.

  • Data Analysis:

    • Measure the peak current amplitude at each compound concentration.

    • Normalize the current to the baseline recording.

    • Plot the normalized current as a function of compound concentration and fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 or EC50.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis & Decision cell_culture Cell Culture automated_ep Automated Electrophysiology cell_culture->automated_ep compound_prep Compound Preparation compound_prep->automated_ep data_analysis Data Analysis (IC50/EC50) automated_ep->data_analysis selectivity_assessment Assess Selectivity Profile data_analysis->selectivity_assessment decision Go/No-Go Decision selectivity_assessment->decision

Caption: Experimental workflow for ion channel selectivity profiling.

troubleshooting_logic start High IC50 Variability? check_cells Verify Cell Health & Passage start->check_cells Yes resolved Problem Resolved start->resolved No check_seal Review Seal Resistance QC check_cells->check_seal check_compound Inspect Compound Solubility check_seal->check_compound check_rundown Assess Current Stability check_compound->check_rundown check_rundown->resolved Issue Identified escalate Consult Senior Scientist check_rundown->escalate No Obvious Issue

Caption: Troubleshooting logic for inconsistent experimental results.

signaling_pathway JNJ26489112 This compound NaV Voltage-Gated Na+ Channels JNJ26489112->NaV Inhibits CaV N-type Ca2+ Channels JNJ26489112->CaV Inhibits KCNQ2 KCNQ2 K+ Channels JNJ26489112->KCNQ2 Opens (Potentiates) Neuronal_Excitability Decreased Neuronal Excitability NaV->Neuronal_Excitability Leads to CaV->Neuronal_Excitability Leads to KCNQ2->Neuronal_Excitability Leads to

Caption: Simplified signaling pathway of this compound's primary targets.

Validation & Comparative

A Comparative Guide to the Mechanisms of Action: JNJ-26489112 versus Topiramate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the mechanisms of action of the investigational anticonvulsant JNJ-26489112 and the established antiepileptic drug topiramate. The information presented is supported by available preclinical and clinical experimental data.

Introduction

This compound is an investigational anticonvulsant drug that was designed as a successor to topiramate, with the intention of offering a better side-effect profile by lacking activity against carbonic anhydrase[1]. Topiramate is a widely prescribed antiepileptic medication with a broad spectrum of action, utilized for treating various seizure types and for migraine prophylaxis[2]. Understanding the distinct and overlapping mechanisms of these two compounds is crucial for the ongoing development of novel antiepileptic therapies.

Mechanism of Action: A Comparative Overview

Topiramate is recognized for its multi-modal mechanism of action, engaging several molecular targets to achieve its anticonvulsant effect[2]. In contrast, preclinical studies have begun to elucidate a distinct, yet also multi-target, profile for this compound[3][4].

This compound

Preclinical pharmacology studies have revealed that this compound exhibits a broad-spectrum anticonvulsant profile in rodent models of audiogenic, electrically induced, and chemically induced seizures[3][4]. Its mechanism of action is attributed to the modulation of several key ion channels:

  • Inhibition of Voltage-Gated Sodium (Na+) Channels: this compound has been shown to inhibit these channels, which are critical for the initiation and propagation of action potentials.

  • Inhibition of N-type Calcium (Ca2+) Channels: By blocking these channels, this compound can modulate neurotransmitter release at presynaptic terminals.

  • Potassium (K+) Channel Opening: The compound also functions as a potassium channel opener, which would lead to hyperpolarization of the neuronal membrane, thereby reducing neuronal excitability.

Topiramate

The mechanism of action of topiramate is more extensively characterized and involves a combination of effects on ion channels and neurotransmitter receptors[2][5][6]:

  • Inhibition of Voltage-Gated Sodium (Na+) Channels: Similar to this compound, topiramate blocks voltage-gated sodium channels, contributing to the stabilization of neuronal membranes.

  • Positive Allosteric Modulation of GABA-A Receptors: Topiramate enhances the activity of the inhibitory neurotransmitter GABA at specific subtypes of the GABA-A receptor, promoting chloride influx and hyperpolarization[7].

  • Antagonism of AMPA/Kainate Receptors: Topiramate blocks the excitatory effects of glutamate by acting as an antagonist at AMPA and kainate receptors[5][6].

  • Inhibition of Carbonic Anhydrase: Topiramate is a weak inhibitor of carbonic anhydrase isoenzymes II and IV, an activity that this compound was specifically designed to avoid[1].

Quantitative Data Comparison

The following tables summarize the available quantitative data for the interaction of topiramate with its molecular targets. Currently, specific quantitative data (e.g., IC50, Ki) for this compound's interaction with its targets are not publicly available.

Table 1: Topiramate Inhibition of Voltage-Gated Sodium Channels

ParameterValueSpeciesExperimental SystemReference
IC5048.9 µMRatCerebellar granule cells

Table 2: Topiramate Antagonism of Kainate Receptors

ParameterValueReceptor SubtypeExperimental SystemReference
IC500.46 µMGluK1 (GluR5)Not specified[5]
IC50~0.5 µMGluR5Rat basolateral amygdala neurons[6]

Table 3: Topiramate Inhibition of Carbonic Anhydrase Isozymes

IsozymeKi (Human)Ki (Rat)Reference
CA II7 µM0.1 - 1 µM[8]
CA IV10 µM0.2 - 10 µM[8]
CA I100 µM180 µM[8]
CA VI>100 µMNot reported[8]

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

G JNJ This compound Na_channel Voltage-Gated Na+ Channel JNJ->Na_channel Inhibits Ca_channel N-type Ca2+ Channel JNJ->Ca_channel Inhibits K_channel K+ Channel JNJ->K_channel Opens Action_Potential Action Potential Propagation Na_channel->Action_Potential Neurotransmitter_Release Neurotransmitter Release Ca_channel->Neurotransmitter_Release Hyperpolarization Membrane Hyperpolarization K_channel->Hyperpolarization Neuronal_Excitability Decreased Neuronal Excitability Action_Potential->Neuronal_Excitability Reduces Neurotransmitter_Release->Neuronal_Excitability Reduces Hyperpolarization->Neuronal_Excitability Contributes to

Caption: Proposed mechanism of action for this compound.

Multi-modal Mechanism of Action of Topiramate

G Topiramate Topiramate Na_channel Voltage-Gated Na+ Channel Topiramate->Na_channel Inhibits GABA_A_Receptor GABA-A Receptor Topiramate->GABA_A_Receptor Positive Allosteric Modulator AMPA_Kainate_Receptor AMPA/Kainate Receptor Topiramate->AMPA_Kainate_Receptor Antagonizes Carbonic_Anhydrase Carbonic Anhydrase Topiramate->Carbonic_Anhydrase Inhibits Action_Potential Action Potential Propagation Na_channel->Action_Potential Cl_Influx Increased Cl- Influx (Hyperpolarization) GABA_A_Receptor->Cl_Influx Glutamate_Excitation Reduced Glutamate Excitation AMPA_Kainate_Receptor->Glutamate_Excitation Neuronal_pH Altered Neuronal pH Carbonic_Anhydrase->Neuronal_pH Neuronal_Excitability Decreased Neuronal Excitability Action_Potential->Neuronal_Excitability Reduces Cl_Influx->Neuronal_Excitability Contributes to Glutamate_Excitation->Neuronal_Excitability Reduces Neuronal_pH->Neuronal_Excitability Contributes to

Caption: The multi-target mechanism of action of topiramate.

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp for Ion Channel Modulation

This protocol is fundamental for assessing the effects of compounds on voltage-gated ion channels.

Objective: To measure the effect of a test compound on the activity of specific ion channels (e.g., Na+, Ca2+, K+) in isolated neurons.

Methodology:

  • Cell Preparation: Primary neurons (e.g., rat cerebellar granule cells or hippocampal neurons) are cultured, or a stable cell line expressing the channel of interest is used.

  • Recording Setup: A glass micropipette with a tip diameter of ~1 µm is filled with an appropriate intracellular solution and brought into contact with the cell membrane.

  • Giga-seal Formation: Gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: A brief pulse of suction ruptures the cell membrane under the pipette tip, allowing for electrical access to the entire cell.

  • Voltage Clamp: The membrane potential is held at a specific voltage by the patch-clamp amplifier.

  • Data Acquisition: Voltage steps are applied to elicit ion currents through the channels of interest. These currents are recorded before, during, and after the application of the test compound.

  • Data Analysis: The amplitude and kinetics of the ion currents in the presence of the compound are compared to control conditions to determine the inhibitory or potentiating effects (e.g., calculating IC50 or EC50 values).

Receptor Binding Assay for GABA-A Receptors

This assay is used to determine the affinity of a compound for a specific receptor.

Objective: To quantify the binding of a radiolabeled ligand to GABA-A receptors and to determine the affinity of an unlabeled test compound.

Methodology:

  • Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized and subjected to differential centrifugation to isolate a membrane fraction rich in GABA-A receptors.

  • Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [3H]muscimol for the GABA binding site) in the presence and absence of the unlabeled test compound at various concentrations.

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled agonist) from total binding. Competition curves are generated to determine the Ki or IC50 of the test compound.

Maximal Electroshock Seizure (MES) Test

This is a widely used in vivo model to screen for anticonvulsant activity, particularly against generalized tonic-clonic seizures.

Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in rodents.

Methodology:

  • Animal Preparation: Rodents (mice or rats) are administered the test compound or vehicle at a predetermined time before the seizure induction.

  • Electrode Placement: Corneal electrodes are placed on the eyes of the animal. A drop of saline is often applied to ensure good electrical contact.

  • Stimulation: A high-frequency electrical stimulus (e.g., 60 Hz, 50-150 mA for 0.2 seconds) is delivered.

  • Observation: The animal is observed for the presence or absence of a tonic hindlimb extension. The abolition of this phase is considered a positive result.

  • Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.

Summary and Conclusion

This compound and topiramate represent two generations of anticonvulsant drug development. Topiramate's broad-spectrum efficacy is a result of its multifaceted mechanism of action, which includes effects on both voltage-gated ion channels and neurotransmitter systems. This compound, while also appearing to be a broad-spectrum anticonvulsant based on preclinical models, seems to achieve this through a more focused modulation of key ion channels (Na+, N-type Ca2+, and K+ channels), and notably, without the carbonic anhydrase inhibition associated with some of topiramate's side effects.

The provided quantitative data for topiramate highlights its potent effects on kainate receptors and moderate inhibition of carbonic anhydrase and voltage-gated sodium channels. The absence of publicly available quantitative data for this compound's interactions with its targets currently limits a direct potency comparison.

The experimental protocols outlined are standard methodologies in the field of anticonvulsant drug discovery and are crucial for elucidating the mechanisms of novel therapeutic agents. Further research, particularly the publication of detailed preclinical data for this compound, will be essential for a more complete understanding of its pharmacological profile and its potential advantages over existing therapies.

References

Comparative Efficacy of JNJ-26489112 and Other Anticonvulsants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the preclinical anticonvulsant JNJ-26489112 in comparison to established antiepileptic drugs, including topiramate, valproic acid, lamotrigine, and levetiracetam. This guide provides a detailed overview of their efficacy in established preclinical models, mechanisms of action, and the experimental protocols utilized for their evaluation.

This compound, a novel sulfamide derivative, has demonstrated broad-spectrum anticonvulsant activity in preclinical rodent models, positioning it as a potential therapeutic agent for various forms of epilepsy.[1] Developed as a successor to topiramate, this compound is designed to have a more favorable side-effect profile by lacking activity against carbonic anhydrase.[2] This guide offers a comparative look at the preclinical efficacy of this compound alongside commonly prescribed anticonvulsants, providing researchers, scientists, and drug development professionals with essential data for informed decision-making.

Preclinical Efficacy: A Quantitative Comparison

The anticonvulsant potential of this compound and comparator drugs has been evaluated in standard preclinical models, primarily the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) tests in rodents. These models are predictive of efficacy against generalized tonic-clonic and absence seizures, respectively. The median effective dose (ED50), the dose at which a compound shows its therapeutic effect in 50% of the tested population, is a key metric for comparison.

DrugAnimal ModelTestED50 (mg/kg)Route of AdministrationSource
This compound MousePTZ109Intraperitoneal (i.p.)[3]
Topiramate RatMES13.5Oral (p.o.)[4]
MouseMES40.9Oral (p.o.)[4]
MousePTZ1030Oral (p.o.)[4]
Valproic Acid MouseMES370Not Specified[5]
MousePTZ348Not Specified[5]
MousePTZ177.83Intraperitoneal (i.p.)[6]
Lamotrigine RatMESSee Note 1Oral (p.o.)[7]
MouseMESSee Note 1Oral (p.o.)[7]
Levetiracetam MouseMESInactive (up to 540)Intraperitoneal (i.p.)[8]
MousePTZInactive (up to 540)Intraperitoneal (i.p.)[8]

Note 1: Specific ED50 values for Lamotrigine in the MES test were not explicitly stated in the cited source, but the study ranked it as the most potent and persistent among the drugs examined.[7]

Mechanisms of Action: Diverse Signaling Pathways

The anticonvulsant effects of these compounds are mediated through various molecular targets and signaling pathways. Understanding these mechanisms is crucial for predicting clinical efficacy and potential side effects.

This compound

This compound exhibits a multi-target mechanism of action, contributing to its broad-spectrum activity. It has been shown to inhibit voltage-gated sodium (Na+) channels and N-type calcium (Ca2+) channels, and also acts as a potassium (K+) channel opener.[1][4] This combination of actions likely contributes to a reduction in neuronal excitability.

JNJ-26489112_Mechanism_of_Action JNJ This compound Na_Channel Voltage-gated Na+ Channel JNJ->Na_Channel Inhibits Ca_Channel N-type Ca2+ Channel JNJ->Ca_Channel Inhibits K_Channel K+ Channel JNJ->K_Channel Opens Neuronal_Excitability Neuronal Excitability Na_Channel->Neuronal_Excitability Decreases Influx Ca_Channel->Neuronal_Excitability Decreases Influx K_Channel->Neuronal_Excitability Increases Efflux

Caption: Proposed mechanism of action for this compound.

Valproic Acid

Valproic acid has a broad mechanism of action that includes enhancing the effects of the inhibitory neurotransmitter GABA, modulating voltage-gated ion channels, and inhibiting histone deacetylases.[9]

Valproic_Acid_Mechanism_of_Action VPA Valproic Acid GABA_System GABAergic System VPA->GABA_System Enhances Ion_Channels Voltage-gated Ion Channels VPA->Ion_Channels Modulates HDAC Histone Deacetylases VPA->HDAC Inhibits Neuronal_Inhibition Increased Neuronal Inhibition GABA_System->Neuronal_Inhibition Neuronal_Excitability Decreased Neuronal Excitability Ion_Channels->Neuronal_Excitability Lamotrigine_Mechanism_of_Action LTG Lamotrigine Na_Channel Voltage-gated Na+ Channel LTG->Na_Channel Blocks Glutamate_Release Glutamate Release Na_Channel->Glutamate_Release Inhibits Neuronal_Excitability Decreased Excitability Glutamate_Release->Neuronal_Excitability Levetiracetam_Mechanism_of_Action LEV Levetiracetam SV2A SV2A (Synaptic Vesicle Protein 2A) LEV->SV2A Binds to Neurotransmitter_Release Modulation of Neurotransmitter Release SV2A->Neurotransmitter_Release Synaptic_Function Altered Synaptic Function Neurotransmitter_Release->Synaptic_Function MES_Test_Workflow start Animal Acclimation (e.g., Rodents) drug_admin Drug Administration (Test Compound or Vehicle) start->drug_admin wait Waiting Period (Time to Peak Effect) drug_admin->wait mes_stim Maximal Electroshock Stimulation (Corneal or Auricular Electrodes) wait->mes_stim observation Observation for Hindlimb Tonic Extension mes_stim->observation endpoint Endpoint: Protection from Seizure observation->endpoint PTZ_Test_Workflow start Animal Acclimation (e.g., Rodents) drug_admin Drug Administration (Test Compound or Vehicle) start->drug_admin wait Waiting Period (Time to Peak Effect) drug_admin->wait ptz_injection Subcutaneous Injection of Pentylenetetrazol (PTZ) wait->ptz_injection observation Observation for Clonic Seizures ptz_injection->observation endpoint Endpoint: Protection from Seizure observation->endpoint

References

Validating the anticonvulsant effects of JNJ-26489112 in different seizure models

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the clinical data for JNJ-26489112 against preclinical data for its predecessor, topiramate, and other established anticonvulsant drugs in various seizure models.

This compound, a novel anticonvulsant agent developed by Johnson & Johnson, was designed as a successor to topiramate with an expectation of a more favorable side-effect profile due to its lack of activity against carbonic anhydrase. While the clinical development of this compound for epilepsy has not progressed to market approval, this guide provides a comprehensive overview of its validated anticonvulsant effects based on available clinical data. In the absence of publicly available preclinical studies on this compound in common seizure models, this guide will draw comparisons with the extensive preclinical data of its predecessor, topiramate, and other standard anticonvulsants in the maximal electroshock (MES), pentylenetetrazole (PTZ), and amygdala kindling models. This approach offers valuable context for researchers, scientists, and drug development professionals in the field of epilepsy treatment.

Clinical Validation in Photosensitive Epilepsy

A key clinical study investigated the efficacy of this compound in adult patients with photosensitive epilepsy. This multicenter, single-blind, placebo-controlled, exploratory study assessed the ability of single oral doses of this compound to suppress the photoparoxysmal-EEG response (PPR) induced by intermittent photic stimulation (IPS).

The study demonstrated a dose-dependent effect on the suppression of PPR. A positive response, defined as a reduction in the standardized photosensitive range (SPR), was observed in the majority of patients at all tested doses. Complete suppression of the SPR was also dose-dependent. This compound was generally well-tolerated, with the most common adverse events being mild headache, dizziness, and nausea.

Table 1: Clinical Efficacy of this compound in Photosensitive Epilepsy

Dose of this compoundPositive Response RateComplete Suppression Rate
1000 mg3/4 patients0/4 patients
2000 mg3/4 patients1/4 patients
3000 mg2/3 patients2/3 patients

Comparative Preclinical Data of Topiramate

To provide a framework for understanding the potential anticonvulsant profile of this compound, this section summarizes the preclinical efficacy of its predecessor, topiramate, in three standard seizure models.

Maximal Electroshock (MES) Seizure Model

The MES test is a widely used preclinical model to assess the ability of a compound to prevent the spread of seizures, predictive of efficacy against generalized tonic-clonic seizures.

Table 2: Efficacy of Topiramate in the MES Test

SpeciesRoute of AdministrationED50 (mg/kg)Reference
RatOral13.5
MouseOral40.9
Pentylenetetrazole (PTZ)-Induced Seizure Model

The PTZ seizure model is used to identify compounds that can raise the seizure threshold and is predictive of efficacy against absence and myoclonic seizures. Topiramate has shown efficacy in blocking PTZ-induced clonic seizures, although at higher doses compared to its efficacy in the MES test.

Amygdala Kindling Model

The amygdala kindling model is a model of temporal lobe epilepsy, the most common form of focal epilepsy in adults. This model is valuable for assessing the potential of a drug to suppress focal seizures and prevent epileptogenesis. Topiramate has demonstrated potent, dose-related inhibition of amygdala-kindled seizures in rats.

Table 3: Efficacy of Topiramate in the Amygdala Kindling Model (Rat)

Seizure ParameterRoute of AdministrationED50 (mg/kg)
Forelimb ClonusOral7.25
Amygdala AfterdischargeOral7.09
Cortical AfterdischargeOral7.12
Forelimb ClonusIntraperitoneal10.6
Amygdala AfterdischargeIntraperitoneal13.9
Cortical AfterdischargeIntraperitoneal10.4

Experimental Protocols

Detailed methodologies for the key preclinical experiments cited are provided below.

Maximal Electroshock (MES) Seizure Test Protocol

The MES test is a standard preclinical assay for anticonvulsant activity.

  • Animal Preparation: Adult male rodents (mice or rats) are used. Prior to the test, the corneas are anesthetized with a drop of 0.5% tetracaine hydrochloride solution.

  • Stimulation: A constant alternating current (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.

  • Drug Administration: The test compound is administered orally or intraperitoneally at various doses and at a predetermined time before the electrical stimulation.

  • Data Analysis: The dose that protects 50% of the animals from the tonic hindlimb extension is calculated as the median effective dose (ED50).

Pentylenetetrazole (PTZ) Seizure Test Protocol

The PTZ test assesses a compound's ability to raise the seizure threshold.

  • Animal Preparation: Adult male rodents are used.

  • Drug Administration: The test compound is administered at various doses prior to PTZ injection.

  • PTZ Administration: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg for mice, subcutaneously) is administered.

  • Observation: Animals are observed for a set period (e.g., 30 minutes) for the presence of clonic seizures lasting for at least 5 seconds.

  • Endpoint: Protection is defined as the absence of a clonic seizure during the observation period.

  • Data Analysis: The ED50, the dose that protects 50% of animals from clonic seizures, is determined.

Amygdala Kindling Protocol

This model involves the repeated electrical stimulation of the amygdala to induce a progressive and permanent increase in seizure susceptibility.

  • Electrode Implantation: Under anesthesia, a bipolar electrode is stereotaxically implanted into the basolateral amygdala of adult male rats.

  • Kindling Stimulation: After a recovery period, a brief, low-intensity electrical stimulus (e.g., 60 Hz, 1-second train) is delivered to the amygdala once or twice daily.

  • Seizure Scoring: The behavioral seizure response is scored according to a standardized scale (e.g., Racine's scale). The duration of the afterdischarge (epileptiform activity recorded on EEG after the stimulus) is also measured.

  • Fully Kindled State: Animals are considered fully kindled when they consistently exhibit a generalized convulsive seizure (e.g., stage 5 on Racine's scale) in response to the stimulation.

  • Drug Testing: Once fully kindled, the effect of the test compound on seizure severity and afterdischarge duration is evaluated by administering the drug prior to the kindling stimulation.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the preclinical seizure models discussed.

MES_Workflow cluster_pre Pre-Treatment cluster_exp Experiment cluster_post Observation & Analysis Animal_Prep Animal Preparation (Rodent) Drug_Admin Drug Administration (Vehicle or this compound/Comparator) Animal_Prep->Drug_Admin Stimulation Corneal Electrical Stimulation (MES) Drug_Admin->Stimulation Observation Observe for Tonic Hindlimb Extension Stimulation->Observation Data_Analysis Calculate ED50 Observation->Data_Analysis

Maximal Electroshock (MES) Seizure Test Workflow

PTZ_Workflow cluster_pre Pre-Treatment cluster_exp Experiment cluster_post Observation & Analysis Animal_Prep Animal Preparation (Rodent) Drug_Admin Drug Administration (Vehicle or this compound/Comparator) Animal_Prep->Drug_Admin PTZ_Injection Subcutaneous PTZ Injection Drug_Admin->PTZ_Injection Observation Observe for Clonic Seizures PTZ_Injection->Observation Data_Analysis Calculate ED50 Observation->Data_Analysis

Pentylenetetrazole (PTZ) Seizure Test Workflow

Kindling_Workflow cluster_setup Model Development cluster_test Drug Testing Surgery Electrode Implantation (Amygdala) Kindling Repeated Electrical Stimulation Surgery->Kindling Scoring Seizure Scoring (Racine Scale) Kindling->Scoring Fully_Kindled Fully Kindled Animal Scoring->Fully_Kindled Drug_Admin Drug Administration Fully_Kindled->Drug_Admin Stimulation Kindling Stimulation Drug_Admin->Stimulation Observation Observe Seizure Severity & Afterdischarge Duration Stimulation->Observation

Amygdala Kindling Model Workflow

Conclusion

A Cross-Species Pharmacodynamic Comparison of the Investigational Anticonvulsant JNJ-26489112

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacodynamics of JNJ-26489112, an investigational anticonvulsant drug, with a focus on its cross-species effects. This compound was developed by Johnson & Johnson as a potential successor to topiramate for the treatment of epilepsy, with the aim of offering an improved side-effect profile due to its lack of activity against carbonic anhydrase.[1] While clinical development was terminated, the available data from preclinical and clinical studies offer valuable insights for researchers in the field of epilepsy and anticonvulsant drug development. The mechanism of action of this compound remains unknown.[1]

Human Pharmacodynamics: Photosensitive Epilepsy Model

A key clinical study evaluated the pharmacodynamics of this compound in patients with photosensitive epilepsy. This model is a valuable tool for the early assessment of anticonvulsant efficacy in humans.

Experimental Protocol: Photosensitive Epilepsy Trial

A multi-center, single-blind, placebo-controlled, within-subject, sequential dose-escalation study was conducted in 12 adult patients with a history of idiopathic photosensitive epilepsy.[2] The study design is outlined below:

  • Participants: 12 adult patients (3 men, 9 women) with idiopathic photosensitive epilepsy.

  • Study Design:

    • Day 1: Single oral dose of placebo.

    • Day 2: Single oral dose of this compound (1000 mg, 2000 mg, or 3000 mg).

    • Day 3: Single oral dose of placebo.

  • Primary Endpoint: The effect on the photoparoxysmal-EEG response (PPR) was assessed by standardized intermittent photic stimulation (IPS) at various time points post-dose. The standardized photosensitivity range (SPR), representing the range of frequencies of light that induce a PPR, was calculated.

  • Response Criteria:

    • Positive Response: Reduction of the SPR in ≥3 out of 4 consecutive time points in at least one eye condition (eyes open, during closure, or closed) compared to baseline.

    • Complete Suppression: Disappearance of an IPS-induced PPR (SPR=0).

  • Pharmacokinetic Sampling: Blood samples were collected to determine plasma concentrations of this compound.

Diagram of the Photosensitive Epilepsy Trial Workflow

G cluster_screening Screening Phase cluster_assessment Assessment Phase Screening Patient Screening (Idiopathic Photosensitive Epilepsy) Day1 Day 1: Placebo Administration Screening->Day1 Day2 Day 2: This compound Administration (1000, 2000, or 3000 mg) Day1->Day2 IPS Intermittent Photic Stimulation (IPS) (Multiple time points) Day1->IPS Day3 Day 3: Placebo Administration Day2->Day3 Day2->IPS PK Pharmacokinetic Blood Sampling Day2->PK Day3->IPS EEG EEG Recording (Photoparoxysmal Response) IPS->EEG

Caption: Workflow of the human photosensitive epilepsy clinical trial.

Results: Dose-Dependent Efficacy in Humans

This compound demonstrated a clear dose-dependent pharmacodynamic effect in reducing or suppressing the photoparoxysmal-EEG response in patients with photosensitive epilepsy.[2]

Dose of this compoundPositive Response RateComplete Suppression RateMean Cmax (µg/mL)Median Tmax (hours)
1000 mg3/4 (75%)0/4 (0%)163.73 - 5.04
2000 mg3/4 (75%)1/4 (25%)283.73 - 5.04
3000 mg2/3 (67%)2/3 (67%)423.73 - 5.04

Data compiled from Di Prospero et al., 2014.[2]

Preclinical Pharmacodynamics: Animal Models of Anticonvulsant Activity

While specific ED₅₀ values for this compound in preclinical models are not publicly available, it has been reported that the drug exhibited broad-spectrum anticonvulsant activity in animal models.[3] The primary models used for its preclinical evaluation were the Maximal Electroshock (MES) seizure test in mice and rats, and the audiogenic seizure (AGS) model in susceptible mice.[3][4]

Experimental Protocols: Standard Preclinical Anticonvulsant Models

The following are generalized protocols for the standard animal models used to assess anticonvulsant drug efficacy.

  • Maximal Electroshock (MES) Test: This model is used to identify drugs effective against generalized tonic-clonic seizures.

    • Species: Mice or rats.

    • Procedure: An electrical stimulus is delivered via corneal or ear-clip electrodes to induce a maximal seizure, characterized by a tonic hindlimb extension.

    • Endpoint: The ability of a drug to prevent the tonic hindlimb extension phase of the seizure.

    • Parameter: The median effective dose (ED₅₀) is the dose that protects 50% of the animals from the tonic hindlimb extension.

  • Audiogenic Seizure (AGS) Test: This model is used to evaluate drugs for their efficacy against reflex seizures.

    • Species: Genetically susceptible mice (e.g., DBA/2).

    • Procedure: A high-intensity auditory stimulus (e.g., a loud bell or siren) is presented to the animal to induce a seizure, which typically progresses from wild running to clonic and then tonic convulsions.

    • Endpoint: The prevention of the different phases of the seizure.

    • Parameter: The ED₅₀ is the dose that protects 50% of the animals from the convulsive components of the seizure.

Diagram of Preclinical Anticonvulsant Screening Workflow

G cluster_prep Preparation cluster_models Seizure Induction Models cluster_analysis Data Analysis Animals Selection of Animal Models (e.g., Mice, Rats) DrugAdmin Drug Administration (Vehicle or Test Compound) Animals->DrugAdmin MES Maximal Electroshock (MES) (Electrical Stimulation) DrugAdmin->MES AGS Audiogenic Seizure (AGS) (Auditory Stimulation) DrugAdmin->AGS Observation Observation of Seizure Endpoint (e.g., Tonic Hindlimb Extension) MES->Observation AGS->Observation ED50 Calculation of ED50 Observation->ED50

Caption: General workflow for preclinical screening of anticonvulsants.

Comparative Profile with Other Anticonvulsants

To provide context for the potential efficacy of this compound, the following table summarizes the publicly available preclinical pharmacodynamic data for its predecessor, topiramate, and another commonly used anticonvulsant, carbamazepine, in the MES model.

CompoundSpeciesModelED₅₀ (mg/kg)
This compound Mouse, RatMESNot Publicly Available
MouseAGSNot Publicly Available
Topiramate MouseMES~30-40
RatMES~10-20
Carbamazepine MouseMES~8-12
RatMES~10-15

Note: ED₅₀ values can vary depending on the specific experimental conditions (e.g., route of administration, strain of animal).

Signaling Pathways and Mechanism of Action

The precise mechanism of action for this compound is unknown.[1] In contrast, many other anticonvulsant drugs have well-defined molecular targets. For instance, topiramate has a multi-modal mechanism of action that includes:

  • Blockade of voltage-gated sodium channels.

  • Enhancement of GABA-mediated inhibition at GABAA receptors.

  • Antagonism of AMPA/kainate glutamate receptors.

  • Weak inhibition of carbonic anhydrase.

Diagram of Topiramate's Proposed Mechanisms of Action

G cluster_channels Ion Channels cluster_effects Cellular Effects Topiramate Topiramate Na_Channel Voltage-gated Sodium Channels Topiramate->Na_Channel Blocks GABA_A_Receptor GABA-A Receptor (Chloride Channel) Topiramate->GABA_A_Receptor Enhances GABA effect AMPA_Kainate_Receptor AMPA/Kainate Receptor (Cation Channel) Topiramate->AMPA_Kainate_Receptor Antagonizes Reduced_Excitation Reduced Neuronal Excitability Na_Channel->Reduced_Excitation Increased_Inhibition Increased Neuronal Inhibition GABA_A_Receptor->Increased_Inhibition AMPA_Kainate_Receptor->Reduced_Excitation Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitation->Anticonvulsant_Effect Increased_Inhibition->Anticonvulsant_Effect

Caption: Simplified signaling pathways affected by topiramate.

Summary and Conclusion

This compound demonstrated dose-dependent anticonvulsant effects in a human model of photosensitive epilepsy, suggesting target engagement in the central nervous system. Preclinical studies in mice and rats using the MES and AGS models indicated a broad spectrum of anticonvulsant activity. However, the lack of publicly available quantitative preclinical data (ED₅₀ values) for this compound and its unknown mechanism of action limit a direct and comprehensive comparison with other anticonvulsant drugs. The information presented in this guide, based on available published data, provides a framework for understanding the pharmacodynamic profile of this compound and highlights the importance of both preclinical and translational human models in the evaluation of novel antiepileptic therapies. Further research would be necessary to fully elucidate the therapeutic potential and mechanistic underpinnings of this compound.

References

A Comparative Guide to JNJ-26489112 and Other Sulfamide-Containing Anticonvulsants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational drug JNJ-26489112 against established sulfamide-containing anticonvulsants: topiramate, zonisamide, and sultiame. The information is intended to support research and development efforts in the field of epilepsy treatment by presenting objective performance data, experimental methodologies, and mechanistic insights.

Introduction

This compound is a novel anticonvulsant developed by Johnson & Johnson as a potential successor to topiramate, with a design aimed at reducing side effects by minimizing activity against carbonic anhydrase[1]. Like topiramate, zonisamide, and sultiame, this compound belongs to a class of antiepileptic drugs (AEDs) characterized by a sulfamide or related sulfonamide functional group. This guide will delve into the comparative pharmacology, efficacy, and safety profiles of these compounds, supported by available preclinical and clinical data.

Mechanism of Action

The sulfamide-containing anticonvulsants exhibit a range of mechanisms that contribute to their anti-seizure activity. A key differentiator among these compounds is their potency of carbonic anhydrase inhibition, which is linked to certain side effects.

This compound demonstrates a multi-modal mechanism of action. It has been shown to inhibit voltage-gated sodium channels and N-type calcium channels[2][3]. Additionally, it functions as a potassium channel opener[2]. Notably, it exhibits very weak inhibition of carbonic anhydrase isoenzymes I and II[2][4].

Topiramate also has a broad-spectrum mechanism of action that includes:

  • Blockade of voltage-gated sodium channels.

  • Enhancement of GABA-mediated inhibition.

  • Antagonism of AMPA/kainate glutamate receptors[5].

  • Inhibition of carbonic anhydrase, particularly isoenzymes II and IV[6][7][8].

Zonisamide exerts its anticonvulsant effects through:

  • Blockade of voltage-gated sodium channels and T-type calcium channels.

  • Inhibition of carbonic anhydrase[9][10][11].

Sultiame 's primary mechanism of action is the inhibition of carbonic anhydrase, which is thought to lead to a decrease in neuronal excitability[12][13].

Below is a diagram illustrating the primary signaling pathways affected by these anticonvulsants.

Anticonvulsant_Mechanisms cluster_JNJ This compound cluster_TPM Topiramate cluster_ZNS Zonisamide cluster_SUL Sultiame cluster_Targets Molecular Targets JNJ This compound Na_channel Voltage-gated Na+ Channels JNJ->Na_channel Inhibits Ca_channel Voltage-gated Ca2+ Channels (N-type, T-type) JNJ->Ca_channel Inhibits (N-type) K_channel K+ Channels JNJ->K_channel Opens CA Carbonic Anhydrase JNJ->CA Weakly Inhibits TPM Topiramate TPM->Na_channel Inhibits GABA_A GABA-A Receptor TPM->GABA_A Enhances Glutamate_R AMPA/Kainate Receptors TPM->Glutamate_R Antagonizes TPM->CA Inhibits ZNS Zonisamide ZNS->Na_channel Inhibits ZNS->Ca_channel Inhibits (T-type) ZNS->CA Inhibits SUL Sultiame SUL->CA Inhibits

Figure 1: Mechanisms of Action

Preclinical Efficacy

The anticonvulsant activity of these compounds has been evaluated in various animal models of epilepsy. The Maximal Electroshock (MES) test is a model for generalized tonic-clonic seizures, while the subcutaneous Pentylenetetrazol (PTZ) test is a model for absence seizures. The effective dose 50 (ED50) is the dose required to protect 50% of the animals from seizures.

CompoundMES Test ED50 (mg/kg)PTZ Test ED50 (mg/kg)Animal ModelReference
This compound Not explicitly foundNot explicitly foundRodents[2][4]
Topiramate 13.5 (rat), 40.9 (mouse)1,030 (mouse)Rat, Mouse[14]
Zonisamide Not explicitly foundNot explicitly found
Sultiame Not explicitly foundNot explicitly found

Note: Specific ED50 values for this compound, Zonisamide, and Sultiame in these standardized tests were not available in the searched literature. This compound is described as having broad-spectrum anticonvulsant activity in audiogenic, electrically-induced, and chemically-induced seizure models in rodents[2][4].

Carbonic Anhydrase Inhibition

A significant point of comparison is the inhibitory activity against carbonic anhydrase (CA), particularly the cytosolic isoenzyme CA-II. This inhibition is associated with side effects such as metabolic acidosis and kidney stones.

CompoundCarbonic Anhydrase II InhibitionReference
This compound IC50: 35 µM[2][4]
Topiramate Ki: 7 µM (human)[6]
Zonisamide Ki: 35.2 nM (human)[15][16]
Sultiame Ki: 6-56 nM (human)[17]

IC50: Half maximal inhibitory concentration. Ki: Inhibition constant. Lower values indicate greater potency.

Pharmacokinetic Properties

The pharmacokinetic profiles of these drugs in humans are summarized below.

ParameterThis compoundTopiramateZonisamideSultiame
Bioavailability High81-95%[18]~100%[19]~100%[20]
Time to Peak (Tmax) 3.73-5.04 hours[21]2-4 hours[18]2-6 hours[10]1-5 hours[22]
Protein Binding Not specified13-17%[18]~40%[10]29%[20]
Elimination Half-life Not specified19-25 hours (monotherapy)[18]~63 hours (plasma)[10]~24 hours[20]
Metabolism Not specified<15% (monotherapy)[18]Extensive hepatic[23]Moderate hepatic[22]
Excretion Not specifiedMainly renal, unchanged[24]Renal90% renal, 10% fecal[20]

Clinical Data and Tolerability

This compound has undergone a Phase 2 clinical trial in patients with photosensitive epilepsy[25][26][27]. In this study, single oral doses were well-tolerated and demonstrated a dose-dependent reduction in the photoparoxysmal-EEG response[21]. The most frequently reported adverse events were mild headache, dizziness, and nausea[21].

Topiramate is an established AED with a well-documented efficacy and safety profile. Common side effects include tingling, fatigue, loss of appetite, and cognitive effects such as difficulty with concentration[7]. It is also associated with an increased risk of kidney stones and metabolic acidosis due to its carbonic anhydrase inhibitory activity[8].

Zonisamide is also a widely used AED. Its long-term use is generally considered safe and effective for focal epilepsy[13]. Common adverse effects include somnolence and weight loss[13].

Sultiame is used as an anticonvulsant in several countries. Common side effects include ataxia, paresthesia, and gastrointestinal disturbances[20].

Experimental Protocols

The preclinical evaluation of anticonvulsant drugs typically involves a battery of in vivo and in vitro tests. A general workflow for anticonvulsant screening is depicted below.

Anticonvulsant_Screening_Workflow start Compound Synthesis and Library Generation in_vitro In Vitro Screening (e.g., target binding, ion channel assays) start->in_vitro mes_ptz Acute Seizure Models (MES, PTZ tests) in_vitro->mes_ptz Active Compounds chronic_models Chronic Seizure Models (e.g., Amygdala Kindling) mes_ptz->chronic_models Promising Candidates pk_pd Pharmacokinetic and Pharmacodynamic Studies chronic_models->pk_pd tox Toxicology and Safety Pharmacology pk_pd->tox clinical_trials Clinical Trials (Phase I, II, III) tox->clinical_trials Lead Candidate

Figure 2: Anticonvulsant Screening
Maximal Electroshock (MES) Test

This model is used to identify compounds effective against generalized tonic-clonic seizures.

  • Apparatus: An electroshock apparatus delivering a constant current.

  • Procedure:

    • Animals (typically mice or rats) are administered the test compound or vehicle.

    • At the time of expected peak effect, a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered via corneal or ear-clip electrodes.

    • The animal is observed for the presence or absence of a tonic hindlimb extension seizure.

  • Endpoint: Abolition of the tonic hindlimb extension is considered protection. The ED50 is calculated as the dose that protects 50% of the animals.

Pentylenetetrazol (PTZ) Seizure Test

This model is used to identify compounds that raise the seizure threshold and are effective against absence seizures.

  • Procedure:

    • Animals (typically mice) are administered the test compound or vehicle.

    • A convulsant dose of PTZ (e.g., 85 mg/kg) is administered subcutaneously.

    • Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.

  • Endpoint: The absence of clonic seizures indicates protection. The ED50 is calculated as the dose that protects 50% of the animals.

Amygdala Kindling Model

This model is used to study the development of epilepsy (epileptogenesis) and to test the efficacy of drugs against focal seizures that can secondarily generalize.

  • Procedure:

    • An electrode is surgically implanted into the amygdala of a rodent.

    • A sub-threshold electrical stimulus is repeatedly administered (e.g., once daily).

    • Over time, the seizure severity in response to the stimulus progressively increases, from focal seizures to generalized tonic-clonic seizures. This process is called kindling.

    • Once the animal is fully kindled (consistently exhibiting generalized seizures), the test compound is administered to assess its ability to block the kindled seizures.

  • Endpoint: A reduction in seizure severity score or afterdischarge duration.

Conclusion

This compound presents a distinct profile among sulfamide-containing anticonvulsants. Its multi-target mechanism of action, coupled with significantly weaker carbonic anhydrase inhibition compared to topiramate, zonisamide, and sultiame, suggests a potential for a favorable side-effect profile, particularly concerning metabolic acidosis and nephrolithiasis. Preclinical data indicate broad-spectrum anticonvulsant activity, and early clinical findings in photosensitive epilepsy are promising. Further comparative studies with robust quantitative data are necessary to fully elucidate the therapeutic potential of this compound relative to existing sulfamide-containing anticonvulsants. The information and experimental frameworks provided in this guide are intended to facilitate such ongoing research and development.

References

Replicating Published Findings on JNJ-26489112's Ion Channel Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ion channel activity of JNJ-26489112, an anticonvulsant agent, in the context of its predecessor, topiramate, and other relevant compounds. The information presented here is intended to assist researchers in replicating and expanding upon published findings by offering a consolidated overview of quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.

This compound was developed as a successor to topiramate with the aim of an improved side-effect profile, notably with reduced carbonic anhydrase activity.[1] While the precise mechanism of action for this compound has been described as unknown in some literature,[1] recent findings have shed light on its interaction with several key ion channels. This guide synthesizes this information to facilitate a clearer understanding of its pharmacological profile.

Comparative Ion Channel Activity: this compound vs. Topiramate

The following table summarizes the known ion channel activities of this compound and topiramate. While topiramate has a broad, multi-modal mechanism of action,[2][3][4] data for this compound is more specific to certain channel types.

Target Ion Channel / ReceptorThis compound ActivityTopiramate ActivityKey Experimental Findings
Voltage-Gated Sodium Channels (VGSCs) Inhibitor[5]Inhibitor[2][3][6]Topiramate's inhibition of VGSCs is a key component of its anticonvulsant effect, leading to the stabilization of neuronal membranes.[4] this compound is also known to inhibit these channels.[5]
N-type Calcium Channels Inhibitor (IC50 = 34 µM for depolarization-induced influx; 70 µM in whole-cell patch-clamp)[5]Inhibits L-type calcium channels[3]This compound demonstrates inhibitory activity at N-type calcium channels.[5] Topiramate's effects have been noted on L-type channels.[3]
Potassium Channels KCNQ2 channel opener[5]Activates a potassium conductance[7]This compound is reported to be a KCNQ2 channel opener.[5] Topiramate has also been shown to activate potassium conductances.[7]
GABA-A Receptors Not explicitly statedPositive allosteric modulator[2][3]Topiramate enhances GABA-A receptor activity, increasing inhibitory neurotransmission.[4][8] This has not been specifically reported for this compound.
AMPA/Kainate Receptors Not explicitly statedAntagonist[2][3][9][10]Topiramate antagonizes AMPA and kainate receptors, reducing excitatory neurotransmission.[3][11] This is a significant part of its mechanism that is not yet characterized for this compound.
Carbonic Anhydrase (CA) Weak inhibitor (IC50: CA-I = 18 µM; CA-II = 35 µM)[5]Inhibitor (more potent on CA-II and CA-IV)[12][13]This compound was designed to have less carbonic anhydrase activity than topiramate.[1] The provided IC50 values confirm its weak inhibitory action compared to topiramate's more potent inhibition of certain isoforms.[5][13]

Experimental Protocols

To facilitate the replication of these findings, the following are detailed methodologies for key experiments.

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Characterization

This protocol is a standard method for assessing the effect of a compound on voltage-gated ion channels (e.g., sodium, calcium, and potassium channels) in cultured cells expressing the channel of interest.

Objective: To measure the effect of this compound on the activity of specific ion channels.

Materials:

  • Cell line expressing the target ion channel (e.g., HEK293 cells stably transfected with the gene for a specific sodium or calcium channel subunit).

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system, data acquisition software).

  • Borosilicate glass capillaries for pipette fabrication.

  • Internal (pipette) solution (specific composition depends on the ion channel being studied).

  • External (bath) solution (specific composition depends on the ion channel being studied).

  • This compound stock solution and vehicle control (e.g., DMSO).

Procedure:

  • Cell Preparation: Plate cells expressing the target ion channel onto glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.

    • Approach a cell with the recording pipette and form a giga-ohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Apply a voltage protocol specific to the ion channel being studied to elicit ionic currents (e.g., a series of depolarizing voltage steps from a holding potential to measure sodium or calcium channel activation).

    • Record baseline currents.

  • Compound Application:

    • Perfuse the cell with the external solution containing the desired concentration of this compound or vehicle control.

    • Allow sufficient time for the compound to take effect (typically a few minutes).

    • Apply the same voltage protocol and record the currents in the presence of the compound.

  • Data Analysis:

    • Measure the peak current amplitude, and other parameters such as activation and inactivation kinetics.

    • Calculate the percentage of inhibition or potentiation of the current by this compound compared to the baseline.

    • Generate concentration-response curves to determine the IC50 or EC50 value.

Carbonic Anhydrase Inhibition Assay

This protocol describes a method to determine the inhibitory activity of a compound against carbonic anhydrase isoenzymes.

Objective: To quantify the inhibitory potency of this compound on specific carbonic anhydrase isoforms (e.g., CA-I and CA-II).

Materials:

  • Purified human carbonic anhydrase isoenzymes (CA-I, CA-II, etc.).

  • Substrate: p-nitrophenyl acetate (p-NPA).

  • Buffer solution (e.g., Tris-HCl).

  • This compound stock solution and vehicle control.

  • 96-well microplate reader.

Procedure:

  • Assay Preparation: In a 96-well plate, add the buffer solution, the purified CA enzyme, and varying concentrations of this compound or a known inhibitor as a positive control (e.g., acetazolamide). Include wells with no inhibitor as a negative control.

  • Reaction Initiation: Add the substrate, p-NPA, to all wells to start the enzymatic reaction. The hydrolysis of p-NPA by carbonic anhydrase produces p-nitrophenol, which is yellow.

  • Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 400 nm) over time using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of this compound.

    • Determine the percentage of inhibition for each concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable equation to calculate the IC50 value.

Visualizing Workflows and Pathways

To further clarify the experimental processes and the compound's mechanism of action, the following diagrams are provided.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture with Target Ion Channel giga_seal Form Giga-ohm Seal cell_culture->giga_seal pipette_prep Pipette Fabrication pipette_prep->giga_seal solutions Prepare Internal & External Solutions solutions->giga_seal whole_cell Achieve Whole-Cell Configuration giga_seal->whole_cell baseline_rec Record Baseline Currents whole_cell->baseline_rec compound_app Apply this compound baseline_rec->compound_app post_rec Record Post-Application Currents compound_app->post_rec data_acq Data Acquisition post_rec->data_acq inhibition_calc Calculate % Inhibition data_acq->inhibition_calc ic50_det Determine IC50 inhibition_calc->ic50_det

Caption: Workflow for Patch-Clamp Electrophysiology.

G cluster_JNJ This compound cluster_Topiramate Topiramate cluster_channels Ion Channels / Receptors cluster_effects Neuronal Effects jnj This compound vgsc Voltage-Gated Na+ Channels jnj->vgsc Inhibits ca_channel N-type Ca2+ Channels jnj->ca_channel Inhibits k_channel K+ Channels (KCNQ2) jnj->k_channel Opens ca Carbonic Anhydrase jnj->ca Weakly Inhibits topiramate Topiramate topiramate->vgsc Inhibits gaba GABA-A Receptors topiramate->gaba Modulates (+) ampa_kainate AMPA/Kainate Receptors topiramate->ampa_kainate Antagonizes topiramate->ca Inhibits dec_excitability Decreased Neuronal Excitability vgsc->dec_excitability ca_channel->dec_excitability k_channel->dec_excitability inc_inhibition Increased Neuronal Inhibition gaba->inc_inhibition ampa_kainate->dec_excitability ca->dec_excitability

Caption: Comparative Signaling Pathways of this compound and Topiramate.

References

Benchmarking the Safety Profile of JNJ-26489112 Against Existing Antiepileptic Drugs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the safety profile of the investigational antiepileptic drug (AED) JNJ-26489112 against a panel of established AEDs: Levetiracetam, Lamotrigine, Topiramate, Carbamazepine, and Valproate. The information is compiled from preclinical studies and clinical trial data to assist researchers, scientists, and drug development professionals in evaluating the relative safety of these compounds.

Executive Summary

This compound, a novel anticonvulsant, demonstrated a generally well-tolerated profile in an early-phase clinical trial, with the most common adverse events being mild headache, dizziness, and nausea.[1][2] In contrast, established AEDs are associated with a broader range of adverse effects, some of which can be severe. This guide presents a detailed comparison of the safety data, outlines the experimental methodologies used to assess safety, and visualizes key signaling pathways implicated in adverse drug reactions.

Data Presentation: Comparative Safety Profiles

The following tables summarize the incidence of common treatment-emergent adverse events (TEAEs) for this compound and existing AEDs based on data from placebo-controlled clinical trials. It is important to note that the data for this compound is from a small, exploratory study and may not be fully representative of its broader safety profile.

Table 1: Incidence of Common Adverse Events in Placebo-Controlled Trials

Adverse EventThis compound (%)Levetiracetam (%)Lamotrigine (%)Topiramate (%)Carbamazepine (%)Valproate (%)Placebo (%)
Headache>10[1][2]13.7[3]24.4[4]10-2926.6[5]4.3[6]13.4[3]
Dizziness>10[1][2]8.8[3]382531.3[5]12[7]4.1[3]
Nausea>10[1][2]712.8[4]1026.6[5]22[7]4
Somnolence/Fatigue-14.8[3]151926.6[5]19[7]8.4[3]
Rash-<18.2[4]46.3[5]36.7[4]
Weight Change---Weight Loss (11)Weight Gain (17.2)[5]Weight Gain-
Cognitive Symptoms--5Difficulty with Memory (11)[8]---

Note: Data for existing AEDs are aggregated from multiple sources and represent a range of reported incidences. Direct comparison between drugs should be made with caution due to variations in study design, patient populations, and dosage.

Experimental Protocols

The safety and toxicological evaluation of AEDs involves a combination of in vitro and in vivo studies, as well as rigorously designed clinical trials.

Preclinical Safety and Toxicology Studies

Standard preclinical safety assessments for novel anticonvulsants like this compound typically include:

  • Ames Test (Bacterial Reverse Mutation Assay): This in vitro assay is a standard method to assess the mutagenic potential of a new chemical entity. It utilizes several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with mutations in genes involved in histidine or tryptophan synthesis. The test compound is incubated with the bacteria, and the rate of reverse mutations to a prototrophic state is measured. A significant increase in the reversion rate compared to the control suggests mutagenic potential.

  • hERG (human Ether-à-go-go-Related Gene) Assay: This in vitro patch-clamp assay is critical for assessing the potential of a drug to cause QT interval prolongation, a risk factor for serious cardiac arrhythmias.[9][10][11] The assay measures the effect of the test compound on the potassium ion current flowing through the hERG channel, which is expressed in a stable mammalian cell line.[9] Inhibition of the hERG current is a key indicator of potential cardiotoxicity. The standard voltage protocol involves a depolarizing pulse to activate the channels followed by a repolarizing step to measure the tail current, which is sensitive to drug block.[12]

  • Rodent Neurotoxicity Study (e.g., OECD 424): These in vivo studies are designed to evaluate the potential neurotoxic effects of a compound after acute or repeated administration in rodents.[13][14][15] The study typically involves administering the test substance at multiple dose levels to groups of animals.[13][14] A comprehensive battery of assessments is performed, including detailed clinical observations, functional observational battery (FOB), motor activity assessment, and histopathological examination of the central and peripheral nervous systems.[13] The rotorod test is a common component to assess motor coordination.[16]

Clinical Trial Safety Assessment

The safety of this compound was evaluated in a multicenter, single-blind, placebo-controlled, sequential dose, exploratory study in patients with idiopathic photosensitive epilepsy (NCT00579384).[17] The key elements of the safety assessment in such a trial include:

  • Adverse Event (AE) Monitoring and Reporting: All AEs are recorded, regardless of their perceived relationship to the study drug.[18] The severity, frequency, and duration of AEs are documented. Serious adverse events (SAEs) are subject to expedited reporting to regulatory authorities.

  • Vital Signs and Physical Examinations: Regular monitoring of vital signs (blood pressure, heart rate, respiratory rate, and temperature) and comprehensive physical examinations are conducted at baseline and throughout the study.

  • Laboratory Safety Tests: Blood and urine samples are collected at scheduled intervals to monitor hematology, clinical chemistry, and urinalysis parameters.

  • Electrocardiograms (ECGs): ECGs are performed to assess cardiac function and detect any drug-induced changes, such as QT interval prolongation.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways associated with the adverse effects of some of the discussed AEDs.

topiramate_metabolic_acidosis Topiramate Topiramate CarbonicAnhydrase Carbonic Anhydrase (in renal tubule) Topiramate->CarbonicAnhydrase Inhibits BicarbonateReabsorption Decreased Bicarbonate Reabsorption CarbonicAnhydrase->BicarbonateReabsorption Leads to HydrogenIonSecretion Decreased Hydrogen Ion Secretion CarbonicAnhydrase->HydrogenIonSecretion Leads to MetabolicAcidosis Metabolic Acidosis BicarbonateReabsorption->MetabolicAcidosis HydrogenIonSecretion->MetabolicAcidosis carbamazepine_sjs Carbamazepine Carbamazepine HLA_B1502 HLA-B*1502 Carbamazepine->HLA_B1502 Binds to T_Cell_Receptor T-Cell Receptor HLA_B1502->T_Cell_Receptor Presents to T_Cell_Activation T-Cell Activation T_Cell_Receptor->T_Cell_Activation Cytokine_Release Cytokine Release (e.g., IFN-γ, TNF-α) T_Cell_Activation->Cytokine_Release Keratinocyte_Apoptosis Keratinocyte Apoptosis Cytokine_Release->Keratinocyte_Apoptosis SJS_TEN Stevens-Johnson Syndrome (SJS)/ Toxic Epidermal Necrolysis (TEN) Keratinocyte_Apoptosis->SJS_TEN aed_safety_workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase cluster_assessment Safety Assessment InVitro In Vitro Assays (Ames, hERG) InVivo In Vivo Rodent Studies (e.g., OECD 424) Phase1 Phase I (Healthy Volunteers) InVitro->Phase1 InVivo->Phase1 Phase2 Phase II (Patients, e.g., NCT00579384) AE_Monitoring Adverse Event Monitoring Phase1->AE_Monitoring Lab_Tests Laboratory Safety Tests Phase1->Lab_Tests ECG_Monitoring ECG Monitoring Phase1->ECG_Monitoring Phase3 Phase III (Pivotal Trials) Phase2->AE_Monitoring Phase2->Lab_Tests Phase2->ECG_Monitoring Phase3->AE_Monitoring Phase3->Lab_Tests Phase3->ECG_Monitoring

References

Independent validation of JNJ-26489112's therapeutic potential for neuropathic pain

Author: BenchChem Technical Support Team. Date: November 2025

An independent validation of JNJ-26489112's therapeutic potential for neuropathic pain cannot be conducted at this time. The development of this compound, an anti-seizure candidate, was discontinued, and publicly available scientific literature does not contain data on its mechanism of action or efficacy in neuropathic pain models.

To provide a relevant and useful comparison guide for researchers, scientists, and drug development professionals, this report will instead focus on established and promising alternative therapeutic agents for neuropathic pain. This guide will adhere to the core requirements of data presentation, experimental protocols, and mandatory visualizations.

Comparison of Therapeutic Alternatives for Neuropathic Pain

Neuropathic pain is a chronic condition arising from damage to the somatosensory nervous system. Its complex pathophysiology involves multiple mechanisms, leading to the use of various drug classes for its management. Anticonvulsants are a cornerstone of treatment, leveraging mechanisms that quell neuronal hyperexcitability, a key feature of neuropathic pain.[1][2]

Established and Investigational Drugs for Neuropathic Pain
Drug ClassDrug ExamplesMechanism of ActionKey Efficacy Findings
Anticonvulsants (Gabapentinoids) Gabapentin, PregabalinBind to the α2δ-1 subunit of voltage-gated calcium channels, modulating calcium influx and reducing the release of excitatory neurotransmitters.[3]Demonstrated efficacy in painful diabetic neuropathy and postherpetic neuralgia.[4] Considered first-line treatments.[3][4]
Anticonvulsants (Sodium Channel Blockers) Carbamazepine, LamotrigineBlock voltage-gated sodium channels, reducing ectopic firing in damaged neurons.[2]Carbamazepine is effective for trigeminal neuralgia and painful diabetic neuropathy.[2][4] Lamotrigine has shown efficacy in trigeminal neuralgia and painful peripheral neuropathy.[2]
Tricyclic Antidepressants (TCAs) Amitriptyline, NortriptylineInhibit the reuptake of serotonin and norepinephrine, enhancing descending inhibitory pain pathways.Effective in various neuropathic pain conditions, but use is limited by side effects.
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) Duloxetine, VenlafaxineInhibit the reuptake of serotonin and norepinephrine.Approved for the management of diabetic peripheral neuropathic pain.
Investigational (HCN Channel Modulators) BP4L-18:1:1Inhibit hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, particularly HCN1, to reduce neuronal hyperexcitability in the peripheral nervous system.[5]Preclinical studies in rats have shown pain-relieving effects without apparent side effects.[5]

Experimental Protocols

Animal Models of Neuropathic Pain

A common model to study neuropathic pain is the Chronic Constriction Injury (CCI) model .

  • Procedure: In anesthetized rodents, the sciatic nerve is exposed, and four loose ligatures are tied around it. This induces a nerve injury that mimics symptoms of human neuropathic pain.

  • Behavioral Testing: Mechanical allodynia (pain response to a non-painful stimulus) is assessed using von Frey filaments. Thermal hyperalgesia (increased sensitivity to heat) is measured using a radiant heat source.

  • Data Analysis: The paw withdrawal threshold (in grams for mechanical allodynia) or latency (in seconds for thermal hyperalgesia) is recorded and compared between treated and control groups.

Electrophysiological Recordings
  • Objective: To measure the effect of a compound on neuronal excitability.

  • Method: Patch-clamp recordings are performed on dorsal root ganglion (DRG) neurons isolated from animals. The effect of the test compound on voltage-gated sodium or calcium currents is measured.

  • Data Presentation: Current-voltage (I-V) curves and dose-response curves are generated to quantify the inhibitory effect of the compound.

Signaling Pathways and Experimental Workflows

Signaling Pathway for Gabapentinoids in Neuropathic Pain

Gabapentinoid_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (α2δ-1 subunit) Vesicle Synaptic Vesicle (Glutamate) VGCC->Vesicle Reduces Ca2+ Influx (Inhibition) Gabapentinoid Gabapentin / Pregabalin Gabapentinoid->VGCC Binds to α2δ-1 Release Neurotransmitter Release Vesicle->Release Reduces Release Receptor Glutamate Receptor Release->Receptor Glutamate Pain_Signal Pain Signal Propagation Receptor->Pain_Signal Activation

Caption: Mechanism of action of gabapentinoids in reducing neuropathic pain.

Experimental Workflow for Preclinical Neuropathic Pain Drug Discovery

Drug_Discovery_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Testing cluster_preclinical Preclinical Development Target_ID Target Identification (e.g., Ion Channel) Compound_Screen Compound Screening (e.g., Patch Clamp) Target_ID->Compound_Screen Lead_Opt Lead Optimization Compound_Screen->Lead_Opt Animal_Model Neuropathic Pain Model (e.g., CCI) Lead_Opt->Animal_Model Promising Compounds Behavioral Behavioral Testing (von Frey, Hargreaves) Animal_Model->Behavioral PK_PD Pharmacokinetics/ Pharmacodynamics Behavioral->PK_PD Tox Toxicology Studies PK_PD->Tox Candidate Selection Formulation Formulation Development Tox->Formulation Clinical_Trials Clinical Trials Formulation->Clinical_Trials IND Submission

Caption: A generalized workflow for the preclinical discovery and development of novel neuropathic pain therapeutics.

References

Safety Operating Guide

Proper Disposal of JNJ-26489112: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of the investigational compound JNJ-26489112 is a critical aspect of laboratory safety and environmental responsibility. As a CNS-active agent and a sulfamide-containing compound, it necessitates handling as hazardous chemical waste. Adherence to established protocols is essential to mitigate risks to personnel and the environment. This guide provides a procedural, step-by-step plan for the safe disposal of this compound, in the absence of a specific Safety Data Sheet (SDS).

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, a lab coat, and eye protection. All handling of the compound, especially when dealing with powdered forms or preparing solutions, should be conducted in a well-ventilated area or a chemical fume hood to prevent inhalation of dust or aerosols.

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound. This includes pure, unused compound, expired materials, solutions, contaminated labware (e.g., vials, pipette tips, gloves), and any spill cleanup materials.

    • Segregate this compound waste from other laboratory waste streams to prevent unintended chemical reactions.[1][2] It is particularly important to avoid mixing with incompatible wastes.[1]

  • Containerization:

    • Use a dedicated, chemically resistant, and leak-proof container for the collection of this compound waste.[3][4] The container should be in good condition and have a secure, tight-fitting lid.[4]

    • Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[1][3]

  • Waste Accumulation and Storage:

    • Store the sealed hazardous waste container in a designated and secure satellite accumulation area (SAA) within the laboratory.[4]

    • This area should be away from general lab traffic and clearly marked. Ensure secondary containment, such as a tray or bin, is used to capture any potential leaks.[1][2]

  • Arranging for Final Disposal:

    • Once the waste container is full, or if the research project is completed, contact your institution's EHS department to schedule a pickup.

    • Do not attempt to treat or neutralize the chemical waste unless you are a trained professional following an approved institutional protocol.

    • Your EHS department will have established procedures and certified vendors for the final disposal of chemical waste in compliance with federal, state, and local regulations.[3]

Disposal of Contaminated Materials

  • Empty Containers: Thoroughly empty any containers that held this compound. The first rinse of the container should be collected as hazardous waste.[1] For highly toxic compounds, the first three rinses must be collected.[1] After thorough rinsing and air-drying, the container may be disposed of as non-hazardous waste or recycled, depending on institutional policies.

  • Contaminated Labware and PPE: Disposable items such as gloves, pipette tips, and vials that have come into contact with this compound should be placed in the designated hazardous waste container.

Quantitative Data Summary

Due to the lack of a publicly available Safety Data Sheet for this compound, specific quantitative data for disposal, such as concentration limits for sewer disposal or specific chemical incompatibilities, are not available. The following table provides a qualitative summary of key disposal parameters based on general best practices for laboratory chemical waste.

ParameterGuidelineSource
Waste Classification Hazardous Chemical WasteGeneral Laboratory Safety Guidelines
Disposal Method Collection by certified hazardous waste vendor via institutional EHS[1][3]
Incompatible Wastes Avoid mixing with strong oxidizing agents, acids, and bases unless specific reaction data is known.[2][4]
Container Type Chemically resistant, leak-proof, with a secure lid.[3][4]
Labeling Requirements "Hazardous Waste," "this compound," and other institutional identifiers.[1][3]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Lab Coat, Eye Protection) start->ppe decision Waste Type? ppe->decision solid_liquid Solid or Liquid Waste (Pure compound, solutions) decision->solid_liquid Chemical contaminated_items Contaminated Labware & PPE (Vials, gloves, pipette tips) decision->contaminated_items Materials containerize Place in Labeled Hazardous Waste Container solid_liquid->containerize contaminated_items->containerize storage Store in Secure Satellite Accumulation Area containerize->storage ehs_contact Contact EHS for Pickup and Final Disposal storage->ehs_contact end Disposal Complete ehs_contact->end

Caption: Workflow for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
JNJ-26489112
Reactant of Route 2
JNJ-26489112

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.